molecular formula C27H31N3O2 B12398103 YM-58790 free base

YM-58790 free base

Cat. No.: B12398103
M. Wt: 429.6 g/mol
InChI Key: YLHJUSKJLHTVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate, also known by the synonym YM-58790, is a synthetic organic compound with the molecular formula C27H32ClN3O2 and a molecular weight of 466.00 g/mol . This compound is provided as a hydrochloride salt and has a stated purity of at least 95% . It is a cell-permeable agent of significant interest in oncological research due to its ability to bind to the surface of tumour cells and initiate the process of apoptosis (programmed cell death) . Its biological properties have been demonstrated in a range of solid tumour models, showing efficacy against human breast cancer and colon cancer cells . Furthermore, research indicates its activity extends to other cancer types, including prostate, lung, pancreatic, ovarian, and cervical cancers . The compound has also been reported to cause cell lysis in resistant breast cancer cells, suggesting a potential mechanism to overcome treatment resistance . Its high resistance to sodium citrate, a common preservative in human serum, makes it a stable candidate for various experimental setups . Researchers utilize this compound as a tool for controlling analysis in cancer tissue studies and as a model system for investigating reaction solutions in a biological context . This product is intended for laboratory research applications only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C27H31N3O2

Molecular Weight

429.6 g/mol

IUPAC Name

[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate

InChI

InChI=1S/C27H31N3O2/c1-28-24-14-12-21(13-15-24)20-30-18-16-25(17-19-30)32-27(31)29-26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,25-26,28H,16-20H2,1H3,(H,29,31)

InChI Key

YLHJUSKJLHTVJY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)CN2CCC(CC2)OC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

YM-58483: A Deep Dive into its Mechanism of Action on CRAC Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of YM-58483 (also known as BTP2), a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. We delve into the molecular interactions, signaling pathways, and experimental methodologies used to characterize this compound. Quantitative data on its inhibitory effects are systematically presented, and key experimental protocols are detailed to enable replication and further investigation. Visual diagrams generated using Graphviz are provided to illustrate the complex biological processes and experimental workflows, offering a clear and concise understanding for researchers, scientists, and professionals in drug development.

Introduction to CRAC Channels and Store-Operated Calcium Entry (SOCE)

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, from gene expression and proliferation to apoptosis.[1] A primary mechanism for elevating intracellular Ca²⁺ levels in non-excitable cells is Store-Operated Calcium Entry (SOCE).[2] This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which then triggers the influx of extracellular Ca²⁺ across the plasma membrane.[1] The predominant channel responsible for this influx is the CRAC channel.[1]

The molecular components of the CRAC channel are two key proteins: the stromal interaction molecule (STIM1), an ER-resident Ca²⁺ sensor, and Orai1, the pore-forming subunit of the channel in the plasma membrane.[3][4][5][6] Upon ER Ca²⁺ depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[3][7][8] There, it directly interacts with and activates Orai1, leading to the opening of the CRAC channel and a sustained influx of Ca²⁺.[3][6][7] This intricate signaling pathway is crucial for the function of many cell types, particularly immune cells like T lymphocytes.[1][5] Dysregulation of CRAC channel activity has been implicated in various pathologies, including immunodeficiency, autoimmune diseases, and some cancers, making these channels a prime target for therapeutic intervention.[1][3][4]

YM-58483: A Selective CRAC Channel Inhibitor

YM-58483, also known as BTP2, is a pyrazole derivative that has been identified as the first potent and selective inhibitor of CRAC channels.[9] It effectively blocks SOCE and subsequent Ca²⁺-dependent signaling pathways.[2][9]

Mechanism of Action

The precise molecular mechanism of YM-58483 is still under investigation, but it is understood to act directly on the CRAC channel complex.[3] Studies have shown that YM-58483 inhibits the Ca²⁺ influx through SOC channels without affecting the upstream T-cell receptor (TCR) signal transduction cascade, such as the phosphorylation of phospholipase Cγ1 (PLCγ1) or the initial release of Ca²⁺ from ER stores.[10][11][12] This indicates a direct effect on the channel itself or its immediate activation mechanism, rather than on the signaling events leading to store depletion. While some research suggests that YM-58483 and similar inhibitors may not interfere with STIM1 oligomerization or the STIM1-Orai1 interaction, it is proposed that they might act downstream of these events, possibly through an allosteric effect on the Orai1 pore.[1][13]

Quantitative Analysis of Inhibitory Activity

The potency of YM-58483 has been quantified in various cell types and experimental systems. The following tables summarize the key inhibitory concentrations (IC₅₀) of YM-58483 on CRAC channel-mediated processes.

Parameter Cell Type Assay IC₅₀ Value Reference
Thapsigargin-induced Ca²⁺ influxJurkat T cellsCalcium Imaging100 nM[1][2][10][12]
T cell proliferationMixed Lymphocyte ReactionProliferation Assay330 nM[9]
IL-2 ProductionJurkat T cellsELISA~100 nM[14]
IL-4 and IL-5 ProductionMurine Th2 T cell clone (D10.G4.1)ELISA~100 nM[9][14]
IL-5 and IL-13 ProductionHuman peripheral blood cellsELISA125 nM and 148 nM, respectively[9]
Histamine ReleaseRBL-2H3 cellsHistamine Release Assay460 nM[9]
Leukotriene ProductionRBL-2H3 cellsLeukotriene Assay310 nM[9]
SOCE mediated by Orai1MDA-MB-231 breast cancer cellsCalcium Imaging2.8 µM[3]
TRPC3 InhibitionHEK293 cellsCalcium Imaging4.21 µM[15]

Table 1: Inhibitory Potency of YM-58483 on Various Cellular Responses.

Channel/Process Selectivity Comparison Reference
CRAC Channels vs. Voltage-Operated Ca²⁺ ChannelsYM-58483 is approximately 30-fold more selective for CRAC channels.[10][11][12]
Other Ion Channels (Cl⁻, K⁺)No significant cross-reactivity reported.[3]
TRP ChannelsInhibits TRPC3 and TRPC5, facilitates TRPM4.[3]

Table 2: Selectivity Profile of YM-58483.

Experimental Protocols

The characterization of YM-58483's mechanism of action relies on a variety of specialized experimental techniques. Below are detailed protocols for two key methodologies.

Calcium Imaging using Fura-2 AM

This technique is used to measure changes in intracellular Ca²⁺ concentration in response to stimuli and the effect of inhibitors like YM-58483.[16][17] Fura-2 AM is a ratiometric, cell-permeable dye that becomes fluorescent upon binding to Ca²⁺ and hydrolysis by intracellular esterases.[17][18]

Materials:

  • Cells of interest (e.g., Jurkat T cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Thapsigargin (TG)

  • YM-58483

  • Ionomycin

  • EGTA

  • Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips or in a microplate suitable for fluorescence imaging.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in Ca²⁺-containing HBSS to aid in dye solubilization.

    • Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

    • Wash the cells twice with Ca²⁺-containing HBSS to remove extracellular dye.

    • Allow the cells to rest for at least 30 minutes to ensure complete de-esterification of the Fura-2 AM.[19]

  • Imaging:

    • Mount the coverslip onto the microscope stage or place the microplate in the reader.

    • Perfuse the cells with Ca²⁺-free HBSS.

    • Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.[17]

    • To induce ER Ca²⁺ store depletion, add thapsigargin (typically 1-2 µM) to the Ca²⁺-free HBSS.

    • After a stable depleted state is reached, reintroduce Ca²⁺ into the extracellular solution (e.g., 2 mM CaCl₂) to initiate SOCE. This will be observed as a sharp increase in the 340/380 nm fluorescence ratio.

    • To test the effect of YM-58483, pre-incubate the cells with the desired concentration of the inhibitor for a specified time before the reintroduction of extracellular Ca²⁺.

  • Data Analysis:

    • The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point. This ratio is proportional to the intracellular Ca²⁺ concentration.[17]

    • Calibration of the signal to absolute Ca²⁺ concentrations can be performed at the end of each experiment using a Ca²⁺ ionophore like ionomycin in the presence of saturating Ca²⁺ and then a Ca²⁺ chelator like EGTA to determine the maximum (Rmax) and minimum (Rmin) ratios, respectively.[19]

Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique allows for the direct measurement of the ionic currents flowing through CRAC channels (ICRAC) and the effect of inhibitors with high temporal and voltage resolution.[20]

Materials:

  • Cells expressing CRAC channels (e.g., RBL cells or HEK293 cells overexpressing STIM1 and Orai1)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution: Typically contains (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, 10 Glucose, pH 7.2.

  • Intracellular (pipette) solution: To passively deplete ER stores, this solution contains a high concentration of a Ca²⁺ chelator like BAPTA or EGTA. For example (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, pH 7.2.[21]

  • YM-58483

Procedure:

  • Pipette Preparation: Pull glass capillaries to a fine tip with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.

  • Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Current Recording:

    • Clamp the cell membrane at a holding potential (e.g., 0 mV).

    • Periodically apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) to elicit and measure the characteristic inwardly rectifying ICRAC.

    • The current will develop over several minutes as the Ca²⁺ chelator in the pipette solution diffuses into the cell and depletes the ER stores.

  • Inhibitor Application: Once a stable ICRAC is established, apply YM-58483 to the extracellular solution via a perfusion system. The inhibition of ICRAC can be monitored in real-time.

  • Data Analysis: The amplitude of the current at a specific negative potential (e.g., -80 mV) is plotted against time to visualize the development and inhibition of ICRAC. Dose-response curves can be generated by applying a range of YM-58483 concentrations.

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing the complex processes involved in CRAC channel function and the experimental approaches to study them.

Signaling Pathway of CRAC Channel Activation and Inhibition by YM-58483

Calcium_Imaging_Workflow start Start prep_cells Prepare Cells (e.g., Jurkat T cells) start->prep_cells load_dye Load with Fura-2 AM prep_cells->load_dye wash Wash to Remove Extracellular Dye load_dye->wash rest De-esterification wash->rest baseline Record Baseline Fluorescence (Ca²⁺-free HBSS) rest->baseline deplete Add Thapsigargin (Deplete ER Stores) baseline->deplete add_inhibitor Add YM-58483 (Test Condition) deplete->add_inhibitor add_ca Reintroduce Extracellular Ca²⁺ add_inhibitor->add_ca record_soce Record SOCE add_ca->record_soce analyze Analyze F340/F380 Ratio record_soce->analyze end End analyze->end

References

The Role of BTP2 in T-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The activation of T-lymphocytes is a cornerstone of the adaptive immune response, and its dysregulation is a hallmark of autoimmune diseases and transplant rejection. A critical signaling event in T-cell activation is the sustained increase in intracellular calcium concentration ([Ca2+]i), which is primarily mediated by store-operated calcium entry (SOCE). BTP2 (N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide), also known as YM-58483, has emerged as a potent and selective inhibitor of SOCE and the underlying Ca2+ release-activated Ca2+ (CRAC) channels. This technical guide provides an in-depth overview of the function of BTP2 in T-cell activation, detailing its mechanism of action, its impact on key signaling pathways, and its potential as a therapeutic agent.

Mechanism of Action: Inhibition of Store-Operated Calcium Entry

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This triggers a signaling cascade that leads to the depletion of calcium stores from the endoplasmic reticulum (ER). The depletion of ER Ca2+ is sensed by stromal interaction molecules (STIMs), which then translocate to the plasma membrane and activate Orai proteins, the pore-forming subunits of the CRAC channel. The influx of extracellular Ca2+ through CRAC channels results in a sustained elevation of intracellular Ca2+, which is essential for the activation of downstream signaling pathways.

BTP2 exerts its inhibitory effect by directly blocking the CRAC channels, thereby preventing the sustained influx of Ca2+ that is necessary for full T-cell activation. This leads to the suppression of various T-cell effector functions, including proliferation and cytokine production.

Impact on T-Cell Signaling Pathways

The primary downstream target of the sustained calcium signal in T-cells is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. The inhibition of SOCE by BTP2 has profound effects on this and other related pathways.

The Calcineurin-NFAT Pathway

Upon a sustained increase in intracellular Ca2+, calmodulin (CaM) binds to and activates the phosphatase calcineurin. Activated calcineurin then dephosphorylates the cytoplasmic NFAT transcription factors, exposing their nuclear localization sequence (NLS). This allows NFAT to translocate from the cytoplasm to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to their transcription. Key NFAT target genes in T-cells include those encoding for pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interleukin-5 (IL-5), and Interferon-gamma (IFN-γ).

By blocking the sustained Ca2+ influx, BTP2 prevents the full and prolonged activation of calcineurin. Consequently, NFAT remains phosphorylated in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

TCR TCR Activation PLCg PLCγ Activation TCR->PLCg IP3 IP3 Production PLCg->IP3 ER_Ca_Release ER Ca2+ Release IP3->ER_Ca_Release SOCE Store-Operated Ca2+ Entry (SOCE) ER_Ca_Release->SOCE Ca_Signal Sustained Intracellular Ca2+ Signal SOCE->Ca_Signal BTP2 BTP2 BTP2->SOCE Calcineurin Calcineurin Activation Ca_Signal->Calcineurin NFAT_dephospho NFAT Dephosphorylation Calcineurin->NFAT_dephospho NFAT_translocation NFAT Nuclear Translocation NFAT_dephospho->NFAT_translocation Gene_Transcription Pro-inflammatory Gene Transcription (IL-2, IFN-γ) NFAT_translocation->Gene_Transcription

Figure 1: BTP2 inhibits the SOCE-Calcineurin-NFAT signaling pathway.

Quantitative Effects of BTP2 on T-Cell Function

The inhibitory effects of BTP2 on T-cell activation are dose-dependent. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for various T-cell functions.

ParameterCell TypeIC50 Value
Store-Operated Ca2+ Entry (SOCE)Jurkat T-cells10 - 100 nM
T-cell Proliferation (anti-CD3/CD28 stimulated)Human Peripheral Blood Mononuclear Cells (PBMCs)~330 nM
IL-2 Secretion (anti-CD3/CD28 stimulated)Human PBMCs~10 nM
IFN-γ Secretion (anti-CD3/CD28 stimulated)Human PBMCs~10 nM

Note: IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus, and incubation time.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of BTP2 in T-cell activation.

T-Cell Proliferation Assay (CFSE Dilution)

Objective: To quantify the effect of BTP2 on T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • BTP2 (dissolved in DMSO)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

  • Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS and incubate on ice for 5 minutes.

  • Wash the cells three times with complete RPMI-1640 medium.

  • Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640.

  • Plate 100 µL of the cell suspension per well in a 96-well plate pre-coated with anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).

  • Add BTP2 at various concentrations (e.g., 0, 10, 100, 1000 nM) to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash with FACS buffer.

  • Analyze the cells by flow cytometry, gating on the lymphocyte population. Proliferation is measured by the progressive halving of CFSE fluorescence in daughter cells.

Isolate_PBMCs Isolate PBMCs CFSE_Label Label with CFSE Isolate_PBMCs->CFSE_Label Stimulate Stimulate with anti-CD3/CD28 CFSE_Label->Stimulate Treat_BTP2 Treat with BTP2 Stimulate->Treat_BTP2 Incubate Incubate (72-96h) Treat_BTP2->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry

YM-58483 (BTP2): A Selective Inhibitor of Store-Operated Calcium Entry (SOCE)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-58483, also known as BTP2, is a potent and selective small-molecule inhibitor of store-operated calcium entry (SOCE), a crucial signaling pathway in a multitude of cell types.[1][2][3] This pyrazole derivative effectively blocks the influx of extracellular calcium following the depletion of intracellular calcium stores, primarily by inhibiting the Ca2+ release-activated Ca2+ (CRAC) channels.[2][4][5] Its selectivity and efficacy have made it a valuable tool for dissecting the physiological roles of SOCE and a potential therapeutic agent for various conditions, including autoimmune disorders, asthma, and cancer.[1][4][6] This guide provides a comprehensive overview of YM-58483, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.

Mechanism of Action

YM-58483 functions as a selective blocker of SOCE.[1] The primary mechanism of SOCE involves the stromal interaction molecules (STIMs) in the endoplasmic reticulum (ER) membrane, which act as Ca2+ sensors. Upon depletion of ER Ca2+ stores, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate Orai proteins, the pore-forming subunits of CRAC channels. This activation leads to a sustained influx of extracellular Ca2+.

YM-58483 is understood to inhibit SOCE through an indirect mechanism rather than a direct blockade of the channel pore.[7] While its precise binding site is not fully elucidated, it effectively prevents the activation of CRAC channels.[2][4] Notably, YM-58483 has been shown to inhibit CRAC, TRPC3, and TRPC5 channels while facilitating the TRPM4 channel.[1] This inhibition of Ca2+ influx prevents the sustained elevation of intracellular calcium required for the activation of downstream signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is critical for the transcription of various genes involved in immune responses and other cellular processes.[1][8][9]

Quantitative Efficacy Data

The inhibitory potency of YM-58483 has been quantified in various cell types and assays, primarily through the determination of its half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data from the literature.

Parameter Cell Type/Assay Condition IC50 Value Reference
Thapsigargin-induced Ca2+ influxJurkat T cells100 nM[5][10][11][12]
T cell proliferation (mixed lymphocyte reaction)330 nM[2]
IL-2 productionJurkat T cells~100 nM[4]
IL-4 productionMurine Th2 T cell clone (D10.G4.1)~100 nM[4]
IL-5 productionMurine Th2 T cell clone (D10.G4.1)~100 nM[4]
IL-5 productionPhytohemagglutinin-stimulated human whole blood cells~100 nM[4]
IL-5 productionPhytohemagglutinin-P (PHA)-stimulated human peripheral blood cells125 nM[2]
IL-13 productionPhytohemagglutinin-P (PHA)-stimulated human peripheral blood cells148 nM[2][6]
Histamine releaseDNP antigen-induced IgE-primed RBL-2H3 cells460 nM[2][6]
Leukotriene productionDNP antigen-induced IgE-primed RBL-2H3 cells310 nM[2][6]
NF-AT-driven promoter activityJurkat cells100 nM

Signaling Pathway and Inhibition

The following diagram illustrates the store-operated calcium entry (SOCE) pathway and the inhibitory action of YM-58483, leading to the suppression of the calcineurin-NFAT signaling cascade.

SOCE_Inhibition cluster_EC Extracellular Space cluster_PM Plasma Membrane cluster_Cyto Cytosol cluster_ER Endoplasmic Reticulum cluster_Nuc Nucleus Ca_ext Ca²⁺ Orai1 Orai1 (CRAC Channel) Ca_ext->Orai1 Influx Ca_cyto [Ca²⁺]i Orai1->Ca_cyto Calcineurin Calcineurin Ca_cyto->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene Gene Transcription (e.g., IL-2, IL-4, IL-5) NFAT->Gene Translocates & Activates STIM1 STIM1 STIM1->Orai1 Activates Ca_ER Ca²⁺ Ca_ER->STIM1 Depletion sensed by Thapsigargin Thapsigargin (SERCA inhibitor) Thapsigargin->Ca_ER Depletes YM58483 YM-58483 (BTP2) YM58483->Orai1 Inhibits

Caption: SOCE pathway and YM-58483 inhibition.

Experimental Protocols

In Vitro SOCE Inhibition Assay using a Fluorescent Calcium Indicator

This protocol describes a standard method to measure the inhibitory effect of YM-58483 on SOCE in a cell line (e.g., Jurkat T cells) using a ratiometric fluorescent Ca2+ indicator like Fura-2 AM.

Materials:

  • Cell line of interest (e.g., Jurkat T cells)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Ca2+-free HBSS (supplemented with 1 mM EGTA)

  • Fura-2 AM (or other suitable Ca2+ indicator)

  • Pluronic F-127

  • Thapsigargin

  • YM-58483 (BTP2)

  • DMSO (for dissolving compounds)

  • 96-well black, clear-bottom microplate or glass coverslips for microscopy

  • Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities

Protocol Workflow:

SOCE_Assay_Workflow start Start cell_prep 1. Cell Preparation: Plate cells and allow to adhere. start->cell_prep dye_loading 2. Dye Loading: Incubate cells with Fura-2 AM. cell_prep->dye_loading wash1 3. Wash: Remove excess dye with Ca²⁺-free HBSS. dye_loading->wash1 inhibitor_incubation 4. Inhibitor Incubation: Incubate with YM-58483 or vehicle. wash1->inhibitor_incubation baseline 5. Baseline Measurement: Record baseline fluorescence in Ca²⁺-free HBSS. inhibitor_incubation->baseline store_depletion 6. Store Depletion: Add Thapsigargin to deplete ER Ca²⁺ stores. baseline->store_depletion soc_measurement 7. SOCE Measurement: Re-introduce extracellular Ca²⁺ and record fluorescence. store_depletion->soc_measurement data_analysis 8. Data Analysis: Quantify the magnitude of SOCE inhibition. soc_measurement->data_analysis end End data_analysis->end

Caption: Workflow for a SOCE inhibition assay.

Detailed Steps:

  • Cell Preparation:

    • For adherent cells, plate them on glass coverslips or in a 96-well black, clear-bottom plate 24-48 hours prior to the experiment to achieve 70-80% confluency.[13]

    • For suspension cells like Jurkat T cells, they can be used directly from culture.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS with Ca2+ and Mg2+.[3][13]

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[3][13]

  • Washing:

    • Wash the cells twice with Ca2+-free HBSS to remove extracellular dye.[3]

    • Incubate for an additional 30 minutes in Ca2+-free HBSS to allow for complete de-esterification of the Fura-2 AM.[13]

  • Inhibitor Incubation:

    • Incubate the cells with various concentrations of YM-58483 or vehicle (DMSO) in Ca2+-free HBSS for a specified period (e.g., 10-30 minutes) at 37°C.[3]

  • SOCE Measurement:

    • Mount the coverslip in a perfusion chamber on a fluorescence microscope or place the 96-well plate in a plate reader.

    • Establish a stable baseline fluorescence ratio (F340/F380 for Fura-2) in Ca2+-free HBSS.[13]

    • To deplete intracellular Ca2+ stores, add thapsigargin (typically 1-2 µM) to the Ca2+-free HBSS. This will cause a transient increase in intracellular Ca2+ as it is released from the endoplasmic reticulum.[3][13]

    • Continue recording until the Ca2+ signal returns to a stable, low baseline.[13]

    • Induce SOCE by adding Ca2+-containing HBSS (e.g., 2 mM CaCl2). The subsequent rise in intracellular Ca2+ is indicative of SOCE.[3][13]

    • Continuously record the fluorescence intensity before and after the addition of thapsigargin and extracellular Ca2+.[3]

  • Data Analysis:

    • The magnitude of SOCE can be quantified by measuring the peak increase in the fluorescence ratio upon Ca2+ re-addition or by calculating the area under the curve.[13]

    • Compare the SOCE response in YM-58483-treated cells to the vehicle control to determine the extent of inhibition and calculate the IC50 value.

NF-AT Activation Assay

This protocol outlines a method to assess the effect of YM-58483 on NF-AT activation in Jurkat cells by Western blotting for the dephosphorylated, active form of NF-AT.

Materials:

  • Jurkat T cells

  • RPMI 1640 medium with 10% FBS

  • YM-58483 (BTP2)

  • Ionomycin

  • Triton X-100 lysis buffer

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-NF-ATc2 monoclonal antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Protocol:

  • Cell Treatment:

    • Culture Jurkat T cells to a density of 1x10^7 cells/ml.

    • Treat the cells with varying concentrations of YM-58483 for 30 minutes at 37°C.[1]

    • Stimulate the cells with 1 µM ionomycin for 30 minutes at 37°C to induce Ca2+ influx and NF-AT activation.[1]

  • Cell Lysis:

    • Centrifuge the cells at 200 x g for 2 minutes and discard the supernatant.

    • Solubilize the cell pellet in 100 µl of Triton X-100 lysis buffer.[1]

    • Centrifuge the cell lysate at 15,000 x g for 20 minutes to clarify the lysate.[1]

  • Western Blotting:

    • Subject the clarified lysate to SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-NF-ATc2 monoclonal antibody to detect the dephosphorylated, faster-migrating form of NF-AT.[1]

    • Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensity of the dephosphorylated NF-ATc2 to determine the inhibitory effect of YM-58483 on NF-AT activation.

Selectivity and Off-Target Effects

While YM-58483 is considered a selective SOCE inhibitor, it is important to be aware of potential off-target effects. It has been reported to activate the TRPM4 channel.[1][7] Furthermore, its mechanism is considered more indirect compared to direct pore blockers.[3][7] Therefore, for target validation, it is advisable to use YM-58483 in conjunction with other SOCE inhibitors or genetic approaches.[3]

Conclusion

YM-58483 (BTP2) is a well-characterized and potent inhibitor of store-operated calcium entry. Its ability to selectively block CRAC channels and consequently suppress downstream signaling pathways like the calcineurin-NFAT cascade has established it as an indispensable tool in cell signaling research. The quantitative data on its efficacy and the detailed experimental protocols provided in this guide will aid researchers in effectively utilizing this compound to investigate the multifaceted roles of SOCE in health and disease. As with any pharmacological inhibitor, careful consideration of its selectivity profile is crucial for the accurate interpretation of experimental results.

References

An In-Depth Technical Guide to YM-58483 (BTP2) Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of YM-58483, a potent and selective inhibitor of store-operated calcium entry (SOCE). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of key pathways.

Chemical Properties and Structure

YM-58483, also known as BTP2, is a pyrazole derivative that has been instrumental in the study of calcium signaling pathways.[1][2] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of YM-58483

PropertyValue
IUPAC Name N-[4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide[3]
Synonyms BTP2, YM 58483[4]
CAS Number 223499-30-7[3][4]
Molecular Formula C₁₅H₉F₆N₅OS[3][4]
Molecular Weight 421.32 g/mol [3][5]
Purity ≥99%[3]
Appearance Solid
Solubility Soluble in DMSO (to 100 mM) and ethanol (to 100 mM)[3][6]
Canonical SMILES CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
InChI Key XPRZIORDEVHURQ-UHFFFAOYSA-N[4]

Mechanism of Action and Biological Activity

YM-58483 is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are the primary conduits for store-operated calcium entry (SOCE) in non-excitable cells like lymphocytes.[3][7] SOCE is a critical signaling process initiated by the depletion of intracellular calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein, which then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel. The resulting influx of Ca²⁺ leads to the activation of various downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is crucial for T-cell activation and cytokine production.[2][4]

YM-58483 exerts its effects by directly blocking the CRAC channel, thereby inhibiting the sustained Ca²⁺ influx.[2] This action prevents the activation of T-cells and the subsequent release of pro-inflammatory cytokines, giving YM-58483 its immunomodulatory and anti-inflammatory properties.[3]

SOCE_Pathway_and_YM58483_Inhibition cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca_ext Ca²⁺ Orai1 Orai1 (CRAC Channel) Ca_cyt Ca²⁺ Orai1->Ca_cyt Influx PLC PLC IP3 IP₃ PLC->IP3 IP3R IP₃R IP3->IP3R Calcineurin Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (e.g., IL-2, IL-4, IL-5) NFAT->Gene_Expression Translocation Ca_cyt->Calcineurin Activation Ca_ER Ca²⁺ Store IP3R->Ca_ER Release STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Activation STIM1_active->Orai1 Gating Ca_ER->STIM1_inactive Depletion TCR TCR Activation TCR->PLC YM58483 YM-58483 YM58483->Orai1 Inhibition

Caption: Signaling pathway of store-operated calcium entry and the inhibitory action of YM-58483.

Quantitative Biological Data

The inhibitory activity of YM-58483 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency against different cellular responses.

Table 2: In Vitro Potency of YM-58483

AssayCell Type / SystemIC₅₀ Value (nM)
Thapsigargin-induced sustained Ca²⁺ influxJurkat T cells100[2][3][4]
T-cell proliferation (mixed lymphocyte reaction)Mouse splenocytes330[7][8]
T-cell antiproliferative activityNot specified12.7
DNP antigen-induced histamine releaseRBL-2H3 cells460[7]
DNP antigen-induced leukotriene productionRBL-2H3 cells310[7]
PHA-stimulated IL-5 productionHuman peripheral blood cells125[7]
PHA-stimulated IL-13 productionHuman peripheral blood cells148[7]
Conalbumin-stimulated IL-4 and IL-5 productionMurine Th2 T cell clone (D10.G4.1)~100[1][7]
Inhibition of voltage-operated Ca²⁺ (VOC) channel-mediated influxMouse PC12-h5 cells4700[9]

The data highlights that YM-58483 is significantly more selective for CRAC channels over voltage-operated calcium channels.[2]

Experimental Protocols

The characterization of CRAC channel inhibitors like YM-58483 heavily relies on measuring intracellular calcium dynamics. Below is a representative protocol for calcium imaging.

Calcium Imaging Protocol for Adherent Cells

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator like Fura-2 AM.

Objective: To measure the effect of YM-58483 on store-operated calcium entry.

Materials:

  • Adherent cells (e.g., HEK293, RBL-2H3) cultured on glass-bottom dishes.

  • Fura-2 AM (calcium indicator dye).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.

  • Thapsigargin (ER Ca²⁺-ATPase inhibitor to deplete stores).

  • YM-58483 stock solution in DMSO.

  • Ionomycin (calcium ionophore).

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (e.g., 340/380 nm excitation).

Procedure:

  • Cell Preparation:

    • Plate cells on 35 mm glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in serum-free medium or HBSS.

    • Wash cells once with HBSS.

    • Incubate cells in the loading buffer for 30-45 minutes at 37°C.

    • Wash cells 2-3 times with HBSS to remove excess dye and allow for de-esterification of the AM ester for 20-30 minutes.

  • Imaging and Data Acquisition:

    • Mount the dish on the microscope stage.

    • Perfuse the cells with Ca²⁺-free HBSS.

    • Begin recording the fluorescence ratio (F340/F380) to establish a baseline [Ca²⁺]i.

    • To deplete intracellular stores, add thapsigargin (e.g., 1 µM) in Ca²⁺-free HBSS. This should induce a transient increase in cytosolic Ca²⁺ due to leakage from the ER.

    • Pre-incubate with YM-58483 (e.g., 100 nM) or vehicle (DMSO) for 5-10 minutes.

    • Reintroduce Ca²⁺ into the perfusion buffer (e.g., 2 mM CaCl₂). In control cells, this will cause a large, sustained increase in [Ca²⁺]i via SOCE. In YM-58483-treated cells, this increase will be inhibited.

    • At the end of the experiment, add ionomycin (e.g., 5 µM) to determine the maximum Ca²⁺ signal (Rmax), followed by a Ca²⁺-free solution with EGTA to determine the minimum signal (Rmin) for calibration.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each cell over time.

    • Quantify the peak or plateau of the Ca²⁺ influx and compare the response in control vs. YM-58483-treated cells.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging & Perfusion cluster_analysis Analysis Plate_Cells Plate cells on glass-bottom dish Load_Dye Load cells with Fura-2 AM Plate_Cells->Load_Dye Wash_Cells Wash to remove excess dye Load_Dye->Wash_Cells Baseline Record baseline in Ca²⁺-free HBSS Wash_Cells->Baseline Deplete_Stores Add Thapsigargin (in Ca²⁺-free HBSS) Baseline->Deplete_Stores Add_Compound Add YM-58483 or vehicle Deplete_Stores->Add_Compound Add_Ca Re-add extracellular Ca²⁺ to induce SOCE Add_Compound->Add_Ca Record_Signal Record fluorescence (340/380 nm ratio) Add_Ca->Record_Signal Quantify Quantify Ca²⁺ influx (peak or plateau) Record_Signal->Quantify Compare Compare YM-58483 vs. Vehicle control Quantify->Compare

Caption: A generalized workflow for a calcium imaging experiment to assess SOCE inhibition.

Downstream Functional Consequences

By inhibiting the primary Ca²⁺ entry pathway in T-cells, YM-58483 prevents the activation of downstream effectors necessary for an immune response. This leads to a cascade of inhibitory effects on T-cell function.

Functional_Consequences YM58483 YM-58483 CRAC_Inhibition CRAC Channel Inhibition YM58483->CRAC_Inhibition SOCE_Block Blockade of Store-Operated Ca²⁺ Entry (SOCE) CRAC_Inhibition->SOCE_Block NFAT_Inhibition Inhibition of NFAT Activation SOCE_Block->NFAT_Inhibition Cytokine_Suppression Suppression of Cytokine Production (IL-2, IL-4, IL-5, IL-13) NFAT_Inhibition->Cytokine_Suppression TCell_Proliferation_Inhibition Inhibition of T-Cell Proliferation NFAT_Inhibition->TCell_Proliferation_Inhibition Immune_Modulation Immunomodulatory & Anti-inflammatory Effects Cytokine_Suppression->Immune_Modulation TCell_Proliferation_Inhibition->Immune_Modulation

Caption: Downstream functional consequences of CRAC channel inhibition by YM-58483.

References

BTP2's Effect on Intracellular Calcium Concentration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTP2, also known as YM-58483, is a potent small-molecule inhibitor of store-operated calcium entry (SOCE), a critical signaling pathway that regulates intracellular calcium ([Ca2+]i) homeostasis. This guide provides an in-depth technical overview of BTP2's mechanism of action, its quantitative effects on intracellular calcium concentration, detailed experimental protocols for its use, and a discussion of its known off-target effects. This document is intended to serve as a comprehensive resource for researchers utilizing BTP2 in their investigations of calcium signaling and for professionals in drug development exploring SOCE as a therapeutic target.

Core Mechanism of Action: Inhibition of Store-Operated Calcium Entry

The primary mechanism by which BTP2 reduces intracellular calcium concentration is through the inhibition of SOCE. This process is initiated by the depletion of calcium stores within the endoplasmic reticulum (ER). The ER-resident calcium sensor, Stromal Interaction Molecule 1 (STIM1), detects this depletion, undergoes a conformational change and oligomerization, and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI channels, which are highly selective for calcium ions, leading to a sustained influx of extracellular calcium into the cell. BTP2 exerts its inhibitory effect by targeting the ORAI channels, thereby blocking this influx.[1][2]

Signaling Pathway of Store-Operated Calcium Entry and BTP2 Inhibition

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive High [Ca2+]ER STIM1_active STIM1 (active, oligomerized) STIM1_inactive->STIM1_active ER Ca2+ depletion ORAI1_closed ORAI1 (closed) STIM1_active->ORAI1_closed Translocation & Interaction Thapsigargin Thapsigargin Thapsigargin->ER_Ca Depletes Ca2+ ORAI1_open ORAI1 (open) ORAI1_closed->ORAI1_open Activation Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->ORAI1_open Ca2+ Influx (SOCE) BTP2 BTP2 BTP2->ORAI1_open Inhibition

Caption: BTP2 inhibits Store-Operated Calcium Entry by targeting ORAI channels.

Quantitative Effects of BTP2 on Intracellular Calcium

The inhibitory potency of BTP2 on SOCE is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the cell type, the specific ORAI isoforms expressed, and the experimental conditions.

Table 1: IC50 Values of BTP2 for Inhibition of SOCE
Cell TypeStimulation MethodORAI Isoform(s)IC50 ValueReference
Jurkat T-cellsThapsigarginEndogenous (Primarily ORAI1)~10 nM[1]
RBL-2H3 cellsThapsigarginEndogenous590 nM[3]
MDA-MB-231 Breast Cancer CellsThapsigarginORAI12.8 µM[4]
HEK293 cellsThapsigarginOverexpressed ORAI1Significantly inhibited at 10 µM[5]
HEK293 cellsThapsigarginOverexpressed ORAI2Significantly inhibited at 10 µM[5]
HEK293 cellsThapsigarginOverexpressed ORAI3Partially inhibited at 10 µM[5][6]

Off-Target Effects of BTP2

Table 2: Known Off-Target Effects of BTP2
TargetEffectCell Type / SystemConcentration RangeReference
TRPM4 Potentiation/FacilitationLymphocytesLow nanomolar[7]
Ryanodine Receptors (RyR) Impaired function (indirectly)Skeletal Muscle> 5 µM[8][9]
TRPC3 InhibitionHEK293 cellsMicromolar[10]
TRPC5 InhibitionHEK293 cellsMicromolar[10]

Signaling Pathway of BTP2's Off-Target Effects

BTP2_Off_Target cluster_SOCE Primary Target cluster_Off_Target Off-Target Effects BTP2 BTP2 ORAI ORAI Channels (SOCE) BTP2->ORAI Inhibition TRPM4 TRPM4 BTP2->TRPM4 Potentiation RyR Ryanodine Receptors BTP2->RyR Impairment (indirect) TRPC TRPC3/TRPC5 BTP2->TRPC Inhibition

Caption: BTP2's primary and known off-target effects on various ion channels.

Experimental Protocols

Protocol 1: Measurement of BTP2-Mediated Inhibition of SOCE using Fura-2 AM

This protocol details the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM to assess the inhibitory effect of BTP2 on thapsigargin-induced SOCE.

Materials:

  • Cells of interest cultured on glass coverslips or in a black-walled, clear-bottom 96-well plate

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological saline, with and without CaCl2

  • Thapsigargin

  • BTP2

  • Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging substrate and culture overnight to allow for adherence.

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • For loading, dilute the Fura-2 AM stock solution to a final concentration of 2-5 µM in HBSS containing Ca2+. Add Pluronic F-127 (0.02-0.04% final concentration) to aid in dye solubilization.

  • Cell Loading:

    • Wash the cells once with HBSS containing Ca2+.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C, protected from light.

    • Wash the cells twice with HBSS containing Ca2+ to remove extracellular dye.

    • Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • BTP2 Incubation:

    • Replace the buffer with Ca2+-free HBSS.

    • Add BTP2 at the desired concentrations (or vehicle control) and incubate for the desired pre-incubation time (e.g., 10-30 minutes).

  • Measurement of SOCE Inhibition:

    • Begin fluorescence recording, alternating excitation between 340 nm and 380 nm and measuring emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio.

    • Add thapsigargin (e.g., 1-2 µM) to the Ca2+-free HBSS to deplete ER calcium stores. This will induce a transient increase in [Ca2+]i.

    • Once the [Ca2+]i returns to a stable baseline, re-introduce Ca2+ to the extracellular solution by adding CaCl2 (e.g., to a final concentration of 2 mM).

    • Continue recording to measure the SOCE-mediated increase in the Fura-2 ratio.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • Quantify the SOCE response as the peak increase in the ratio after Ca2+ re-addition or the area under the curve.

    • Compare the SOCE response in BTP2-treated cells to the vehicle-treated control to determine the percentage of inhibition.

Experimental Workflow for SOCE Inhibition Assay

SOCE_Workflow start Start: Plate Cells load_dye Load with Fura-2 AM start->load_dye wash1 Wash to remove excess dye load_dye->wash1 deesterify Allow for de-esterification wash1->deesterify add_btp2 Incubate with BTP2 in Ca2+-free buffer deesterify->add_btp2 baseline Record baseline fluorescence add_btp2->baseline add_tg Add Thapsigargin to deplete ER stores baseline->add_tg readd_ca Re-add extracellular Ca2+ add_tg->readd_ca record_soce Record SOCE response readd_ca->record_soce analyze Analyze data and determine inhibition record_soce->analyze end End analyze->end

Caption: A typical experimental workflow for assessing SOCE inhibition by BTP2.

Conclusion

BTP2 is an invaluable tool for the study of store-operated calcium entry and its role in a myriad of cellular processes. Its high potency as an ORAI channel inhibitor makes it a standard choice for researchers in the field. However, a thorough understanding of its isoform selectivity and potential off-target effects is paramount for the accurate design and interpretation of experiments. The protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively and judiciously utilize BTP2 in their work. As with any pharmacological inhibitor, the use of complementary approaches, such as genetic knockdown or knockout of target proteins, is recommended for the validation of findings.

References

The Pharmacology of YM-58483: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-58483, also known as BTP2, is a potent and selective small molecule inhibitor of Calcium Release-Activated Calcium (CRAC) channels. These channels are critical mediators of store-operated calcium entry (SOCE), a fundamental process for calcium signaling in non-excitable cells. By blocking CRAC channels, YM-58483 effectively attenuates intracellular calcium signals, leading to the modulation of a wide range of cellular functions. This technical guide provides a comprehensive overview of the pharmacology of YM-58483, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols for its investigation, and visualizations of the key signaling pathways it affects.

Mechanism of Action

YM-58483 is a pyrazole derivative that selectively blocks CRAC channels, which are formed by the ORAI protein family (predominantly ORAI1). The activation of CRAC channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the stromal interaction molecule (STIM1), an ER-resident protein, which then translocates to the plasma membrane and activates ORAI1, leading to a sustained influx of extracellular calcium. YM-58483 exerts its inhibitory effect on this process, thereby preventing the rise in intracellular calcium that is essential for downstream signaling events. This targeted inhibition of SOCE makes YM-58483 a valuable tool for studying calcium signaling and a potential therapeutic agent for various immune and inflammatory disorders.[1][2][3][4][5]

Quantitative Data

The biological activity of YM-58483 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key inhibitory concentrations (IC50) and effective doses (ED50) across various experimental models.

Table 1: In Vitro Inhibitory Activities of YM-58483

Target/ProcessCell TypeIC50 ValueReference(s)
Thapsigargin-induced Ca2+ influxJurkat T cells100 nM[2][3][4][5]
T-cell proliferation (Mixed Lymphocyte Reaction)---330 nM[6]
IL-2 ProductionJurkat T cells~100 nM[1][4]
IL-5 ProductionHuman peripheral blood cells125 nM[7]
IL-13 ProductionHuman peripheral blood cells148 nM[7]
Histamine ReleaseRBL-2H3 cells460 nM[7]
Leukotriene ProductionRBL-2H3 cells310 nM[7]

Table 2: In Vivo Efficacy of YM-58483

ModelSpeciesEffectED50/Effective DoseReference(s)
Delayed-Type HypersensitivityMiceInhibition1.1 mg/kg[4][6]
Graft-versus-Host Disease (GVHD)MiceInhibition of CTL activity and IFN-γ production1-30 mg/kg (p.o.)[6]
Antigen-induced bronchoconstrictionGuinea pigsSignificant suppression30 mg/kg (p.o.)[7]
Airway hyperresponsivenessGuinea pigsComplete suppression3-30 mg/kg (p.o.)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological effects of YM-58483.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol describes the use of the fluorescent calcium indicator Fura-2 AM to measure SOCE in a cell population.

Materials:

  • Cells of interest (e.g., Jurkat T cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without CaCl2

  • Thapsigargin

  • YM-58483

  • Fluorescence plate reader or microscope capable of ratiometric calcium imaging

Procedure:

  • Cell Preparation: Plate cells on a suitable culture vessel (e.g., 96-well black-walled plate) and allow them to adhere if necessary.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in HBSS with CaCl2 containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

    • Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement:

    • Replace the medium with Ca2+-free HBSS.

    • Measure the baseline Fura-2 fluorescence ratio (Excitation: 340 nm and 380 nm; Emission: ~510 nm).

  • Store Depletion:

    • Add thapsigargin (typically 1-2 µM) to the Ca2+-free HBSS to induce depletion of ER calcium stores. This will cause a transient increase in intracellular calcium.

    • Continue to measure the fluorescence ratio until it returns to a stable baseline.

  • YM-58483 Incubation:

    • Add the desired concentration of YM-58483 or vehicle control to the wells and incubate for a predetermined time (e.g., 10-30 minutes).

  • Induction of SOCE:

    • Add CaCl2 (typically 1-2 mM) to the wells to initiate calcium influx through store-operated channels.

    • Record the subsequent increase in the Fura-2 fluorescence ratio, which represents SOCE.

  • Data Analysis:

    • The magnitude of SOCE can be quantified as the peak increase in the fluorescence ratio after the addition of CaCl2 or as the area under the curve.

    • Compare the SOCE response in YM-58483-treated cells to the vehicle control to determine the inhibitory effect.

NFAT Activation Assay

This protocol describes a luciferase reporter gene assay to measure the activation of the Nuclear Factor of Activated T-cells (NFAT) in Jurkat T cells.

Materials:

  • Jurkat T cells stably transfected with an NFAT-luciferase reporter construct

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulating agent (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies)

  • YM-58483

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Culture the Jurkat-NFAT reporter cells according to standard protocols.

  • Cell Plating: Seed the cells into a 96-well white-walled plate at an appropriate density.

  • YM-58483 Treatment:

    • Prepare serial dilutions of YM-58483 in the cell culture medium.

    • Add the YM-58483 dilutions or vehicle control to the cells and incubate for a specific period (e.g., 1 hour).

  • Cell Stimulation:

    • Add the stimulating agent (e.g., PMA and ionomycin) to the wells to activate the T-cell signaling pathway leading to NFAT activation.

    • Incubate the plate for 6-24 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to a control (e.g., unstimulated cells).

    • Calculate the percentage of inhibition of NFAT activation by YM-58483 compared to the stimulated vehicle control.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

Materials:

  • Primary T-cells or a T-cell line (e.g., Jurkat)

  • CFSE dye

  • Cell culture medium

  • T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or mitogens like PHA)

  • YM-58483

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Resuspend T-cells in PBS at a concentration of 1-10 x 10^6 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the staining by adding 5 volumes of cold complete medium.

    • Wash the cells twice with complete medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.

    • Add serial dilutions of YM-58483 or vehicle control.

    • Add the T-cell activation stimulus.

    • Incubate the plate for 3-5 days at 37°C.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

  • Data Analysis:

    • As cells divide, the CFSE fluorescence intensity is halved in daughter cells.

    • Analyze the CFSE histograms to determine the percentage of divided cells and the number of cell divisions.

    • Compare the proliferation profiles of YM-58483-treated cells with the vehicle control to assess the inhibitory effect.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC 2. TCR Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis IP3 IP3 PIP2->IP3 ORAI1 ORAI1 (CRAC Channel) Calcineurin Calcineurin ORAI1->Calcineurin 8. Increased Cytosolic Ca2+ STIM1 STIM1 STIM1->ORAI1 6. STIM1-ORAI1 Coupling ER_Ca Ca2+ Stores ER_Ca->STIM1 5. Store Depletion Sensing IP3->ER_Ca 4. Ca2+ Release NFATp NFAT (P) Calcineurin->NFATp 9. Dephosphorylation NFAT NFAT NFATp->NFAT 10. Nuclear Translocation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription 11. Gene Activation Antigen Antigen Antigen->TCR 1. Antigen Presentation Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->ORAI1 7. Ca2+ Influx (SOCE) YM58483 YM-58483 YM58483->ORAI1 Inhibition G Start Start Cell_Prep 1. Prepare and Plate Cells Start->Cell_Prep Dye_Loading 2. Load with Fura-2 AM Cell_Prep->Dye_Loading Baseline 3. Measure Baseline Fluorescence in Ca2+-free buffer Dye_Loading->Baseline Store_Depletion 4. Add Thapsigargin to Deplete ER Ca2+ Stores Baseline->Store_Depletion Inhibitor_Incubation 5. Incubate with YM-58483 or Vehicle Store_Depletion->Inhibitor_Incubation SOCE_Induction 6. Add Extracellular Ca2+ to Induce SOCE Inhibitor_Incubation->SOCE_Induction Data_Acquisition 7. Record Fluorescence Changes SOCE_Induction->Data_Acquisition Data_Analysis 8. Analyze SOCE Inhibition Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

YM-58483: A Comprehensive Technical Guide to Target Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-58483, also known as BTP2, is a potent and selective small-molecule inhibitor of store-operated Ca²⁺ entry (SOCE), a critical signaling pathway in various cell types, particularly in non-excitable cells like T lymphocytes. Its primary mechanism of action is the blockade of Calcium Release-Activated Ca²⁺ (CRAC) channels, which are essential for sustained intracellular Ca²⁺ elevation and downstream cellular responses, including immune cell activation and proliferation. While YM-58483 exhibits high affinity for CRAC channels, a comprehensive understanding of its target specificity and potential off-target effects is crucial for its application as a research tool and for any therapeutic development. This technical guide provides an in-depth analysis of YM-58483's interaction with its primary target and its known off-target activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Target: Inhibition of Store-Operated Ca²⁺ Entry (SOCE) via CRAC Channels

The principal molecular target of YM-58483 is the CRAC channel, a key component of the SOCE pathway. SOCE is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon ER Ca²⁺ depletion, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular Ca²⁺.

YM-58483 effectively blocks this influx, thereby attenuating downstream Ca²⁺-dependent signaling cascades, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is pivotal for T-cell activation and cytokine production.

Mechanism of Action at the CRAC Channel

YM-58483 is a potent inhibitor of CRAC channels, effectively suppressing the sustained Ca²⁺ influx that follows the depletion of intracellular stores.[1] This inhibition is selective for SOCE, as the compound does not significantly affect voltage-operated Ca²⁺ channels, K⁺ channels, or Cl⁻ channels.[2] The blockade of CRAC channels by YM-58483 leads to the suppression of downstream signaling pathways that are dependent on sustained intracellular Ca²⁺ levels. A key pathway affected is the calcineurin-NFAT pathway, which is crucial for the activation of T cells and the production of various cytokines.[3] By inhibiting NF-AT activation, YM-58483 suppresses the production of interleukins such as IL-2, IL-4, and IL-5.[2][4]

Quantitative Data: On-Target Potency

The inhibitory potency of YM-58483 on its primary target and related cellular functions has been quantified in numerous studies. The following table summarizes the key IC₅₀ values.

Target/ProcessCell TypeIC₅₀ (nM)Reference(s)
Thapsigargin-induced Ca²⁺ influxJurkat T cells100[3][5]
IL-2 ProductionJurkat T cells~100[3][4]
NF-AT Driven Promoter ActivityJurkat T cells~100[1][3]
IL-4 and IL-5 ProductionMurine Th2 T cell clone (D10.G4.1)~100[4]
IL-5 ProductionPhytohemagglutinin-stimulated human whole blood cells~100[4]
IL-13 ProductionHuman peripheral blood cells148[6]
Histamine ReleaseRBL-2H3 cells460[6]
Leukotriene ProductionRBL-2H3 cells310[6]
T-cell Proliferation (Mixed Lymphocyte Reaction)Mouse spleen cells330[7][8]

Off-Target Effects of YM-58483

While YM-58483 is a selective inhibitor of CRAC channels, it is not devoid of off-target activities. Understanding these secondary effects is critical for interpreting experimental results and predicting potential side effects in therapeutic applications. The known off-target effects of YM-58483 primarily involve other members of the Transient Receptor Potential (TRP) channel family.

Inhibition of TRPC3 and TRPC5 Channels

YM-58483 has been shown to suppress the activity of TRPC3 and TRPC5 channels.[2] These channels are also non-selective cation channels involved in a variety of cellular processes. The inhibitory effect on these channels may contribute to the overall pharmacological profile of YM-58483.

Facilitation of TRPM4 Channels

In contrast to its inhibitory effects on CRAC and some TRPC channels, YM-58483 has been reported to facilitate the activity of TRPM4 channels.[2][9] TRPM4 is a Ca²⁺-activated non-selective cation channel that is impermeable to Ca²⁺ itself but conducts monovalent cations, leading to membrane depolarization. The potentiation of TRPM4 by YM-58483 is dependent on the presence of intracellular Ca²⁺.[9]

Quantitative Data: Off-Target Activities

Quantitative data on the off-target effects of YM-58483 is less abundant compared to its on-target activity. The following table summarizes the available information.

Off-Target ChannelEffectCell TypeConcentration/PotencyReference(s)
TRPC3Suppression-Not specified[2]
TRPC5Suppression-Not specified[2]
TRPM4FacilitationHEK cells overexpressing TRPM4Effective at 10 µM (pre-incubation)[9]
Voltage-Operated Ca²⁺ ChannelsNo significant effectJurkat T cells30-fold less potent than on SOC channels[3]
K⁺ ChannelsNo cross-reactivityJurkat T cellsNot specified[2]
Cl⁻ ChannelsNo cross-reactivityJurkat T cellsNot specified[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the target specificity and off-target effects of YM-58483.

Measurement of Store-Operated Ca²⁺ Entry (SOCE) Inhibition using Calcium Imaging

This protocol describes the measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM to assess the inhibitory effect of YM-58483 on SOCE.

Materials:

  • Cells (e.g., Jurkat T cells, HEK293 cells) plated on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) with and without Ca²⁺

  • Thapsigargin (SERCA pump inhibitor)

  • YM-58483

  • Fluorescence microscopy setup with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

  • Cell Loading with Fura-2 AM:

    • Prepare a Fura-2 AM loading solution (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

    • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

  • Baseline Fluorescence Measurement:

    • Mount the coverslip onto the microscope stage and perfuse with Ca²⁺-containing HBSS.

    • Record baseline Fura-2 fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to [Ca²⁺]i.

  • Induction of Store Depletion:

    • Switch the perfusion to Ca²⁺-free HBSS containing a SERCA inhibitor like thapsigargin (e.g., 1 µM) to passively deplete ER Ca²⁺ stores. This will cause a transient increase in [Ca²⁺]i due to Ca²⁺ leak from the ER.

  • Assessment of SOCE Inhibition:

    • After the [Ca²⁺]i returns to a near-baseline level in Ca²⁺-free HBSS, pre-incubate the cells with the desired concentration of YM-58483 for a few minutes.

    • Reintroduce Ca²⁺-containing HBSS (e.g., 2 mM Ca²⁺) to induce SOCE.

    • Record the change in the F340/F380 ratio. The increase in the ratio upon Ca²⁺ re-addition represents SOCE.

    • Compare the magnitude and rate of the Ca²⁺ influx in the presence and absence (vehicle control) of YM-58483 to determine its inhibitory effect.

  • Data Analysis:

    • Calculate the F340/F380 ratio over time.

    • Quantify SOCE as the peak increase in the ratio or the initial slope of the ratio increase upon Ca²⁺ re-addition.

    • Generate a dose-response curve by testing a range of YM-58483 concentrations to determine the IC₅₀ value.

Electrophysiological Recording of CRAC Channel Currents (Whole-Cell Patch-Clamp)

This protocol outlines the whole-cell patch-clamp technique to directly measure the ion currents through CRAC channels and their inhibition by YM-58483.

Materials:

  • Cells (e.g., RBL cells, Jurkat T cells)

  • Patch-clamp rig with an amplifier, digitizer, and data acquisition software

  • Borosilicate glass pipettes

  • External (bath) solution: e.g., 115 mM NaCl, 10 mM CsCl, 1.2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, 10 mM CaCl₂ (pH 7.4 with NaOH).

  • Internal (pipette) solution: e.g., 135 mM Cs-glutamate, 8 mM MgCl₂, 10 mM BAPTA, 10 mM HEPES (pH 7.2 with CsOH). To induce store depletion, include IP₃ (e.g., 20 µM) or use a high concentration of a slow Ca²⁺ buffer like BAPTA.

  • YM-58483

Procedure:

  • Establish Whole-Cell Configuration:

    • Obtain a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Recording of CRAC Currents (ICRAC):

    • Hold the cell at a holding potential of 0 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 50-100 ms) or voltage steps to elicit currents.

    • CRAC currents will develop over several minutes as the intracellular store-depleting agent from the pipette diffuses into the cell. ICRAC is characterized by its strong inward rectification.

  • Application of YM-58483:

    • Once a stable ICRAC is established, perfuse the bath with the external solution containing the desired concentration of YM-58483.

    • Record the currents during and after the application of the compound to observe the inhibitory effect.

  • Data Analysis:

    • Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after the application of YM-58483.

    • Construct a dose-response curve to determine the IC₅₀ for ICRAC inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Store-Operated Ca²⁺ Entry and its Inhibition by YM-58483

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Ca Ca²⁺ STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active senses depletion Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed activates Orai1_open Orai1 (open) Orai1_closed->Orai1_open Ca_influx Ca²⁺ Influx Orai1_open->Ca_influx mediates PLC PLC PLC->ER_Ca depletes via IP₃ GPCR GPCR GPCR->PLC activates Agonist Agonist Agonist->GPCR Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_p NFAT-P Calcineurin->NFAT_p dephosphorylates NFAT NFAT NFAT_p->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression translocates to YM58483 YM-58483 YM58483->Orai1_open inhibits

Caption: SOCE signaling pathway and the inhibitory action of YM-58483.

Experimental Workflow for Assessing SOCE Inhibition

SOCE_Workflow start Start cell_prep 1. Prepare Cells (e.g., Jurkat T cells on coverslips) start->cell_prep end End dye_loading 2. Load with Fura-2 AM cell_prep->dye_loading baseline 3. Measure Baseline [Ca²⁺]i (in Ca²⁺-containing buffer) dye_loading->baseline store_depletion 4. Deplete ER Ca²⁺ Stores (Thapsigargin in Ca²⁺-free buffer) baseline->store_depletion drug_application 5. Apply YM-58483 (or vehicle) store_depletion->drug_application ca_readdition 6. Re-add Extracellular Ca²⁺ drug_application->ca_readdition data_acquisition 7. Record [Ca²⁺]i Changes ca_readdition->data_acquisition analysis 8. Analyze Data (Calculate SOCE inhibition and IC₅₀) data_acquisition->analysis analysis->end

Caption: Workflow for measuring SOCE inhibition by YM-58483.

Conclusion

YM-58483 is a valuable pharmacological tool for studying the roles of store-operated Ca²⁺ entry and CRAC channels in a multitude of physiological and pathophysiological processes. Its high potency and selectivity for CRAC channels make it a preferred inhibitor in many experimental contexts. However, researchers and drug developers must remain cognizant of its known off-target effects, particularly the modulation of TRPC and TRPM4 channels. Careful experimental design, including the use of appropriate controls and complementary approaches such as genetic knockdown, is essential for unequivocally attributing observed effects to the inhibition of CRAC channels. The detailed protocols and data presented in this guide are intended to facilitate the rigorous and informed use of YM-58483 in scientific research.

References

Understanding the free base form of YM-58483

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Free Base Form of YM-58483 (BTP-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-58483, also known to as BTP-2, is a potent and selective small molecule inhibitor of store-operated Ca²⁺ entry (SOCE).[1][2][3] As a pyrazole derivative, it has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of Ca²⁺ release-activated Ca²⁺ (CRAC) channels, the primary conduits of SOCE in non-excitable cells.[2][4][5] This technical guide provides a comprehensive overview of the free base form of YM-58483, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its application in biomedical research. The information is intended to support researchers, scientists, and drug development professionals in utilizing YM-58483 to explore cellular signaling pathways and its therapeutic potential in various diseases, including autoimmune disorders and asthma.[4][6]

Physicochemical Properties

The free base form of YM-58483 is characterized by the following properties:

PropertyValueReference
Molecular Formula C₁₅H₉F₆N₅OS[2]
Molecular Weight 421.32 g/mol [2]
CAS Number 223499-30-7[2]
Purity ≥98%[7]
Solubility Soluble to 100 mM in DMSO and ethanol[2]
Storage Store at +4°C[2]
Mechanism of Action

YM-58483 selectively inhibits SOCE by blocking CRAC channels.[1][2][3] In non-excitable cells, such as lymphocytes, the depletion of intracellular calcium stores, primarily the endoplasmic reticulum (ER), triggers the activation of STIM1 (Stromal Interaction Molecule 1), a Ca²⁺ sensor in the ER membrane. Activated STIM1 translocates to the plasma membrane where it interacts with and opens Orai1 channels, the pore-forming subunits of the CRAC channel. This allows for the influx of extracellular Ca²⁺, a process essential for the activation of downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is crucial for T-cell activation and cytokine production.[8] YM-58483 potently blocks this influx of Ca²⁺.[4]

SOCE_Inhibition cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca²⁺ STIM1_inactive Inactive STIM1 ER_Ca->STIM1_inactive High Ca²⁺ STIM1_active Active STIM1 STIM1_inactive->STIM1_active Store Depletion Orai1_closed Closed Orai1 (CRAC Channel) STIM1_active->Orai1_closed Binding Orai1_open Open Orai1 (CRAC Channel) Orai1_closed->Orai1_open Activation Intracellular_Ca Intracellular Ca²⁺ Orai1_open->Intracellular_Ca Extracellular_Ca Extracellular Ca²⁺ YM58483 YM-58483 YM58483->Orai1_open Inhibition

Mechanism of SOCE Inhibition by YM-58483.
Biological Activity and In Vitro Efficacy

YM-58483 has demonstrated potent inhibitory effects on various cellular processes that are dependent on SOCE.

AssayCell TypeIC₅₀Reference
Thapsigargin-induced Ca²⁺ influxJurkat T cells100 nM[2][4]
T-cell proliferation (Mixed Lymphocyte Reaction)Mouse spleen cells330 nM[1][6]
IL-2 ProductionJurkat T cells~100 nM[4]
IL-4 ProductionMurine Th2 T cell clone (D10.G4.1)~100 nM[5]
IL-5 ProductionMurine Th2 T cell clone (D10.G4.1)~100 nM[5]
IL-5 ProductionHuman whole blood cells~100 nM[1][5]
IL-13 ProductionHuman peripheral blood cells148 nM[1]
Histamine ReleaseRBL-2H3 cells460 nM[1]
Leukotriene ProductionRBL-2H3 cells310 nM[1]
In Vivo Efficacy

Animal studies have shown the immunomodulatory and anti-inflammatory effects of YM-58483.

Animal ModelEffectED₅₀ / Effective DoseReference
Delayed-Type Hypersensitivity (Mouse)Inhibition of response1.1 mg/kg[4]
Graft-versus-Host Disease (Mouse)Inhibition of CTL activity and IFN-γ production1-30 mg/kg (p.o.)[1][6]
Antigen-induced Airway Eosinophilia (Rat)Reduction of eosinophil infiltration and IL-4 levels3-30 mg/kg (p.o.)[5]
Late Phase Asthmatic Bronchoconstriction (Guinea Pig)Prevention of bronchoconstriction30 mg/kg (p.o.)[1]

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol describes the measurement of SOCE in a cell line such as Jurkat T cells using a fluorescent calcium indicator.

Workflow for Measuring SOCE Inhibition.

Materials:

  • Jurkat T cells

  • RPMI 1640 medium supplemented with 10% FBS

  • Fura-2 AM or other suitable Ca²⁺ indicator

  • Ca²⁺-free buffer (e.g., Hanks' Balanced Salt Solution without CaCl₂)

  • Thapsigargin

  • YM-58483

  • CaCl₂

  • Fluorometer or fluorescence microscope

Procedure:

  • Culture Jurkat T cells in RPMI 1640 medium.

  • Load the cells with Fura-2 AM (typically 1-5 µM) for 30-60 minutes at 37°C.

  • Wash the cells twice with Ca²⁺-free buffer to remove extracellular Fura-2 AM.

  • Resuspend the cells in Ca²⁺-free buffer and place them in the fluorometer cuvette or on the microscope stage.

  • Record the baseline fluorescence for a few minutes.

  • Add thapsigargin (typically 1 µM) to the cells to induce depletion of intracellular Ca²⁺ stores. This will cause a transient increase in intracellular Ca²⁺.

  • Once the fluorescence signal returns to baseline, add the desired concentration of YM-58483 and incubate for 2-5 minutes.

  • Add CaCl₂ (typically 1-2 mM) to the extracellular buffer to initiate SOCE.

  • Record the resulting increase in fluorescence, which represents Ca²⁺ influx through CRAC channels.

  • Analyze the rate and amplitude of the Ca²⁺ influx to quantify the inhibitory effect of YM-58483.

In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

Materials:

  • Spleen cells from two different mouse strains (e.g., C57BL/6 and BALB/c)

  • RPMI 1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics

  • YM-58483

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)

  • 96-well culture plates

Procedure:

  • Prepare single-cell suspensions of splenocytes from both mouse strains.

  • In a 96-well plate, co-culture responder splenocytes (e.g., from C57BL/6) with irradiated or mitomycin C-treated stimulator splenocytes (e.g., from BALB/c).

  • Add varying concentrations of YM-58483 to the co-cultures.

  • Incubate the plates for 4-5 days at 37°C in a humidified CO₂ incubator.

  • For the final 18 hours of incubation, add ³H-thymidine to each well.

  • Harvest the cells onto filter mats and measure the incorporation of ³H-thymidine using a scintillation counter.

  • The reduction in ³H-thymidine incorporation in the presence of YM-58483 indicates inhibition of T-cell proliferation.

Delayed-Type Hypersensitivity (DTH) Mouse Model

Materials:

  • Mice (e.g., BALB/c)

  • Antigen (e.g., sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH))

  • YM-58483

  • Vehicle for oral administration

  • Calipers

Procedure:

  • Sensitization: Sensitize the mice by injecting the antigen emulsified in an adjuvant (e.g., Complete Freund's Adjuvant) subcutaneously or intraperitoneally.

  • Drug Treatment: Administer YM-58483 or vehicle orally to the mice for a specified number of days, starting before or at the time of challenge. Doses can range from 1-10 mg/kg.[6]

  • Challenge: After 5-7 days of sensitization, challenge the mice by injecting the antigen into one of the hind footpads or ears. Inject the contralateral footpad or ear with saline as a control.

  • Measurement: 24 to 48 hours after the challenge, measure the thickness of both the antigen-challenged and saline-injected footpads or ears using calipers.

  • Analysis: The DTH response is quantified as the difference in swelling between the antigen-challenged and the saline-injected sites. A reduction in swelling in the YM-58483-treated group compared to the vehicle-treated group indicates an inhibitory effect on the DTH response.

Conclusion

YM-58483 is a valuable research tool for dissecting the intricate roles of SOCE and CRAC channels in cellular physiology and disease. Its high potency and selectivity make it an excellent probe for studying Ca²⁺ signaling in various cell types. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of YM-58483 in their specific models of interest. Further research into the therapeutic applications of YM-58483 may lead to the development of novel treatments for a range of immune-mediated and inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols: YM-58483 (BTP2) for In Vitro T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YM-58483, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) mediated by Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[1][2][3] In T lymphocytes, the influx of extracellular calcium through CRAC channels is a critical signaling event that follows T-cell receptor (TCR) engagement and depletion of intracellular calcium stores.[4][5] This sustained increase in intracellular calcium is essential for the activation of transcription factors, such as the nuclear factor of activated T cells (NFAT), which in turn regulate the expression of key cytokines like Interleukin-2 (IL-2).[1][4] IL-2 is a primary driver of T-cell proliferation and differentiation. By blocking CRAC channels, YM-58483 effectively abrogates this sustained calcium signal, leading to the inhibition of cytokine production and subsequent T-cell proliferation.[1][2][6] These characteristics make YM-58483 a valuable tool for studying T-cell activation and a potential therapeutic agent for autoimmune diseases and chronic inflammation.[1][3]

Mechanism of Action

The activation of T cells via the T-cell receptor (TCR) initiates a signaling cascade that leads to the production of inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm. This depletion of ER Ca²⁺ is sensed by stromal interaction molecules (STIMs), which then translocate to the plasma membrane and activate Orai proteins, the pore-forming subunits of the CRAC channel. The opening of CRAC channels allows for a sustained influx of extracellular Ca²⁺, which is crucial for downstream signaling events, including the activation of calcineurin and the subsequent dephosphorylation and nuclear translocation of NFAT. NFAT, in concert with other transcription factors like AP-1, drives the transcription of genes essential for T-cell activation and proliferation, most notably IL-2. YM-58483 specifically blocks the CRAC channels, thereby preventing the sustained Ca²⁺ influx and inhibiting the entire downstream cascade.[1][4][7]

G cluster_0 T-Cell Activation Cascade cluster_1 Inhibitory Action of YM-58483 TCR TCR Engagement PLC PLCγ Activation TCR->PLC IP3 IP3 Production PLC->IP3 ER ER Ca2+ Release IP3->ER STIM1 STIM1 Activation ER->STIM1 Orai1 Orai1 (CRAC) Activation STIM1->Orai1 Ca_influx Sustained Ca2+ Influx Orai1->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Activation Calcineurin->NFAT IL2 IL-2 Production NFAT->IL2 Proliferation T-Cell Proliferation IL2->Proliferation YM58483 YM-58483 (BTP2) YM58483->Orai1 Inhibits

Caption: Signaling pathway of T-cell activation and the inhibitory action of YM-58483.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of YM-58483 (BTP2) on various T-cell functions.

ParameterCell TypeStimulusIC₅₀ ValueReference
Sustained Ca²⁺ InfluxJurkat T-cellsThapsigargin100 nM[1]
IL-2 ProductionJurkat T-cellsAnti-CD3 mAbPotently Inhibited[1]
IL-4 ProductionMurine Th2 T-cell clone (D10.G4.1)Conalbumin~100 nM[6]
IL-5 ProductionMurine Th2 T-cell clone (D10.G4.1)Conalbumin~100 nM[6]
IL-5 ProductionHuman whole blood cellsPhytohemagglutinin~100 nM[6]
T-cell ProliferationMouse T-cellsOne-way Mixed Lymphocyte Reaction (MLR)330 nM[3]

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE

This protocol describes a method to assess the inhibitory effect of YM-58483 on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity that can be tracked to monitor cell proliferation.[8]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • YM-58483 (BTP2)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation and CFSE Labeling:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or isolate T-cells using magnetic-activated cell sorting (MACS).

    • Wash the cells twice with PBS.

    • Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10 minutes at 37°C in the dark.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1 x 10⁶ cells/mL.

  • YM-58483 Treatment and T-cell Stimulation:

    • Prepare a stock solution of YM-58483 in DMSO. Further dilute in complete RPMI-1640 medium to the desired working concentrations.

    • Plate 100 µL of the CFSE-labeled cell suspension into the wells of a 96-well plate.

    • Add 50 µL of the YM-58483 working solutions to the respective wells. Include a vehicle control (DMSO).

    • Pre-incubate the cells with YM-58483 for 30-60 minutes at 37°C.

    • Add 50 µL of the T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies at a final concentration of 1 µg/mL each, or PHA at 5 µg/mL).

    • Include unstimulated control wells (cells with CFSE and vehicle, but no stimulus).

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • After the incubation period, harvest the cells from each well.

    • Wash the cells with PBS containing 2% FBS.

    • Cells can be stained with antibodies against surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Acquire the samples on a flow cytometer, detecting CFSE in the FITC channel.

    • Analyze the data by gating on the live cell population and then on specific T-cell subsets if applicable. Proliferation is visualized as a series of peaks with progressively lower CFSE fluorescence, each peak representing a cell division.

G cluster_workflow T-Cell Proliferation Assay Workflow start Isolate T-Cells/PBMCs cfse_label Label cells with CFSE start->cfse_label wash1 Wash cells cfse_label->wash1 plate_cells Plate cells in 96-well plate wash1->plate_cells add_ym58483 Add YM-58483 & pre-incubate plate_cells->add_ym58483 add_stimulus Add T-cell stimulus add_ym58483->add_stimulus incubate Incubate for 3-5 days add_stimulus->incubate harvest Harvest and stain cells incubate->harvest facs Analyze by Flow Cytometry harvest->facs end Determine Proliferation Inhibition facs->end

Caption: Experimental workflow for the in vitro T-cell proliferation assay using YM-58483.

Protocol 2: IL-2 Production Assay

This protocol outlines a method to measure the effect of YM-58483 on IL-2 production by activated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Isolated T-cells or PBMCs

  • YM-58483 (BTP2)

  • Complete RPMI-1640 medium

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, PHA)

  • 96-well flat-bottom plates

  • Human IL-2 ELISA kit

Procedure:

  • Cell Preparation and Treatment:

    • Isolate T-cells or PBMCs as described in Protocol 1.

    • Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension into the wells of a 96-well flat-bottom plate.

    • Prepare serial dilutions of YM-58483 in complete RPMI-1640 medium.

    • Add 50 µL of the YM-58483 working solutions or vehicle control to the appropriate wells.

    • Pre-incubate for 30-60 minutes at 37°C.

  • T-cell Stimulation:

    • Add 50 µL of the T-cell activation stimulus to each well.

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection and ELISA:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate the concentration of IL-2 in each sample based on a standard curve.

Troubleshooting

  • High background fluorescence in CFSE assay: Ensure thorough washing after CFSE labeling to remove all unbound dye.

  • Low T-cell proliferation: Optimize the concentration of the T-cell stimulus and the cell seeding density. Ensure the viability of the cells before starting the experiment.

  • Inconsistent results with YM-58483: Prepare fresh dilutions of YM-58483 from a stock solution for each experiment. Ensure the final DMSO concentration is consistent across all wells and is not toxic to the cells (typically <0.1%).

Conclusion

YM-58483 (BTP2) is a valuable pharmacological tool for investigating the role of store-operated calcium entry in T-lymphocyte activation and proliferation. The protocols provided herein offer a framework for utilizing YM-58483 to study its inhibitory effects on T-cell functions in vitro. These assays are crucial for basic research in immunology and for the preclinical evaluation of potential immunomodulatory drugs.

References

Preparation of YM-58483 Stock Solution for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of YM-58483 (also known as BTP2) stock solutions for use in cell culture applications. YM-58483 is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) and Calcium Release-Activated Ca²⁺ (CRAC) channels, making it a critical tool for studying intracellular calcium signaling pathways.[1] Proper preparation and storage of YM-58483 stock solutions are essential to ensure experimental reproducibility and maintain the compound's stability and efficacy. This guide outlines the necessary materials, step-by-step procedures, and storage recommendations.

Physicochemical Properties and Solubility

YM-58483 is a pyrazole derivative with the molecular formula C₁₅H₉F₆N₅OS and a molecular weight of 421.32 g/mol . It is supplied as a crystalline solid and exhibits good solubility in common organic solvents, making it suitable for the preparation of high-concentration stock solutions.

Table 1: Physicochemical and Solubility Data for YM-58483

PropertyValueSource
Molecular Formula C₁₅H₉F₆N₅OS
Molecular Weight 421.32 g/mol
Appearance Crystalline solid[2]
Purity ≥98%[2]
Solubility in DMSO Up to 100 mM (or 84 mg/mL)[3][1][4]
Solubility in Ethanol Up to 100 mM (or 42 mg/mL)[3][1][4]
Solubility in Water Insoluble[4][5]

Experimental Protocol: Preparation of a 10 mM YM-58483 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of YM-58483 in dimethyl sulfoxide (DMSO). This is a commonly used concentration for subsequent dilution into cell culture media.

Materials:
  • YM-58483 powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing the Compound: Carefully weigh out the desired amount of YM-58483 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.21 mg of YM-58483 (Molecular Weight: 421.32 g/mol ).

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 421.32 g/mol = 4.21 mg

  • Dissolution: Add the weighed YM-58483 powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming or sonication may be used to aid dissolution if necessary.[6][7]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[4][6]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is critical for maintaining the biological activity of the YM-58483 stock solution.

  • Solid Compound: The powdered form of YM-58483 should be stored at -20°C for long-term stability (up to 3 years) or at +4°C for shorter periods.[3][1][4][6]

  • Stock Solution: Aliquots of the YM-58483 stock solution in DMSO should be stored at -20°C for up to 1 month or at -80°C for long-term storage of up to 1-2 years.[4][6] Avoid repeated freeze-thaw cycles.[4][6]

Signaling Pathway and Experimental Workflow

Signaling Pathway of YM-58483 Action

YM-58483 is known to inhibit store-operated calcium entry (SOCE), a critical process for calcium signaling in non-excitable cells like lymphocytes.[3][1] Depletion of intracellular calcium stores in the endoplasmic reticulum (ER) triggers the activation of CRAC channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. YM-58483 specifically blocks these CRAC channels.[3][1][2]

YM58483_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Ca_ext Ca²⁺ CRAC CRAC Channel Ca_influx Ca²⁺ Influx CRAC->Ca_influx mediates Ca_store Ca²⁺ Store Depletion Ca_store->CRAC activates Downstream Downstream Signaling (e.g., NFAT activation, Cytokine Production) Ca_influx->Downstream leads to YM58483 YM-58483 YM58483->CRAC inhibits

Caption: Mechanism of YM-58483 action on store-operated calcium entry.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing a YM-58483 stock solution.

Stock_Solution_Workflow start Start weigh 1. Weigh YM-58483 Powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex to Ensure Complete Dissolution dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for Studying Cytokine Release in Primary Immune Cells Using BTP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing BTP2 (also known as YM-58483), a potent and selective inhibitor of store-operated calcium entry (SOCE), to study cytokine release in primary immune cells. BTP2 effectively blocks Ca2+ release-activated Ca2+ (CRAC) channels, which are critical for the activation of various immune cells, including T lymphocytes.[1][2] By inhibiting SOCE, BTP2 disrupts the downstream signaling cascade involving calcineurin and the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for many cytokine genes.[1] This makes BTP2 an invaluable tool for investigating the role of calcium signaling in immunomodulation and for the development of novel therapeutics targeting autoimmune diseases and chronic inflammation.

This document offers detailed protocols for isolating and treating primary immune cells with BTP2, inducing cytokine release, and quantifying the inhibitory effects of the compound. Additionally, it provides quantitative data on the efficacy of BTP2 in inhibiting the production of key cytokines and includes diagrams to visualize the underlying signaling pathways and experimental workflows.

Mechanism of Action: BTP2 in the Inhibition of Cytokine Release

Upon activation of immune cells, for instance through T-cell receptor (TCR) engagement, intracellular calcium stores in the endoplasmic reticulum (ER) are depleted. This depletion triggers the opening of CRAC channels in the plasma membrane, leading to a sustained influx of extracellular calcium. This influx is essential for the activation of calcineurin, a calcium-dependent phosphatase. Calcineurin, in turn, dephosphorylates NFAT, allowing its translocation into the nucleus.[3] In the nucleus, NFAT acts as a transcription factor, initiating the expression of various cytokine genes, including Interleukin-2 (IL-2), IL-4, IL-5, and Interferon-gamma (IFN-γ).[1][4]

BTP2 selectively inhibits this process by blocking the CRAC channels, thereby preventing the sustained increase in intracellular calcium.[1] This inhibition of SOCE prevents the activation of calcineurin and the subsequent nuclear translocation of NFAT, ultimately leading to a potent suppression of cytokine production.[1][4]

BTP2_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca2+ Ca2+ _ext Ca²⁺ CRAC CRAC Channel (Orai1) _ext->CRAC Influx Calcineurin_inactive Calcineurin (Inactive) CRAC->Calcineurin_inactive Activates TCR TCR PLC PLCγ TCR->PLC IP3 IP₃ PLC->IP3 IP3R IP₃R IP3->IP3R Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation IP3R->Ca2+ _er Release STIM1 STIM1 _er->STIM1 Depletion activates STIM1->CRAC Activates DNA DNA NFAT_nuc->DNA Binds Cytokine_mRNA Cytokine mRNA DNA->Cytokine_mRNA Transcription BTP2 BTP2 BTP2->CRAC Inhibits Stimulation Antigen Stimulation Stimulation->TCR

Figure 1: BTP2 signaling pathway in T-cell activation.

Quantitative Data: BTP2 Inhibition of Cytokine Release

The following table summarizes the inhibitory concentrations (IC50) of BTP2 on the production of various cytokines in primary human and murine immune cells. This data is essential for designing experiments and interpreting results.

CytokineCell TypeSpeciesStimulusIC50 (nM)Reference
IL-2 Jurkat T-cellsHumanAnti-CD3 mAb~100 (for Ca²⁺ influx)[1]
IL-4 Th2 T-cell clone (D10.G4.1)MurineConalbumin~100[2]
IL-5 Th2 T-cell clone (D10.G4.1)MurineConalbumin~100[2]
IL-5 Peripheral Blood CellsHumanPhytohemagglutinin (PHA)125[5]
IL-13 Peripheral Blood CellsHumanPhytohemagglutinin (PHA)148[5]

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer.

  • Collect the buffy coat, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the collected PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.

  • Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.

  • Resuspend the cells at the desired concentration for your experiment (e.g., 1 x 10⁶ cells/mL).

PBMC_Isolation_Workflow A 1. Dilute Whole Blood with PBS (1:1) B 2. Layer over Ficoll-Paque A->B C 3. Centrifuge (400g, 30-40 min) B->C D 4. Collect Buffy Coat (PBMCs) C->D E 5. Wash with PBS (300g, 10 min) D->E F 6. Resuspend in Complete Medium E->F G 7. Count Cells and Assess Viability F->G H Isolated PBMCs G->H

Figure 2: PBMC isolation workflow.

Protocol 2: In Vitro Cytokine Release Assay with BTP2 Treatment

This protocol details the treatment of primary immune cells with BTP2 followed by stimulation to induce cytokine release.

Materials:

  • Isolated PBMCs (from Protocol 1)

  • BTP2 (YM-58483) stock solution (e.g., 10 mM in DMSO)

  • Cell stimulation reagent (e.g., Phytohemagglutinin (PHA), anti-CD3/anti-CD28 antibodies, or PMA/Ionomycin)

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • ELISA kits for desired cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-5)

Procedure:

  • Cell Seeding: Seed the isolated PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.

  • BTP2 Pre-treatment:

    • Prepare serial dilutions of BTP2 in complete RPMI-1640 medium. A recommended starting concentration range is 1 nM to 10 µM to determine the optimal inhibitory concentration.

    • Add 50 µL of the BTP2 dilutions to the respective wells. For the vehicle control, add 50 µL of medium containing the same final concentration of DMSO as the highest BTP2 concentration.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Cell Stimulation:

    • Prepare the cell stimulation reagent at 4x the final desired concentration in complete RPMI-1640 medium.

      • PHA: Final concentration of 1-5 µg/mL.

      • Anti-CD3/anti-CD28: Plate-bound anti-CD3 (1-10 µg/mL) with soluble anti-CD28 (1-5 µg/mL).

      • PMA/Ionomycin: Final concentration of 50 ng/mL PMA and 1 µM Ionomycin (Note: This bypasses the TCR signaling and directly increases intracellular calcium, so it may not be suitable for studying the specific effects of BTP2 on TCR-mediated activation).

    • Add 50 µL of the 4x stimulation reagent to each well. Include unstimulated control wells (add 50 µL of medium).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time will depend on the specific cytokine being measured.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Quantification: Analyze the cytokine levels in the supernatants using ELISA kits according to the manufacturer's instructions.

Protocol 3: NFAT Translocation Assay in Jurkat T-cells

This protocol describes a method to visualize and quantify the inhibition of NFAT nuclear translocation by BTP2 in Jurkat T-cells, a human T-lymphocyte cell line.[4]

Materials:

  • Jurkat T-cells

  • BTP2 stock solution

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Complete RPMI-1640 medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against NFAT

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in complete RPMI-1640 medium.

    • Seed cells onto coverslips in a 24-well plate or in suspension for flow cytometry.

    • Pre-treat the cells with various concentrations of BTP2 (e.g., 10 nM - 1 µM) or vehicle control for 30-60 minutes.

  • Stimulation:

    • Stimulate the cells with PMA (20-50 ng/mL) and Ionomycin (1 µM) for 15-30 minutes to induce NFAT translocation.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Immunostaining:

    • Wash with PBS.

    • Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 30 minutes.

    • Incubate with the primary anti-NFAT antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Analysis:

    • Microscopy: Mount the coverslips onto microscope slides and visualize the subcellular localization of NFAT. In unstimulated or BTP2-treated cells, NFAT will be predominantly in the cytoplasm. In stimulated cells without BTP2, NFAT will translocate to the nucleus.

    • Flow Cytometry: Analyze the cells on a flow cytometer. The nuclear translocation can be quantified by measuring the increase in fluorescence intensity in the nuclear compartment.[6]

Conclusion

BTP2 is a powerful pharmacological tool for dissecting the role of store-operated calcium entry in the regulation of cytokine release from primary immune cells. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate signaling pathways governing immune responses. The ability of BTP2 to selectively inhibit SOCE and subsequent NFAT activation allows for a targeted investigation of calcium-dependent gene expression in T-cells and other immune cell types, paving the way for new discoveries in immunology and the development of innovative immunomodulatory therapies.

References

Application of YM-58483 in Mast Cell Degranulation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-58483, also known as BTP-2, is a potent and selective inhibitor of store-operated calcium entry (SOCE) through its action as a Calcium Release-Activated Calcium (CRAC) channel blocker.[1][2] In the context of mast cell biology, YM-58483 serves as a critical tool for investigating the signaling pathways that lead to degranulation, the process by which mast cells release histamine and other inflammatory mediators.[1][3] Mast cell activation and subsequent degranulation are central to allergic and inflammatory responses. This process is heavily dependent on a sustained increase in intracellular calcium concentration, which is primarily mediated by SOCE following the depletion of endoplasmic reticulum (ER) calcium stores.[4][5] YM-58483, by inhibiting CRAC channels, effectively attenuates this calcium influx, thereby preventing mast cell degranulation and the release of pro-inflammatory mediators.[1][3] These application notes provide a comprehensive overview of the use of YM-58483 in mast cell degranulation experiments, including detailed protocols and data presentation.

Mechanism of Action

YM-58483 specifically targets the ORAI1 protein, the pore-forming subunit of the CRAC channel.[1][3] The activation of these channels is initiated by the depletion of calcium from the ER, which is sensed by the stromal interaction molecule 1 (STIM1). STIM1 then translocates to the plasma membrane and activates ORAI1, leading to a sustained influx of extracellular calcium. This rise in intracellular calcium is a critical downstream signal for the fusion of granular membranes with the plasma membrane, resulting in the release of histamine, β-hexosaminidase, and other inflammatory mediators.[4][5] By blocking the ORAI1 channel, YM-58483 effectively uncouples ER calcium store depletion from the subsequent calcium influx, thus inhibiting mast cell degranulation.[1][3]

Data Presentation

The inhibitory effect of YM-58483 on mast cell degranulation has been quantified in various studies. The following table summarizes the key quantitative data from experiments using the human mast cell line, LAD2. Degranulation is typically assessed by measuring the release of the granular enzyme β-hexosaminidase.

Cell LineActivatorYM-58483 Concentration (µM)% Inhibition of Degranulation (β-hexosaminidase release)IC50 (µM)Reference
LAD2Cortistatin-14 (CST-14)1Significant reduction~0.3 - 1[1][3]
LAD2Cortistatin-14 (CST-14)10Near complete inhibition~0.3 - 1[1][3]

Experimental Protocols

Protocol 1: Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This protocol is adapted from studies on LAD2 human mast cells and can be modified for other mast cell types.[1][6][7][8]

Materials:

  • LAD2 human mast cells

  • Complete cell culture medium (e.g., StemPro-34 SFM supplemented with penicillin/streptomycin, L-glutamine, and recombinant human stem cell factor (rhSCF))

  • Tyrode's buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)

  • YM-58483 (stock solution in DMSO)

  • Mast cell activator (e.g., Cortistatin-14, Substance P, Compound 48/80, or anti-IgE for sensitized cells)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)

  • Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • Triton X-100 (1% v/v in Tyrode's buffer)

  • 96-well cell culture plates

  • Microplate reader (405 nm)

Procedure:

  • Cell Culture: Culture LAD2 cells according to standard protocols.

  • Cell Seeding: Centrifuge the cells and resuspend in Tyrode's buffer. Seed 5 x 10^4 cells per well in a 96-well plate in a final volume of 50 µL.

  • Inhibitor Pre-incubation: Prepare serial dilutions of YM-58483 in Tyrode's buffer. Add 50 µL of the YM-58483 solution to the respective wells and incubate for 30 minutes at 37°C. For the control wells, add 50 µL of Tyrode's buffer with the corresponding DMSO concentration.

  • Cell Stimulation: Prepare the mast cell activator at 2X the final desired concentration in Tyrode's buffer. Add 100 µL of the activator solution to each well.

    • Unstimulated Control: Add 100 µL of Tyrode's buffer.

    • Total Release Control: Add 100 µL of 1% Triton X-100.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Sample Collection: Centrifuge the plate at 300 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Enzymatic Reaction: Add 50 µL of the PNAG substrate solution to each well containing the supernatant. Incubate for 60-90 minutes at 37°C.

  • Stopping the Reaction: Add 150 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation of Degranulation:

    • Percentage of β-hexosaminidase release = ((Absorbance of sample - Absorbance of unstimulated control) / (Absorbance of total release control - Absorbance of unstimulated control)) * 100

Mandatory Visualizations

Signaling Pathway of Mast Cell Degranulation and Inhibition by YM-58483

MastCell_Degranulation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Substance P, C48/80) Receptor GPCR (e.g., MRGPRX2) Agonist->Receptor 1. Activation PLC PLC Receptor->PLC 2. G-protein activation ORAI1 ORAI1 (CRAC Channel) Ca_influx ORAI1->Ca_influx 8. Ca²⁺ Influx IP3 IP3 PLC->IP3 3. Generates IP3R IP3R IP3->IP3R 4. Binds Ca_increase ↑ [Ca²⁺]i Granule_fusion Granule Fusion & Degranulation Ca_increase->Granule_fusion 9. Triggers Histamine Histamine & other mediators Granule_fusion->Histamine 10. Release ER ER Ca²⁺ Store STIM1 STIM1 ER->STIM1 6. Senses Ca²⁺ depletion STIM1->ORAI1 7. Activates IP3R->ER 5. Ca²⁺ Release YM58483 YM-58483 YM58483->ORAI1 Inhibits

Caption: Signaling pathway of mast cell degranulation and the inhibitory action of YM-58483.

Experimental Workflow for Assessing YM-58483 Inhibition of Mast Cell Degranulation

Experimental_Workflow start Start culture 1. Culture Mast Cells (e.g., LAD2) start->culture seed 2. Seed cells in 96-well plate culture->seed preincubate 3. Pre-incubate with YM-58483 (30 min) seed->preincubate stimulate 4. Stimulate with Activator (30-60 min) preincubate->stimulate collect 5. Collect Supernatant stimulate->collect reaction 6. Add β-hexosaminidase substrate (PNAG) collect->reaction stop 7. Stop Reaction reaction->stop read 8. Read Absorbance (405 nm) stop->read analyze 9. Calculate % Degranulation and IC50 read->analyze end End analyze->end

Caption: Workflow for the β-hexosaminidase release assay to measure mast cell degranulation.

References

Application Notes and Protocols for YM-58483 in In Vivo Mouse Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of YM-58483, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, in preclinical in vivo mouse models of asthma. This document outlines the mechanism of action, suggested dosage, and detailed experimental protocols for evaluating the therapeutic potential of YM-58483 in allergic asthma. The provided information is intended to guide researchers in designing and executing robust in vivo studies to investigate the efficacy of CRAC channel inhibition as a therapeutic strategy for asthma.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of Th2 cytokines such as IL-4, IL-5, and IL-13. Calcium (Ca2+) signaling plays a critical role in the activation of various immune cells, including T lymphocytes and mast cells, which are key drivers of the asthmatic inflammatory cascade. YM-58483 (also known as BTP2) is a selective inhibitor of store-operated Ca2+ entry (SOCE) mediated by CRAC channels.[1] By blocking this pathway, YM-58483 effectively suppresses the activation of T cells and the subsequent production of pro-inflammatory cytokines, making it a promising candidate for the treatment of asthma and other inflammatory diseases.[1][2] While direct studies of YM-58483 in mouse models of asthma are limited in publicly available literature, data from other inflammatory mouse models and related species provide a strong basis for its application in this context.

Mechanism of Action

YM-58483 selectively inhibits the CRAC channel, which is essential for sustained Ca2+ influx into immune cells following the depletion of intracellular calcium stores. This influx is a critical downstream event following T-cell receptor (TCR) activation. By blocking the CRAC channel, YM-58483 prevents the sustained increase in intracellular Ca2+ required for the activation of calcineurin and the subsequent translocation of the Nuclear Factor of Activated T-cells (NFAT) to the nucleus. NFAT is a key transcription factor for the expression of Th2 cytokines, including IL-2, IL-4, and IL-5.[1] Therefore, YM-58483 effectively dampens the Th2-mediated inflammatory response that characterizes allergic asthma.

Data Presentation: YM-58483 Dosage in In Vivo Models

The following table summarizes the effective dosages of YM-58483 used in various in vivo inflammatory models. While a definitive dosage for a mouse asthma model has not been established in the reviewed literature, the data from other models provides a strong starting point for dose-ranging studies.

Animal ModelSpeciesRoute of AdministrationEffective Dosage RangeKey FindingsReference
Delayed-Type HypersensitivityMouseOral (p.o.)1 - 10 mg/kgInhibition of the DTH response with an ED50 of 1.1 mg/kg.[3]
Graft-versus-Host DiseaseMouseOral (p.o.)1 - 30 mg/kgInhibition of donor anti-host CTL activity and IFN-γ production.
Antigen-Induced AsthmaGuinea PigOral (p.o.)3 - 30 mg/kgSuppression of airway hyperresponsiveness and bronchoconstriction.[4]
Antigen-Induced EosinophiliaRatNot SpecifiedNot SpecifiedInhibition of antigen-induced eosinophil infiltration into airways.[1]

Note: Based on the available data, a starting dose range of 1-10 mg/kg administered orally is recommended for initial studies in a mouse model of asthma. Dose-response studies are crucial to determine the optimal dosage for a specific asthma model and endpoint.

Experimental Protocols

This section provides a detailed protocol for a common mouse model of allergic asthma induced by ovalbumin (OVA). This protocol can be adapted for use with other allergens, such as house dust mite (HDM).

Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

Materials:

  • YM-58483

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline

  • Vehicle for YM-58483 (e.g., 0.5% methylcellulose)

  • BALB/c mice (female, 6-8 weeks old)

Protocol:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.

    • The control group should receive an i.p. injection of saline with alum.

  • Drug Administration:

    • Prepare a suspension of YM-58483 in the chosen vehicle.

    • Beginning on day 20 and continuing daily until the end of the experiment, administer YM-58483 or vehicle to the mice via oral gavage. A recommended starting dose is 5 mg/kg.

  • Airway Challenge:

    • On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in sterile saline for 30 minutes using an ultrasonic nebulizer.

    • The control group should be challenged with saline aerosol.

  • Assessment of Airway Hyperresponsiveness (AHR) (Day 24):

    • Measure AHR in response to increasing concentrations of methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph or a forced oscillation technique system.

  • Sample Collection (Day 25):

    • Anesthetize the mice and collect blood via cardiac puncture for serum analysis (e.g., OVA-specific IgE).

    • Perform bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline. Collect the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and cytokine analysis (e.g., IL-4, IL-5, IL-13 via ELISA).

    • Perfuse the lungs and collect the tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

Mandatory Visualizations

Signaling Pathway of YM-58483 in T-Cells

YM58483_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR TCR Antigen->TCR Activation PLC PLCγ TCR->PLC CRAC_Channel CRAC Channel (ORAI1/STIM1) Ca_Cytosol Cytosolic Ca2+ CRAC_Channel->Ca_Cytosol Ca2+ Influx YM58483 YM-58483 YM58483->CRAC_Channel Inhibition IP3 IP3 PLC->IP3 Ca_Store ER Ca2+ Store IP3->Ca_Store Ca2+ Release Ca_Store->CRAC_Channel Activation (Store Depletion) Calcineurin Calcineurin Ca_Cytosol->Calcineurin Activation NFATp NFAT (P) Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT DNA DNA NFAT->DNA Nuclear Translocation Th2_Cytokines Th2 Cytokine (IL-4, IL-5, IL-13) Transcription DNA->Th2_Cytokines

Caption: Signaling pathway of YM-58483 in T-cell activation.

Experimental Workflow for YM-58483 in a Mouse Model of Asthma

Experimental_Workflow cluster_setup Model Induction cluster_analysis Analysis Sensitization Day 0 & 14: Sensitization with OVA/Alum (i.p.) Challenge Day 21-23: Airway Challenge with OVA Aerosol Sensitization->Challenge AHR Day 24: Measure Airway Hyperresponsiveness (AHR) Challenge->AHR Drug_Admin Day 20-24: Daily Oral Gavage with YM-58483 or Vehicle Sample_Collection Day 25: Collect BAL Fluid, Blood, and Lung Tissue AHR->Sample_Collection Cell_Analysis BAL Cell Counts (Eosinophils, etc.) Sample_Collection->Cell_Analysis Cytokine_Analysis BALF & Serum Cytokines (IL-4, IL-5, IgE) Sample_Collection->Cytokine_Analysis Histology Lung Histology (Inflammation, Mucus) Sample_Collection->Histology

References

Application Notes and Protocols for Calcium Imaging with YM-58483 (BTP-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing YM-58483, a potent and selective inhibitor of store-operated Ca2+ entry (SOCE), in calcium imaging studies. Detailed protocols, quantitative data, and pathway diagrams are included to facilitate the design and execution of experiments aimed at investigating calcium signaling pathways.

Introduction to YM-58483

YM-58483, also known as BTP-2, is a pyrazole derivative that effectively blocks SOCE.[1][2] SOCE is a critical Ca2+ influx mechanism in non-excitable cells, initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). This process is primarily mediated by the interaction of the ER Ca2+ sensor, stromal interaction molecule 1 (STIM1), and the plasma membrane Ca2+ channel, Orai1. YM-58483 specifically inhibits the calcium release-activated calcium (CRAC) channels, which are formed by Orai proteins, thereby preventing the sustained increase in intracellular Ca2+ that is crucial for various cellular processes, including T-cell activation, immune responses, and inflammatory mediator release.[1][2][3]

Quantitative Data: YM-58483 Inhibition of Calcium Influx

The inhibitory potency of YM-58483 varies across different cell types and experimental conditions. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in various studies.

Cell LineMethod of SOCE ActivationCa2+ IndicatorIC50 ValueReference
Jurkat (human T cell leukemia)ThapsigarginNot Specified100 nM[2]
RBL-2H3 (rat basophilic leukemia)DNP antigenNot Specified460 nM (Histamine release)[3][4]
RBL-2H3 (rat basophilic leukemia)DNP antigenNot Specified310 nM (Leukotriene production)[3][4]
Human peripheral blood cellsPhytohemagglutinin-P (PHA)Not Specified125 nM (IL-5 production)[3]
Human peripheral blood cellsPhytohemagglutinin-P (PHA)Not Specified148 nM (IL-13 production)[3]
MDA-MB-231 (human breast cancer)ThapsigarginNot Specified2.8 µM[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical SOCE signaling pathway and a typical experimental workflow for a SOCE inhibition assay using YM-58483.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive keeps inactive STIM1_active STIM1 (active) Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed translocates and binds to Thapsigargin Thapsigargin Thapsigargin->STIM1_active leads to store depletion & STIM1 activation SERCA SERCA Pump Thapsigargin->SERCA inhibits SERCA->ER_Ca pumps Ca2+ into ER Orai1_open Orai1 (open) Orai1_closed->Orai1_open conformational change YM58483 YM-58483 YM58483->Orai1_open inhibits Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Orai1_open Ca2+ influx

Caption: SOCE signaling pathway and the inhibitory action of YM-58483.

SOCE_Workflow A 1. Cell Preparation: Plate cells on a suitable imaging dish B 2. Dye Loading: Incubate with a Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM) A->B C 3. Washing: Wash with Ca2+-free buffer to remove extracellular dye B->C D 4. YM-58483 Incubation (for treated group): Incubate with desired concentration of YM-58483 C->D E 5. Store Depletion: Add Thapsigargin to deplete intracellular Ca2+ stores D->E F 6. Baseline Measurement: Record fluorescence in Ca2+-free buffer E->F G 7. SOCE Measurement: Add Ca2+-containing buffer to initiate SOCE F->G H 8. Data Acquisition: Continuously record fluorescence G->H

Caption: Experimental workflow for a SOCE inhibition assay.

Experimental Protocols

The following are detailed protocols for performing calcium imaging experiments to assess the effect of YM-58483 on SOCE. These protocols are based on common methodologies and can be adapted for specific cell types and experimental setups.

Protocol 1: SOCE Measurement using Fluo-4 AM with a Fluorescence Microplate Reader

This protocol is suitable for high-throughput screening of SOCE inhibitors.

Materials:

  • Cells of interest plated in a 96-well plate

  • Fluo-4 AM

  • Pluronic F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Ca2+-free HBSS (supplemented with 1 mM EGTA)

  • Thapsigargin

  • YM-58483

  • CaCl2 solution (1 M)

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation: Plate cells in a 96-well clear-bottom black plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash cells once with HBSS.

    • Incubate cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with Ca2+-free HBSS to remove extracellular dye.

  • YM-58483 Treatment:

    • Prepare different concentrations of YM-58483 in Ca2+-free HBSS.

    • Add the YM-58483 solutions to the designated wells and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).

  • Store Depletion and SOCE Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading for approximately 1-2 minutes in Ca2+-free HBSS.

    • Add thapsigargin (e.g., 1-2 µM final concentration) to all wells to deplete ER Ca2+ stores. This will induce a transient increase in intracellular Ca2+.

    • Continue recording until the fluorescence returns to a stable baseline.

    • Add CaCl2 (e.g., 2 mM final concentration) to the wells to initiate SOCE.

    • Record the subsequent increase in fluorescence, which represents SOCE.

  • Data Analysis:

    • Calculate the magnitude of SOCE by subtracting the baseline fluorescence from the peak fluorescence after the addition of CaCl2.

    • Compare the SOCE in YM-58483-treated cells to the vehicle control to determine the inhibitory effect.

Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM with a Fluorescence Microscope

This protocol allows for single-cell analysis and provides more detailed kinetic information.

Materials:

  • Cells cultured on glass coverslips

  • Fura-2 AM

  • Pluronic F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Ca2+-free HBSS (supplemented with 1 mM EGTA)

  • Thapsigargin

  • YM-58483

  • CaCl2 solution (1 M)

  • Inverted fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash the coverslip once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Incubate for a further 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.

  • Imaging and SOCE Measurement:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Perfuse the cells with Ca2+-free HBSS to establish a baseline fluorescence ratio (F340/F380).

    • Perfuse with Ca2+-free HBSS containing the desired concentration of YM-58483 for a set period.

    • Add thapsigargin (e.g., 1-2 µM) to the Ca2+-free HBSS (with or without YM-58483) to deplete ER Ca2+ stores.

    • Once the intracellular Ca2+ levels have returned to a stable baseline, switch to a Ca2+-containing HBSS (e.g., 2 mM CaCl2) to measure SOCE.

    • Continuously record the F340/F380 ratio throughout the experiment.

  • Data Analysis:

    • Analyze the change in the F340/F380 ratio over time for individual cells or regions of interest.

    • Quantify parameters such as the peak amplitude of the SOCE response and the rate of Ca2+ entry.

    • Compare these parameters between control and YM-58483-treated cells.

Conclusion

YM-58483 is a valuable pharmacological tool for investigating the role of SOCE in various cellular functions. The protocols and data presented here provide a foundation for researchers to effectively utilize this inhibitor in their calcium imaging experiments. Careful optimization of experimental conditions, including cell type, dye concentration, and inhibitor incubation time, is recommended to achieve reliable and reproducible results.

References

Application Notes and Protocols for the Use of BTP2 in Patch-Clamp Electrophysiology for CRAC Currents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium release-activated calcium (CRAC) channels are a crucial component of store-operated calcium entry (SOCE) in numerous cell types, playing a pivotal role in a wide array of physiological processes including T-cell activation, mast cell degranulation, and gene expression.[1] The primary molecular components of CRAC channels are the stromal interaction molecule (STIM) proteins, which act as endoplasmic reticulum (ER) Ca2+ sensors, and the Orai proteins that form the pore of the channel in the plasma membrane.[2][3] Upon depletion of ER Ca2+ stores, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate Orai channels, leading to a sustained influx of Ca2+.[2][4]

BTP2 (also known as YM-58483) is a potent and selective inhibitor of CRAC channels.[5][6] It belongs to a series of bis(trifluoromethyl)pyrazole compounds and has been instrumental in elucidating the physiological roles of CRAC channels.[1] BTP2 blocks CRAC channel activity with high affinity, thereby inhibiting SOCE and downstream Ca2+-dependent signaling pathways, such as the activation of the nuclear factor of activated T-cells (NFAT).[1][6] These application notes provide a comprehensive guide for the use of BTP2 in patch-clamp electrophysiology to study CRAC currents.

Quantitative Data Summary

The inhibitory potency of BTP2 on CRAC currents can vary depending on the cell type, experimental conditions, and duration of exposure. Below is a summary of reported IC50 values and experimental conditions.

Cell TypeIC50 ValueExperimental ConditionsReference
Human T-cells~10 nMPre-incubation for 18-24 hours[1][6]
Jurkat T-cells100 nMMeasured shortly after BTP2 treatment (few minutes)[1]
RBL-2H3 cells590 nMFura-2 imaging[7]

Note: The inhibitory effect of BTP2 has been shown to be dependent on the external Ca2+ concentration, with higher concentrations of external Ca2+ reducing the inhibitory effect.[1] The time-dependent nature of the block suggests that longer incubation times can lead to more potent inhibition.[8]

Signaling Pathway and Experimental Workflow

CRAC Channel Activation Signaling Pathway

The following diagram illustrates the signaling cascade leading to the activation of CRAC channels upon ER store depletion.

CRAC_Activation cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1_inactive STIM1 (inactive) Ca2+ bound STIM1_active STIM1 (active) Oligomerized STIM1_inactive->STIM1_active Conformational Change & Oligomerization Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed Translocation & Binding ER_Ca Ca2+ Store ER_Ca->STIM1_inactive Ca2+ dissociation Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open Gating Ca_influx Ca2+ Influx Orai1_open->Ca_influx Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream Store_Depletion Store Depletion (e.g., Thapsigargin) Store_Depletion->ER_Ca inhibits SERCA BTP2_Workflow A Cell Preparation (e.g., Jurkat T-cells) C Whole-Cell Patch-Clamp Configuration A->C B Prepare Solutions (Internal, External, BTP2) B->C D Induce Store Depletion (e.g., IP3/EGTA in pipette) C->D E Record Baseline I_CRAC D->E F Apply BTP2 to Bath E->F G Record I_CRAC in presence of BTP2 F->G H Data Analysis (Current density, % inhibition) G->H

References

Application Notes and Protocols for Flow Cytometry Analysis of T-cells Treated with YM-58483

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-58483, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) through the calcium release-activated Ca²⁺ (CRAC) channels.[1][2] In T-lymphocytes, the influx of extracellular calcium is a critical second messenger in the signaling cascade initiated by T-cell receptor (TCR) engagement. This sustained increase in intracellular calcium is essential for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), leading to cytokine production, proliferation, and effector functions.[3] By blocking CRAC channels, YM-58483 effectively abrogates this sustained calcium influx, thereby inhibiting downstream T-cell responses.[4] This makes YM-58483 a valuable tool for studying T-cell activation and a potential therapeutic agent for autoimmune diseases and inflammatory conditions.[4][5]

These application notes provide detailed protocols for the analysis of T-cells treated with YM-58483 using flow cytometry, a powerful technique for single-cell analysis of heterogeneous cell populations. The provided methodologies focus on three key aspects of T-cell function: intracellular calcium mobilization, cytokine production, and proliferation.

Mechanism of Action of YM-58483 in T-cells

Upon TCR activation by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER) membrane, causing the release of stored Ca²⁺ into the cytoplasm. This depletion of ER Ca²⁺ stores is sensed by STIM1 proteins, which then translocate to the plasma membrane and activate ORAI1, the pore-forming subunit of the CRAC channel. The opening of CRAC channels leads to a sustained influx of extracellular Ca²⁺, a crucial signal for T-cell activation. YM-58483 selectively blocks these CRAC channels, thus preventing the sustained increase in intracellular calcium required for downstream signaling events.

YM58483_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca2+_ext Ca²⁺ Ca2+_cyto Ca²⁺ Ca2+_ext->Ca2+_cyto Influx TCR TCR PLC PLC TCR->PLC Activation ORAI1 ORAI1 (CRAC Channel) IP3 IP₃ PLC->IP3 Generates IP3R IP₃R IP3->IP3R Binds STIM1_active Activated STIM1 STIM1_active->ORAI1 Activates Calcineurin Calcineurin NFAT_p NFAT-P Calcineurin->NFAT_p Dephosphorylates NFAT NFAT NFAT_p->NFAT Gene_expression Gene Expression (IL-2, IL-4, IL-5) NFAT->Gene_expression Translocates to nucleus Ca2+_cyto->Calcineurin Activates Ca2+_er Ca²⁺ IP3R->Ca2+_er Releases STIM1_inactive STIM1 Ca2+_er->STIM1_inactive Depletion sensed by STIM1_inactive->STIM1_active Activates YM58483 YM-58483 YM58483->ORAI1 Inhibits

Mechanism of YM-58483 action in T-cells.

Quantitative Data Summary

The following tables summarize the reported inhibitory effects of YM-58483 on various T-cell functions.

Table 1: Inhibitory Concentration (IC₅₀) of YM-58483 on T-cell Functions

ParameterCell TypeStimulusIC₅₀Reference
Sustained Ca²⁺ InfluxJurkat T-cellsThapsigargin100 nM[1]
T-cell ProliferationMouse T-cellsMixed Lymphocyte Reaction330 nM
IL-2 ProductionJurkat T-cellsAnti-CD3 mAb~100 nM[4]
IL-4 ProductionMurine Th2 T-cell cloneConalbumin~100 nM[5]
IL-5 ProductionMurine Th2 T-cell cloneConalbumin~100 nM[5]
IL-5 ProductionHuman whole blood cellsPhytohemagglutinin (PHA)~100 nM[5]

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Mobilization

This protocol describes how to measure changes in intracellular calcium concentration in T-cells following treatment with YM-58483 and subsequent stimulation. Fluorescent calcium indicators such as Indo-1 AM or Fluo-4 AM are used for this purpose.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Data Acquisition and Analysis prep_cells Prepare T-cell suspension (1-5 x 10⁶ cells/mL) load_dye Load cells with Indo-1 AM or Fluo-4 AM prep_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells add_ym Pre-incubate with YM-58483 or vehicle wash_cells->add_ym acquire_baseline Acquire baseline fluorescence on flow cytometer add_ym->acquire_baseline add_stimulus Add T-cell stimulus (e.g., anti-CD3/CD28) acquire_baseline->add_stimulus acquire_data Acquire fluorescence data over time add_stimulus->acquire_data analyze_data Analyze data to determine calcium flux acquire_data->analyze_data

Workflow for intracellular calcium measurement.

Materials:

  • T-cells (e.g., primary human T-cells, Jurkat cells)

  • Complete RPMI-1640 medium

  • YM-58483 (dissolved in DMSO)

  • Indo-1 AM or Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127 (for aiding dye loading)

  • T-cell stimulus (e.g., anti-CD3/CD28 antibodies, PHA, or ionomycin)

  • Flow cytometer with UV (for Indo-1) or 488 nm laser (for Fluo-4)

Procedure:

  • Cell Preparation:

    • Wash T-cells and resuspend in pre-warmed serum-free RPMI-1640 medium at a concentration of 1-5 x 10⁶ cells/mL.

  • Dye Loading:

    • Prepare a loading buffer containing Indo-1 AM (1-5 µM) or Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%).

    • Add the loading buffer to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • Wash the cells twice with pre-warmed complete RPMI-1640 medium to remove extracellular dye.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • YM-58483 Treatment:

    • Aliquot the cell suspension into flow cytometry tubes.

    • Add YM-58483 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) to the respective tubes.

    • Incubate at 37°C for 15-30 minutes.

  • Flow Cytometry Acquisition:

    • Equilibrate the flow cytometer with a tube of unstained cells.

    • Place a tube with dye-loaded cells on the cytometer and acquire a baseline fluorescence reading for 30-60 seconds.

    • While continuously acquiring, add the T-cell stimulus and continue to record data for 5-10 minutes.

  • Data Analysis:

    • For Indo-1, calculate the ratio of violet (calcium-bound) to blue (calcium-free) fluorescence over time.

    • For Fluo-4, plot the mean fluorescence intensity (MFI) over time.

    • Compare the calcium flux profiles of YM-58483-treated cells to the vehicle-treated control.

Protocol 2: Intracellular Cytokine Staining

This protocol outlines the procedure for detecting the production of intracellular cytokines (e.g., IL-2, IFN-γ) in T-cells treated with YM-58483.

Cytokine_Staining_Workflow cluster_stim Cell Stimulation cluster_stain Staining cluster_acq Analysis treat_cells Treat T-cells with YM-58483 or vehicle stimulate_cells Stimulate with PMA/Ionomycin or anti-CD3/CD28 treat_cells->stimulate_cells add_bfa Add Brefeldin A to block cytokine secretion stimulate_cells->add_bfa surface_stain Stain for surface markers (e.g., CD4, CD8) add_bfa->surface_stain fix_perm Fix and permeabilize cells surface_stain->fix_perm intracellular_stain Stain for intracellular cytokines fix_perm->intracellular_stain acquire_data Acquire data on a flow cytometer intracellular_stain->acquire_data analyze_data Analyze cytokine-producing cell populations acquire_data->analyze_data

Workflow for intracellular cytokine staining.

Materials:

  • T-cells

  • Complete RPMI-1640 medium

  • YM-58483

  • T-cell stimulation reagents (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IL-2, anti-IFN-γ)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture T-cells in complete RPMI-1640 medium.

    • Pre-treat cells with various concentrations of YM-58483 or vehicle for 1-2 hours.

  • Stimulation:

    • Stimulate the T-cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) or anti-CD3/CD28 beads for 4-6 hours at 37°C.

    • For the last 2-4 hours of stimulation, add Brefeldin A (10 µg/mL) or Monensin (2 µM) to the culture to block cytokine secretion.

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain with fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice.

  • Fixation and Permeabilization:

    • Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining:

    • Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.

  • Washing and Acquisition:

    • Wash the cells with permeabilization buffer and then resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the T-cell population of interest (e.g., CD4⁺ or CD8⁺).

    • Quantify the percentage of cells expressing the cytokine of interest in the YM-58483-treated samples compared to the control.

Protocol 3: T-cell Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation in the presence of YM-58483. CFSE is a fluorescent dye that is equally distributed among daughter cells upon cell division, resulting in a halving of fluorescence intensity with each division.

Proliferation_Assay_Workflow cluster_label Cell Labeling cluster_culture Cell Culture and Treatment cluster_acq_prolif Analysis label_cells Label T-cells with CFSE quench_wash Quench and wash to remove unbound CFSE label_cells->quench_wash culture_cells Culture CFSE-labeled T-cells quench_wash->culture_cells add_ym_stim Add YM-58483 and T-cell stimulus culture_cells->add_ym_stim incubate Incubate for 3-5 days add_ym_stim->incubate harvest_stain Harvest and stain for surface markers incubate->harvest_stain acquire_data Acquire data on a flow cytometer harvest_stain->acquire_data analyze_prolif Analyze CFSE dilution to determine proliferation acquire_data->analyze_prolif

Workflow for T-cell proliferation assay using CFSE.

Materials:

  • T-cells

  • Complete RPMI-1640 medium

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • YM-58483

  • T-cell stimulus (e.g., anti-CD3/CD28 antibodies, PHA)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8)

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Wash T-cells and resuspend in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium and plate in a 96-well plate.

    • Add various concentrations of YM-58483 or vehicle.

    • Add the T-cell stimulus.

    • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Staining and Acquisition:

    • Harvest the cells and stain for surface markers as described in Protocol 2.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the T-cell population of interest.

    • Analyze the CFSE fluorescence histogram. Each peak represents a successive generation of divided cells.

    • Calculate the percentage of divided cells and the proliferation index for each condition.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the effects of the CRAC channel inhibitor YM-58483 on T-cell function using flow cytometry. By accurately measuring key parameters such as intracellular calcium levels, cytokine production, and proliferation, these methods will facilitate a deeper understanding of the role of store-operated calcium entry in T-cell biology and aid in the development of novel immunomodulatory therapies.

References

Application Notes and Protocols: YM-58483 (BTP2) in High-Throughput Screening for Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-58483, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) through the Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[1][2][3] CRAC channels are crucial for the activation of non-excitable cells, including T lymphocytes.[1][4][5] Upon T-cell receptor (TCR) engagement, a signaling cascade leads to the depletion of intracellular calcium stores in the endoplasmic reticulum, which in turn triggers the opening of CRAC channels and a sustained influx of extracellular Ca²⁺. This sustained calcium signal is essential for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), leading to cytokine production, proliferation, and differentiation of T cells.[6][7][8]

YM-58483 blocks this sustained Ca²⁺ influx, thereby exerting significant immunomodulatory and anti-inflammatory effects.[1][3] It has been shown to suppress the production of various cytokines, including IL-2, IL-4, IL-5, and IFN-γ, and to inhibit T-cell proliferation.[1][4][8][9] These properties make YM-58483 an invaluable tool for studying T-cell activation and a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel immunomodulators targeting the CRAC channel pathway.

Data Presentation

The following table summarizes the in vitro efficacy of YM-58483 in various immunomodulatory assays.

AssayCell TypeStimulantParameter MeasuredIC₅₀ (nM)Reference
Sustained Ca²⁺ InfluxJurkat T cellsThapsigarginCa²⁺ influx100[1][6][7]
IL-2 ProductionJurkat T cells-NF-AT-driven promoter activity~100[6][7]
IL-4 ProductionMurine Th2 T cell clone (D10.G4.1)ConalbuminIL-4 secretion~100[2][9]
IL-5 ProductionMurine Th2 T cell clone (D10.G4.1)ConalbuminIL-5 secretion~100[2][9]
IL-5 ProductionHuman whole blood cellsPhytohemagglutinin (PHA)IL-5 secretion~100[2][9]
IL-5 ProductionHuman peripheral blood cellsPhytohemagglutinin (PHA)IL-5 secretion125[2]
IL-13 ProductionHuman peripheral blood cellsPhytohemagglutinin (PHA)IL-13 secretion148[2]
T-cell ProliferationMixed Lymphocyte Reaction (MLR)Allogeneic cellsT-cell proliferation330[2][4][5]

Signaling Pathway

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus TCR TCR/CD3 PLC PLCγ1 TCR->PLC Antigen Antigen Antigen->TCR Activation CRAC CRAC Channel (Orai1) Ca_cytosol Ca²⁺ (Cytosolic) CRAC->Ca_cytosol Influx PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 IP3R IP3R IP3->IP3R Binds Calcineurin Calcineurin Ca_cytosol->Calcineurin Activates NFAT_p NFAT (P) Calcineurin->NFAT_p Dephosphorylates NFAT NFAT NFAT_p->NFAT Gene Gene Transcription (IL-2, IL-4, IL-5) NFAT->Gene Translocates to nucleus STIM1 STIM1 STIM1->CRAC Translocates & activates Ca_ER Ca²⁺ (ER Store) Ca_ER->STIM1 Depletion activates IP3R->Ca_ER Release YM58483 YM-58483 (BTP2) YM58483->CRAC Inhibits

Caption: CRAC Channel Signaling Pathway and the inhibitory action of YM-58483.

Experimental Protocols

High-Throughput Screening (HTS) Workflow for CRAC Channel Inhibitors

This protocol outlines a typical HTS workflow using a cell-based calcium flux assay to identify inhibitors of store-operated calcium entry.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_measurement Measurement & Analysis Cell_Culture 1. Culture Jurkat cells Cell_Plating 2. Plate cells in 384-well plates Cell_Culture->Cell_Plating Dye_Loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition 4. Add compounds from library (including YM-58483 as a positive control and DMSO as a negative control) Dye_Loading->Compound_Addition Incubation 5. Incubate with compounds Compound_Addition->Incubation Stimulation 6. Stimulate SOCE with Thapsigargin Incubation->Stimulation Data_Acquisition 7. Measure fluorescence kinetics using a plate reader (e.g., FLIPR) Stimulation->Data_Acquisition Data_Analysis 8. Analyze data to identify hits (compounds that inhibit Ca²⁺ influx) Data_Acquisition->Data_Analysis Hit_Confirmation 9. Confirm hits and determine IC₅₀ Data_Analysis->Hit_Confirmation

Caption: High-Throughput Screening workflow for identifying CRAC channel inhibitors.

Calcium Flux Assay Protocol

This protocol is designed to measure changes in intracellular calcium in response to store depletion and its inhibition by YM-58483.

Materials:

  • Jurkat T cells

  • RPMI-1640 medium with 10% FBS

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluo-4 AM or Indo-1 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (optional)

  • YM-58483 (BTP2)

  • Thapsigargin (or anti-CD3 antibody for TCR-mediated activation)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • DMSO (vehicle control)

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence microplate reader with kinetic reading capability and injectors

Procedure:

  • Cell Preparation: Culture Jurkat T cells in RPMI-1640 medium. On the day of the assay, harvest cells in the logarithmic growth phase, wash with HBSS, and resuspend at a density of 1 x 10⁶ cells/mL in HBSS.

  • Dye Loading: Prepare a loading buffer containing a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM), 0.02% Pluronic F-127, and optionally 1-2.5 mM Probenecid in HBSS. Add an equal volume of loading buffer to the cell suspension and incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells at low speed (e.g., 300 x g) for 3 minutes. Gently remove the supernatant and wash the cell pellet twice with fresh HBSS. After the final wash, resuspend the cells in HBSS to the initial density.

  • Plating and Compound Addition: Plate 100 µL of the dye-loaded cell suspension per well. Add various concentrations of YM-58483 (or other test compounds) to the wells. Include wells with DMSO as a vehicle control. Incubate for 15-30 minutes at 37°C.

  • Calcium Measurement: a. Place the plate in a fluorescence microplate reader and establish a baseline fluorescence reading for 30-60 seconds. b. Using the instrument's injector, add a stimulant to induce SOCE. For a direct assessment of SOCE, use Thapsigargin (final concentration ~1-2 µM). c. Immediately begin recording the fluorescence intensity kinetically for at least 3-5 minutes to capture the calcium influx. d. For positive control wells, inject Ionomycin at the end of the run to elicit a maximal calcium response for data normalization. For negative controls, pre-incubate cells with EGTA to chelate extracellular calcium.

  • Data Analysis: Normalize the fluorescence signal (ΔF/F₀) and calculate the peak response or the area under the curve. Plot the response against the concentration of YM-58483 to determine the IC₅₀ value.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This assay measures the ability of YM-58483 to inhibit T-cell proliferation induced by allogeneic stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

  • RPMI-1640 medium with 10% FBS, L-glutamine, and antibiotics

  • YM-58483 (BTP2)

  • Cyclosporine A (positive control)

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • 96-well round-bottom plates

Procedure:

  • Cell Preparation: Isolate PBMCs from two unrelated healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Assay Setup: a. In a 96-well round-bottom plate, mix responder PBMCs from donor A (e.g., 1 x 10⁵ cells/well) with stimulator PBMCs from donor B (e.g., 1 x 10⁵ cells/well). The stimulator cells are typically irradiated to prevent their proliferation. b. Add serial dilutions of YM-58483 to the co-culture. Include wells with vehicle control (DMSO) and a positive control inhibitor like Cyclosporine A. c. Culture the cells for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement: a. Using ³H-thymidine: 18 hours before harvesting, add 1 µCi of ³H-thymidine to each well. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter. b. Using BrdU: Follow the manufacturer's protocol for the BrdU cell proliferation ELISA kit. This typically involves adding BrdU to the culture for the final 18-24 hours, followed by fixation, permeabilization, and detection with an anti-BrdU antibody.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of YM-58483 compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cytokine Release Assay

This protocol measures the effect of YM-58483 on the production of cytokines like IL-2, IL-4, or IL-5 from activated T cells.

Materials:

  • Human PBMCs or a relevant T-cell line (e.g., Jurkat)

  • RPMI-1640 medium with 10% FBS

  • T-cell stimulant (e.g., Phytohemagglutinin (PHA), anti-CD3/CD28 antibodies, or Conalbumin for specific T-cell clones)

  • YM-58483 (BTP2)

  • ELISA kits for the cytokines of interest (e.g., IL-2, IL-4, IL-5)

  • 96-well flat-bottom plates

Procedure:

  • Cell Plating and Treatment: Plate PBMCs or T cells (e.g., 2 x 10⁵ cells/well) in a 96-well flat-bottom plate. Add serial dilutions of YM-58483 and incubate for 30-60 minutes at 37°C.

  • Stimulation: Add the T-cell stimulant to the wells. For PBMCs, PHA (e.g., 1-5 µg/mL) can be used. For purified T cells or Jurkat cells, plate-bound anti-CD3 (e.g., 1-10 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL) are commonly used.

  • Incubation: Culture the cells for 24-72 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time depends on the specific cytokine being measured.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 400 x g) for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Measurement: Quantify the concentration of the desired cytokine in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of YM-58483 compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

YM-58483 (BTP2) is a well-characterized, potent inhibitor of CRAC channels, making it an essential tool for high-throughput screening and immunological research. The provided protocols offer a framework for utilizing YM-58483 as a reference compound to identify and characterize novel immunomodulators targeting the store-operated calcium entry pathway. These assays can be adapted to various HTS platforms and are fundamental for the discovery of new therapeutics for autoimmune diseases, asthma, and other inflammatory conditions.

References

Troubleshooting & Optimization

YM-58483 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with YM-58483 (also known as BTP-2) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my YM-58483 not dissolving in my aqueous buffer?

A: YM-58483 is a hydrophobic molecule and is practically insoluble in water and aqueous buffers.[1][2] Direct dissolution in aqueous media is not a viable method for preparing working solutions.

Q2: What is the recommended solvent for making a stock solution?

A: The recommended solvent for preparing a high-concentration stock solution of YM-58483 is dimethyl sulfoxide (DMSO).[3] Ethanol is also a suitable solvent.[3][4] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[2]

Q3: My YM-58483 precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?

A: Precipitation upon dilution is a common issue due to the compound's low aqueous solubility. To minimize this, try the following:

  • Increase the rate of mixing: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can help prevent the formation of localized high concentrations that lead to precipitation.

  • Work with lower final concentrations: The effective concentration of YM-58483 in aqueous solutions is often limited. Attempting to make a high-concentration working solution may result in precipitation.

  • Warm the buffer slightly: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility. However, be mindful of the temperature stability of other components in your buffer.

Q4: Can I increase the final concentration of DMSO to improve solubility?

A: While a higher concentration of DMSO in the final working solution can improve the solubility of YM-58483, it is generally not recommended. Most cell-based assays are sensitive to organic solvents, and a final DMSO concentration above 0.5% (v/v) can introduce artifacts or toxicity. Always determine the tolerance of your specific experimental system to DMSO and include a vehicle control with the same final DMSO concentration in your experiments.

Q5: How can I be sure my final solution has the desired concentration of dissolved YM-58483?

A: After preparing your final working solution, it is advisable to centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved precipitate. Use the supernatant for your experiment. This ensures that you are working with a homogenous solution and reduces variability. For critical applications, the exact concentration of the filtered supernatant can be determined using analytical methods like HPLC.

Quantitative Solubility Data

The solubility of YM-58483 varies between different organic solvents. The following table summarizes the maximum concentrations reported by various suppliers.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Citations
DMSO100 - 199.3730 - 84[2][3][4]
Ethanol10010 - 42.13[3][4]
DMF-30[4]
WaterInsolubleInsoluble[1][2]

Note: The molecular weight of YM-58483 is 421.32 g/mol .[3][4] Solubility can vary slightly between batches.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh out a precise amount of YM-58483 powder (e.g., 1 mg).

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. (For 1 mg of YM-58483, MW = 421.32, you will need 237.3 µL of DMSO).

  • Add the calculated volume of fresh, anhydrous DMSO to the vial containing the YM-58483 powder.

  • Vortex or sonicate the solution until the compound is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[5]

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
  • Warm your desired aqueous buffer to the experimental temperature (e.g., room temperature or 37°C).

  • While vigorously vortexing the aqueous buffer, slowly add the required volume of the YM-58483 DMSO stock solution drop-by-drop.

  • Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation.

  • (Recommended) Centrifuge the final working solution at >10,000 x g for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant to use in your experiment. This will be your final working solution.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a step-by-step process for addressing solubility issues with YM-58483.

G start Start: Need YM-58483 in Aqueous Buffer prep_stock Prepare Concentrated Stock in Anhydrous DMSO (e.g., 10-100 mM) start->prep_stock dilute Dilute Stock into Aqueous Buffer while Vortexing prep_stock->dilute observe Precipitation Observed? dilute->observe success Success: Use Supernatant for Experiment observe->success No troubleshoot Troubleshooting Steps observe->troubleshoot Yes re_dilute Re-attempt Dilution: - Add stock slower - Ensure vigorous mixing troubleshoot->re_dilute lower_conc Lower Final Concentration troubleshoot->lower_conc centrifuge Centrifuge and Use Supernatant troubleshoot->centrifuge re_dilute->dilute lower_conc->dilute centrifuge->success

Troubleshooting workflow for YM-58483 solubility.
Signaling Pathway of YM-58483 Action

YM-58483 is a potent blocker of store-operated Ca²⁺ entry (SOCE).[5] It specifically inhibits the Calcium Release-Activated Calcium (CRAC) channels, which are crucial for T-cell activation and cytokine production.[4][6]

G cluster_cell Cell ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) STIM1 STIM1 ER->STIM1 Ca²⁺ Depletion ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 Activates Ca_in Intracellular Ca²⁺ Ca_out Extracellular Ca²⁺ Ca_out->ORAI1 Influx Downstream Downstream Signaling (e.g., NFAT activation, Cytokine Production) Ca_in->Downstream YM58483 YM-58483 YM58483->ORAI1 Blocks Depletion Store Depletion

Mechanism of YM-58483 inhibition of SOCE.

References

Technical Support Center: Optimizing BTP2 for CRAC Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of BTP2, a potent inhibitor of Ca2+ Release-Activated Ca2+ (CRAC) channels. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of BTP2 in your research.

Frequently Asked Questions (FAQs)

Q1: What is BTP2 and what is its primary mechanism of action?

A1: BTP2 (also known as YM-58483) is a potent, cell-permeable pyrazole compound that selectively inhibits store-operated Ca2+ entry (SOCE) by blocking CRAC channels.[1] The CRAC channel, composed of STIM1 (the Ca2+ sensor in the endoplasmic reticulum) and Orai1 (the pore-forming subunit in the plasma membrane), is crucial for Ca2+ signaling in many cell types, particularly immune cells like T-lymphocytes.[2][3] BTP2 is understood to inhibit CRAC channels from the extracellular space, thereby preventing the sustained Ca2+ influx required for downstream signaling events like the activation of the transcription factor NFAT and subsequent cytokine production.[2][4][5]

Q2: What is the recommended solvent and storage condition for BTP2?

A2: BTP2 is a solid that is soluble in DMSO (up to 5 mg/mL). For experimental use, it is recommended to prepare a concentrated stock solution in DMSO and store it at 2-8°C. Further dilutions should be made in the appropriate aqueous buffer or cell culture medium immediately before use.

Q3: Does BTP2 act from the intracellular or extracellular side of the cell?

A3: Experimental evidence from patch-clamp studies strongly suggests that BTP2 acts on the CRAC channel from the extracellular side.[4][5] Including BTP2 in the intracellular pipette solution did not inhibit CRAC channel currents, whereas its application to the external bath solution effectively blocked channel activity.[5][6]

Troubleshooting Guide

Q1: I am observing a different IC50 value for BTP2 than what is reported in the literature. Why is there such a wide range of reported IC50 values?

A1: The reported IC50 for BTP2 can vary significantly (from ~10 nM to the low micromolar range) due to several experimental factors.[2][4][6] Understanding these factors is key to optimizing its concentration:

  • Incubation Time: The inhibitory effect of BTP2 is time-dependent. Short incubation times (a few minutes) may result in higher IC50 values (e.g., 100 nM), while longer pre-incubation periods (18-24 hours) can lead to full inhibition at much lower concentrations (e.g., 10 nM).[2][6]

  • External Ca2+ Concentration: The potency of BTP2 is influenced by the concentration of extracellular calcium. Higher external Ca2+ levels can reduce the inhibitory effect of BTP2, leading to an apparent increase in the IC50 value.[2]

  • Cell Type: The specific cell line or primary cell type being used can influence the observed potency, potentially due to differences in CRAC channel expression levels or membrane properties. IC50 values have been reported in various cell types including Jurkat T cells, RBL-2H3 cells, and primary T-lymphocytes.[2][3][4]

Q2: I am concerned about off-target effects. Is BTP2 a completely selective CRAC channel inhibitor?

A2: While BTP2 is a potent and widely used CRAC channel inhibitor, it is not completely selective, especially at higher concentrations. It has been reported to inhibit TRPC3 and TRPC5 channels and activate TRPM4 channels.[4][6] In skeletal muscle, BTP2 has also been shown to have indirect effects on ryanodine receptor (RYR) function at concentrations above 5 µM.[7] It is crucial to use the lowest effective concentration and include appropriate controls to minimize and account for potential off-target effects.

Q3: My BTP2 solution appears to have precipitated in the cell culture medium. What can I do?

A3: BTP2 has limited solubility in aqueous solutions. To avoid precipitation, ensure your final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%). When diluting the DMSO stock, add it to the medium with vigorous vortexing or mixing to facilitate dispersion. If solubility issues persist, consider preparing fresh dilutions for each experiment and visually inspecting the medium for any signs of precipitation before adding it to the cells.

Q4: The inhibitory effect of BTP2 in my experiment is not as potent as expected, even with optimized concentration and incubation time. What else could be wrong?

A4: If you are still experiencing suboptimal inhibition, consider the following:

  • Compound Stability: While stable as a solid and in DMSO stock, the stability of BTP2 in aqueous culture media over long incubation periods can be a factor. For very long experiments, replenishing the media with fresh BTP2 may be necessary.

  • Plastic Binding: Like many hydrophobic small molecules, BTP2 may adsorb to plastic labware.[8] This can reduce the effective concentration in your experiment. While often a minor effect, it can be more pronounced at very low nanomolar concentrations.

  • Experimental Readout: Ensure that your assay is specifically measuring store-operated Ca2+ entry. BTP2 does not inhibit Ca2+ release from internal stores, so the timing of its addition relative to store depletion is critical for observing its effect.[2][3]

Quantitative Data Summary

Table 1: Reported IC50 Values for BTP2-Mediated CRAC Channel Inhibition

Cell TypeIC50 ValueExperimental ConditionsReference
Human T-cells~10 nMPre-incubation for 18-24 hours[2]
Jurkat T-cells100 nMInhibition of thapsigargin-induced Ca2+ influx (short incubation)[2]
RBL-2H3 cells590 nMMeasurement of SOCE using Fura-2
Murine Th2 T cell clone~100 nMInhibition of IL-5 production[1]

Table 2: Selectivity Profile of BTP2

Target ChannelEffectNoted ConcentrationReference
CRAC (Orai1)Inhibition10 nM - 1 µM[2][4]
TRPC3InhibitionIC50 = 4.21 µM
TRPC5InhibitionNot specified[4]
TRPM4ActivationNot specified[4]
Ryanodine Receptor (RYR)Impaired function (indirect)> 5 µM[7]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Cellular Assays with BTP2

  • Preparation of BTP2 Stock Solution:

    • Dissolve BTP2 powder in high-quality, anhydrous DMSO to create a stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at 2-8°C.

  • Cell Preparation and Plating:

    • Culture cells of interest under standard conditions to the desired confluency.

    • Plate the cells in appropriate vessels (e.g., 96-well plates for fluorescence assays, coverslips for imaging or patch-clamp) and allow them to adhere if necessary.

  • BTP2 Incubation:

    • Prepare a working solution of BTP2 by diluting the DMSO stock into pre-warmed cell culture medium or physiological buffer to the desired final concentration. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).

    • Remove the existing medium from the cells and replace it with the BTP2-containing medium.

    • Incubate the cells for the desired period. For maximal potency, a pre-incubation time of 18-24 hours may be required.[2] For acute effects, shorter incubation times (e.g., 10-30 minutes) can be used.[5]

  • Measurement of CRAC Channel Activity (Example using a Ca2+ Indicator):

    • If not already present, load cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

    • Wash the cells with a Ca2+-free physiological buffer containing BTP2 (or vehicle).

    • Induce depletion of intracellular Ca2+ stores by adding an agent like thapsigargin (a SERCA pump inhibitor) in the continued presence of Ca2+-free buffer.

    • Initiate store-operated Ca2+ entry by re-adding a buffer containing physiological levels of Ca2+ (e.g., 1-2 mM).

    • Measure the change in intracellular Ca2+ concentration via fluorescence measurement. The inhibitory effect of BTP2 will be observed as a reduction in the Ca2+ influx upon re-addition of external Ca2+.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

  • Solutions:

    • External (Bath) Solution: Contains physiological ion concentrations, including 2-20 mM Ca2+. BTP2 is added to this solution for extracellular application.

    • Internal (Pipette) Solution: Contains a Ca2+ chelator (e.g., EGTA or BAPTA) and an agent to deplete stores and activate CRAC channels (e.g., InsP3).[4]

  • Procedure:

    • Prepare cells on coverslips suitable for microscopy.

    • For testing extracellular blockade, pre-incubate cells with BTP2 (e.g., 10 µM for ~20 minutes) or add BTP2 directly to the bath solution during the recording.[5]

    • Establish a whole-cell patch-clamp configuration.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV) to measure the current-voltage (I-V) relationship.[4][5]

    • CRAC channel currents (I_CRAC) will develop over several minutes as the internal solution diffuses into the cell and depletes the stores.

    • Compare the magnitude of I_CRAC in control (vehicle-treated) cells versus BTP2-treated cells to quantify the inhibitory effect.

Visualizations

CRAC_Channel_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Ca Ca2+ Store STIM1_inactive STIM1 (Inactive) ER_Ca->STIM1_inactive Ca2+ depletion sensed by STIM1_active STIM1 (Active) Oligomerization STIM1_inactive->STIM1_active Conformational Change Orai1 Orai1 Channel (Closed) Ca_Signal ↑ [Ca2+]i Orai1->Ca_Signal Opens to allow Ca2+ Influx PLC PLC PLC->ER_Ca Depletes via IP3 Receptor Receptor (e.g., TCR) Receptor->PLC Activates STIM1_active->Orai1 Translocates & Binds Calcineurin Calcineurin Ca_Signal->Calcineurin Activates NFAT_p NFAT (Phosphorylated) Calcineurin->NFAT_p Dephosphorylates NFAT_n NFAT (Active) NFAT_p->NFAT_n Translocates Gene Gene Expression (e.g., IL-2) NFAT_n->Gene Activates BTP2 BTP2 BTP2->Orai1 Blocks Pore Stimulus Stimulus (e.g., Antigen) Stimulus->Receptor

Caption: BTP2 blocks the Orai1 pore, inhibiting Ca2+ influx and downstream NFAT signaling.

BTP2_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Cell Culture & Plating (e.g., Jurkat T-cells) B 2. Prepare BTP2 Dilution (from DMSO stock into medium) C 3. Pre-incubation - Add BTP2 or Vehicle to cells - Incubate (e.g., 30 min to 24 hr) A->C B->C D 4. Induce Store Depletion (e.g., add Thapsigargin in Ca2+-free buffer) E 5. Initiate Ca2+ Influx (Re-add Ca2+-containing buffer) F 6. Data Acquisition (Measure fluorescence or current) G 7. Analysis - Compare BTP2 vs. Vehicle - Calculate % Inhibition or IC50 F->G

Caption: Standard experimental workflow for assessing BTP2 efficacy on SOCE.

References

Technical Support Center: Preventing YM-58483 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing YM-58483, a potent and selective inhibitor of store-operated Ca2+ entry (SOCE) and Calcium Release-Activated Calcium (CRAC) channels, maintaining its solubility in culture media is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address and prevent the precipitation of YM-58483 in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my culture medium after adding YM-58483. What are the common causes?

A1: Precipitation of YM-58483, which is known to be insoluble in water, can occur in aqueous culture media due to several factors:

  • High Final Concentration: The final concentration of YM-58483 in the culture medium may have exceeded its solubility limit.

  • Improper Dilution Technique: Rapidly adding a concentrated DMSO stock solution of YM-58483 to the aqueous culture medium can cause the compound to "crash out" of solution due to a sudden change in solvent polarity. This phenomenon is often referred to as "solvent shock."

  • Low Temperature of Media: Adding the compound to cold media can decrease its solubility.

  • High DMSO Concentration: While YM-58483 is soluble in DMSO, a high final concentration of DMSO in the culture medium can be toxic to cells and may not be sufficient to keep the compound in solution when diluted.

  • Media Composition: Interactions with components in the culture medium, such as salts and proteins, can potentially reduce the solubility of YM-58483.

Q2: What is the recommended solvent for preparing a stock solution of YM-58483?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of YM-58483.[1][2][3] It is soluble in DMSO up to 100 mM.[2] Ethanol can also be used, with solubility up to 100 mM.[2] However, YM-58483 is insoluble in water.[1] For cell culture applications, using a high-purity, anhydrous grade of DMSO is recommended to minimize potential cytotoxicity and variability.

Q3: What is the maximum recommended final concentration of DMSO in the culture medium?

A3: To avoid cytotoxic effects on most cell lines, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, with many researchers opting for concentrations of 0.1% or lower.[4] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q4: How can I prevent YM-58483 from precipitating when I add it to my culture medium?

A4: To prevent precipitation, follow these best practices for diluting your YM-58483 DMSO stock solution into the culture medium:

  • Use Pre-warmed Media: Always add the YM-58483 stock solution to culture medium that has been pre-warmed to 37°C.

  • Drop-wise Addition and Mixing: Add the required volume of the stock solution drop-by-drop to the medium while gently swirling or vortexing. This gradual introduction allows for better dispersion and reduces the risk of localized high concentrations that can lead to precipitation.

  • Serial Dilution: For very high concentrations or sensitive applications, consider performing a serial dilution. First, make an intermediate dilution of your stock in a small volume of pre-warmed medium, and then add this intermediate dilution to the final volume of your culture medium.

  • Keep Final DMSO Concentration Low: As mentioned, ensure the final DMSO concentration is within the tolerated range for your cells (ideally ≤ 0.1%).

Troubleshooting Guide

If you are still experiencing precipitation after following the best practices above, consider the following troubleshooting steps:

Problem Possible Cause Recommended Solution
Immediate cloudiness or precipitate upon adding YM-58483 stock to media. Solvent Shock: The rapid change in solvent polarity is causing the compound to precipitate.1. Ensure the culture medium is pre-warmed to 37°C. 2. Add the DMSO stock solution very slowly, drop-by-drop, while continuously and gently mixing the medium. 3. Try preparing an intermediate dilution in a small volume of medium before adding to the final volume.
High Final Concentration: The desired working concentration of YM-58483 exceeds its solubility in the culture medium.1. Review the literature for typical working concentrations of YM-58483 for your cell type and application. Effective concentrations are often in the nanomolar to low micromolar range.[5] 2. Perform a dose-response experiment starting with a lower concentration.
Precipitate forms over time in the incubator. Compound Instability: The compound may be degrading or interacting with media components over time.1. Prepare fresh working solutions of YM-58483 in media for each experiment. 2. If the experiment requires long-term incubation, consider refreshing the media with newly prepared YM-58483 at intermediate time points.
Media Evaporation: Evaporation from the culture vessel can increase the concentration of all components, leading to precipitation.1. Ensure proper humidification in the incubator. 2. Use filtered caps on flasks and ensure plates are well-sealed to minimize evaporation.
Variability in results between experiments. Inconsistent Stock Solution: The stock solution may not be completely dissolved or may have precipitated upon storage.1. Before each use, visually inspect your DMSO stock solution for any crystals. If present, gently warm the vial (e.g., in a 37°C water bath) and vortex until fully dissolved. 2. Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles.[5] Store aliquots at -20°C or -80°C.

Experimental Protocols

Protocol 1: Preparation of a 10 mM YM-58483 Stock Solution in DMSO

Materials:

  • YM-58483 powder (MW: 421.32 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of YM-58483 to prepare your desired volume of a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, you would need 4.21 mg of YM-58483.

  • Aseptically weigh the calculated amount of YM-58483 powder and transfer it to a sterile microcentrifuge tube.

  • Add the corresponding volume of DMSO to the tube.

  • Vortex the solution until the YM-58483 is completely dissolved. If necessary, you can gently warm the tube to 37°C to aid dissolution.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Diluting YM-58483 into Culture Medium for a Final Concentration of 10 µM

Materials:

  • 10 mM YM-58483 stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tube

Procedure:

  • Determine the volume of your 10 mM stock solution needed to achieve a final concentration of 10 µM in your desired final volume of culture medium. For a 1:1000 dilution, you will add 1 µL of the 10 mM stock for every 1 mL of medium.

  • In a sterile conical tube, add the required volume of pre-warmed complete culture medium.

  • While gently swirling the conical tube, slowly add the calculated volume of the 10 mM YM-58483 stock solution drop-by-drop into the medium.

  • Continue to gently mix the solution for a few seconds to ensure it is homogeneous.

  • Visually inspect the medium to confirm that no precipitation has occurred.

  • The medium containing YM-58483 is now ready to be added to your cells.

Note: This will result in a final DMSO concentration of 0.1%. Always include a vehicle control in your experiments, which consists of the same volume of DMSO added to the culture medium without the YM-58483.

Data Presentation

Table 1: Solubility of YM-58483 in Common Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO100[2]42.13
Ethanol100[2]42.13
WaterInsoluble[1]Insoluble
DMF~71.230[3]

Table 2: Physicochemical Properties of YM-58483

PropertyValue
Molecular Weight421.32 g/mol [2][3]
FormulaC15H9F6N5OS[2][3]
AppearanceCrystalline solid
CAS Number223499-30-7[2][3]

Visualizations

YM58483_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum CRAC CRAC Channel (Orai1) Ca_influx Ca2+ Influx CRAC->Ca_influx STIM1 STIM1 STIM1->CRAC Activation ER_Ca Ca2+ Store ER_Ca->STIM1 Ca2+ Depletion Receptor Cell Surface Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R IP3R->ER_Ca Ca2+ Release Calcineurin Calcineurin Ca_influx->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Gene_Expression Gene Expression (e.g., IL-2) Nucleus->Gene_Expression YM58483 YM-58483 YM58483->CRAC Inhibition

Caption: Signaling pathway inhibited by YM-58483.

YM58483_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_treatment Cell Treatment A Prepare 10 mM YM-58483 stock in DMSO C Slowly add stock to medium while mixing (e.g., 1:1000) A->C B Pre-warm complete culture medium to 37°C B->C D Visually inspect for precipitation C->D E Add YM-58483-containing medium to cells D->E G Incubate and perform experiment E->G F Include vehicle control (0.1% DMSO) F->G

Caption: Experimental workflow for using YM-58483.

References

Technical Support Center: YM-58483 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YM-58483 (also known as BTP2). The information is designed to address common pitfalls and specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Preparation and Handling

Q1: I'm having trouble dissolving YM-58483. What is the recommended solvent and storage procedure?

A: YM-58483 can be challenging to dissolve and maintain in solution. Here are some key recommendations:

  • Solvents: YM-58483 is soluble in DMSO and ethanol, with a reported solubility of up to 100 mM in both.[1] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO.

  • DMSO Quality: Use fresh, high-quality, anhydrous DMSO. Moisture-absorbing DMSO can significantly reduce the solubility of YM-58483.[2]

  • Stock Solution Storage: Aliquot your stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or -80°C for up to one year for optimal stability.[2]

  • Precipitation in Media: When diluting the DMSO stock in aqueous cell culture media, precipitation can occur. To minimize this, ensure rapid and thorough mixing. It is also advisable to prepare fresh dilutions for each experiment. If you observe a precipitate, you can try aiding dissolution with gentle heating and/or sonication.[3]

Q2: How stable is YM-58483 in my experimental setup?

A: The stability of YM-58483 can be influenced by the experimental conditions. For in vitro assays, it is recommended to use freshly prepared dilutions from a frozen stock. For long-term in vivo studies, continuous administration using an osmotic pump has been successfully employed to maintain stable compound levels.[4]

Experimental Design and Interpretation

Q3: I am not seeing the expected inhibition of Store-Operated Calcium Entry (SOCE). What could be the reason?

A: Several factors could contribute to a lack of observable SOCE inhibition:

  • Cell Type Specificity: The contribution of SOCE to total calcium influx can vary significantly between different cell types. Confirm that your cell model has a robust and measurable SOCE that is sensitive to CRAC channel inhibition.

  • Concentration: YM-58483 potently inhibits CRAC channels with an IC50 of approximately 100 nM.[1][5][6][7][8][9] Ensure you are using a concentration within the effective range. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions.

  • Off-Target Effects at High Concentrations: At higher concentrations, YM-58483 may have off-target effects. For instance, in skeletal muscle, it has been shown to impair ryanodine receptor (RYR) function at higher concentrations.[10] It is crucial to use the lowest effective concentration to maintain selectivity for CRAC channels.

  • Experimental Protocol: The method used to induce and measure SOCE is critical. Thapsigargin is a commonly used agent to deplete intracellular calcium stores and activate SOCE.[5][6][7] Ensure your calcium imaging protocol is optimized for detecting sustained calcium influx.

Q4: My results from cell viability assays (e.g., MTT, XTT) are inconsistent or unexpected when using YM-58483. Why?

A: Tetrazolium-based viability assays, such as MTT, measure metabolic activity, which can be influenced by various factors beyond cytotoxicity.[11][12]

  • Metabolic Effects: YM-58483 inhibits signaling pathways that can regulate cellular metabolism.[11] A decrease in the signal from a metabolic assay may indicate a cytostatic effect (inhibition of proliferation) or reduced metabolic activity, rather than direct cell death.[11]

  • Assay Interference: The chemical structure of YM-58483 could potentially interfere with the assay reagents themselves.[11]

  • Alternative Assays: To confirm your results, consider using a non-metabolic viability assay, such as a trypan blue exclusion assay or a crystal violet assay, which measures total protein content.[11][13] An ATP-based assay (e.g., CellTiter-Glo®) can also be a more sensitive measure of on-target biological activity.[11]

Q5: I am observing unexpected effects on my cells that don't seem related to SOCE inhibition. What are the known off-target effects of YM-58483?

A: While YM-58483 is a selective CRAC channel inhibitor, it can exhibit off-target effects, particularly at higher concentrations.

  • TRPC Channels: YM-58483 has been reported to suppress TRPC3 and TRPC5 channels.[2]

  • TRPM4 Channels: Conversely, it has been shown to facilitate the TRPM4 channel.[2]

  • Voltage-Gated Calcium Channels: YM-58483 is significantly more selective for SOC channels compared to voltage-operated Ca2+ channels.[6]

  • Ryanodine Receptors (RYRs): In skeletal muscle, higher concentrations of YM-58483 can indirectly impair RYR function.[10]

To mitigate off-target effects, it is crucial to perform dose-response experiments and use the lowest effective concentration that selectively inhibits CRAC channels.

Quantitative Data Summary

ParameterValueCell Type/ConditionReference
IC50 for SOCE Inhibition 100 nMThapsigargin-induced Ca2+ influx in Jurkat T cells[1][5][6][7][8]
IC50 for IL-2 Production ~100 nMJurkat cells[2][6]
IC50 for IL-4 & IL-5 Production ~100 nMMurine Th2 T cell clone (D10.G4.1)[3][14]
IC50 for T-cell Proliferation 12.7 nMOne-way mixed lymphocyte reaction[9]
IC50 for Histamine Release 460 nMIgE-primed RBL-2H3 cells[3][15]
IC50 for Leukotriene Production 310 nMIgE-primed RBL-2H3 cells[3][15]
Solubility in DMSO up to 100 mM[1]
Solubility in Ethanol up to 100 mM[1]

Experimental Protocols

Protocol 1: In Vitro SOCE Inhibition Assay using Calcium Imaging

This protocol describes a general method for measuring the effect of YM-58483 on SOCE in a cell line such as Jurkat T cells.

Materials:

  • Jurkat T cells

  • RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin

  • Calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca2+ and Mg2+)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Thapsigargin

  • YM-58483

  • DMSO (anhydrous)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or microscope with calcium imaging capabilities

Methodology:

  • Cell Preparation: Culture Jurkat T cells to the desired density. On the day of the experiment, harvest the cells and wash them with calcium-free buffer.

  • Dye Loading: Resuspend the cells in calcium-free buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127). Incubate at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, wash the cells twice with calcium-free buffer to remove excess dye.

  • Compound Incubation: Resuspend the dye-loaded cells in calcium-free buffer and plate them in a 96-well plate. Add varying concentrations of YM-58483 (prepared from a DMSO stock) to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO).

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a plate reader or microscope (e.g., excitation at 488 nm and emission at 520 nm for Fluo-4).

  • Store Depletion: To deplete intracellular calcium stores, add thapsigargin (e.g., 1-2 µM) to the wells while continuing to record the fluorescence. This should induce a transient increase in intracellular calcium due to release from the endoplasmic reticulum.

  • SOCE Measurement: After the fluorescence signal from store release has returned to near baseline, add a calcium-containing solution (e.g., 2 mM CaCl2) to the wells to initiate SOCE.

  • Data Analysis: Record the sustained increase in fluorescence, which represents SOCE. Compare the rate and amplitude of the calcium influx in YM-58483-treated cells to the vehicle control to determine the inhibitory effect.

Protocol 2: Cell Viability Assessment using Crystal Violet Assay

This protocol provides an alternative to metabolic assays for determining cell viability after treatment with YM-58483.

Materials:

  • Adherent cell line of interest

  • Complete culture medium

  • YM-58483

  • DMSO (anhydrous)

  • 96-well clear flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Crystal Violet solution in 20% methanol

  • 33% Acetic Acid

  • Microplate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of YM-58483 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • Washing: After the treatment period, carefully remove the culture medium and gently wash the cells once with PBS.

  • Fixation: Add 50 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.

  • Washing: Wash the fixed cells three times with deionized water. Ensure the plate is completely dry after the final wash.

  • Staining: Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Extensively wash the plate with deionized water until the water runs clear to remove excess stain. Allow the plate to dry completely.

  • Solubilization: Add 100 µL of 33% acetic acid to each well to solubilize the stain.

  • Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

SOCE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca_ext Ca²⁺ ORAI1 ORAI1 (CRAC Channel) Ca_ext->ORAI1 Ca_cyto Ca²⁺ ORAI1->Ca_cyto Ca²⁺ Influx (SOCE) Calcineurin Calcineurin Ca_cyto->Calcineurin Activates PLC PLC IP3 IP₃ PLC->IP3 Generates IP3R IP₃R IP3->IP3R Activates NFAT_p NFAT (P) NFAT_a NFAT (active) NFAT_p->NFAT_a Translocates Calcineurin->NFAT_p Dephosphorylates STIM1 STIM1 STIM1->ORAI1 Activates Ca_er Ca²⁺ IP3R->Ca_er Releases Ca_er->Ca_cyto Ca²⁺ Release Ca_er->STIM1 Depletion Sensed by Gene Gene Transcription (e.g., IL-2) NFAT_a->Gene Activates Receptor Receptor Receptor->PLC Agonist Binding YM58483 YM-58483 YM58483->ORAI1 Inhibits

Figure 1: Signaling pathway of Store-Operated Calcium Entry (SOCE) and the inhibitory action of YM-58483.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A1 Prepare YM-58483 stock in DMSO B1 Pre-incubate cells with YM-58483 A1->B1 A2 Culture and harvest cells A3 Load cells with calcium indicator dye A2->A3 A3->B1 B2 Add Thapsigargin to deplete ER Ca²⁺ stores B1->B2 C1 Add extracellular Ca²⁺ to initiate SOCE B2->C1 C2 Measure fluorescence change (Ca²⁺ influx) C1->C2 C3 Analyze data and compare to control C2->C3 troubleshooting_logic Start Problem: No inhibition of SOCE with YM-58483 Q1 Is the compound dissolved properly? Start->Q1 A1 Check DMSO quality. Use fresh stock. Ensure no precipitation. Q1->A1 No Q2 Is the concentration optimal? Q1->Q2 Yes A1->Q2 A2 Perform a dose-response (e.g., 10 nM - 10 µM). IC50 is ~100 nM. Q2->A2 No Q3 Is SOCE robust in your cell model? Q2->Q3 Yes A2->Q3 A3 Confirm SOCE with a positive control (e.g., Thapsigargin) without inhibitor. Q3->A3 No Q4 Are there potential off-target effects? Q3->Q4 Yes End Re-evaluate experiment A3->End A4 Use lowest effective concentration. Consider alternative inhibitors to confirm phenotype. Q4->A4 Yes Q4->End No A4->End

References

BTP2 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with BTP2 (also known as YM-58483) treatment.

Frequently Asked Questions (FAQs)

Q1: My cells show incomplete inhibition of calcium influx after BTP2 treatment. What could be the reason?

A1: While BTP2 is a potent inhibitor of store-operated calcium entry (SOCE) mediated by CRAC (Orai1) channels, it also exhibits activity against other calcium channels.[1][2] Incomplete inhibition could arise from several factors:

  • Presence of BTP2-insensitive channels: Your cells might express other calcium entry pathways that are not blocked by BTP2. BTP2 is known to suppress CRAC, TRPC3, and TRPC5 channels, but it does not affect voltage-operated Ca²⁺ entry, K⁺ channels, or Cl⁻ channels.[1]

  • Concentration-dependent effects: The inhibitory effect of BTP2 is concentration-dependent. You may need to optimize the concentration for your specific cell type and experimental conditions.

  • Experimental setup: Ensure that your experimental protocol for inducing SOCE is robust. This typically involves depleting intracellular calcium stores with an agent like thapsigargin or ionomycin in a calcium-free medium, followed by the re-addition of extracellular calcium.

Q2: I am observing unexpected effects on cell viability or function that don't seem related to SOCE inhibition. What are the potential off-target effects of BTP2?

A2: BTP2 has been reported to have several off-target or SOCE-independent effects that could explain unexpected cellular responses:

  • Effects on Ryanodine Receptors (RYRs): In skeletal muscle, BTP2 has been shown to have multiple effects on Ca²⁺ handling, including indirect effects on the activity of the RYR.[3][4][5] This can impact calcium release from the sarcoplasmic reticulum.

  • Antiviral Activity: BTP2 has been found to restrict the replication of Tulane virus and human norovirus in a manner independent of SOCE, suggesting it may target viral structural proteins.[6][7]

  • Modulation of TRP Channels: Besides TRPC3 and TRPC5, BTP2 may affect other TRP channel family members.[1] The specific TRP channel expression profile of your cells could influence the observed phenotype.

  • Impact on Fc Gamma Receptor (FcγR) Signaling: BTP2 can inhibit FcγR-mediated responses in primary macrophages, suggesting a role in modulating immune complex-induced inflammation beyond general SOCE inhibition in lymphocytes.[8]

Q3: I am using BTP2 in an immunology-focused assay (e.g., cytokine release) and the results are not as expected. What should I consider?

A3: BTP2 is known to suppress the production of various cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ) and T-cell proliferation by inhibiting SOCE.[1] However, unexpected results in immunological assays could be due to:

  • Differential sensitivity of immune cell subsets: Different immune cells may exhibit varying dependence on SOCE for their activation and function. The specific cell types involved in your assay will influence the outcome of BTP2 treatment.

  • SOCE-independent effects on immune signaling: As mentioned, BTP2 can modulate FcγR signaling, which could play a role in antibody-based assays or experiments involving immune complexes.[8]

  • Kinetics of inhibition: The timing of BTP2 addition relative to cellular activation is crucial. Ensure that the pre-incubation time is sufficient for the inhibitor to exert its effect before the stimulus is applied.

Troubleshooting Guides

Problem 1: Inconsistent results between experiments.
Potential Cause Troubleshooting Step
BTP2 solution instability Prepare fresh BTP2 solutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Variability in cell culture conditions Maintain consistent cell passage numbers, density, and media composition between experiments.
Inconsistent timing of treatment Standardize the pre-incubation time with BTP2 before adding the stimulus.
Problem 2: Higher than expected cell death.
Potential Cause Troubleshooting Step
Off-target cytotoxicity Perform a dose-response curve to determine the optimal, non-toxic concentration of BTP2 for your cell line. Consider that some cell types may be more sensitive to off-target effects.
Solvent toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a non-toxic level.
Interaction with other compounds If co-treating with other drugs, consider potential synergistic toxic effects.

Data Presentation

Table 1: Reported IC₅₀ Values of BTP2 in Different Experimental Systems

Target/Process Cell Type/System IC₅₀ Reference
T cell proliferation (MLR)Mouse splenocytes330 nM[9]
IL-2 ProductionJurkat T cellsPotent inhibition noted[1]
Anti-CD3 induced Ca²⁺ influxJurkat T cellsSelective blocker[1]

Experimental Protocols

Protocol 1: General Procedure for In Vitro BTP2 Treatment

  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • BTP2 Preparation: Prepare a stock solution of BTP2 in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.

  • Pre-incubation: Remove the old medium from the cells and add the medium containing the desired concentration of BTP2 or vehicle control. Incubate for a specified period (e.g., 30 minutes at 37°C) to allow for inhibitor uptake and target engagement.[1]

  • Stimulation: Add the experimental stimulus (e.g., thapsigargin, ionomycin, antigen, or antibody) to the wells.

  • Assay: Proceed with the specific downstream assay (e.g., calcium imaging, cytokine measurement, proliferation assay).

Visualizations

BTP2_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Ca2+ Bound) STIM1_active STIM1 (Ca2+ Unbound) STIM1_inactive->STIM1_active Store Depletion Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed Clustering & Gating Ca_store Ca2+ Store Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open Cytosolic_Ca Cytosolic Ca2+ Increase Orai1_open->Cytosolic_Ca Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Orai1_open Influx Downstream Downstream Signaling (e.g., NFAT activation, Cytokine Production) Cytosolic_Ca->Downstream BTP2 BTP2 BTP2->Orai1_open Inhibition

Caption: BTP2 inhibits store-operated calcium entry by blocking Orai1 channels.

Troubleshooting_Workflow Start Unexpected Result with BTP2 Check_Concentration Is BTP2 concentration optimized? Start->Check_Concentration Check_Protocol Is the experimental protocol consistent? Check_Concentration->Check_Protocol Yes Optimize_Dose Perform dose-response experiment Check_Concentration->Optimize_Dose No Consider_Off_Target Consider SOCE-independent / off-target effects Check_Protocol->Consider_Off_Target Yes Standardize_Protocol Standardize cell handling, reagent preparation, and timing Check_Protocol->Standardize_Protocol No Review_Literature Review literature for known effects in your system Consider_Off_Target->Review_Literature Alternative_Inhibitor Consider using an alternative SOCE inhibitor Review_Literature->Alternative_Inhibitor

Caption: A logical workflow for troubleshooting unexpected results with BTP2.

References

YM-58483 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of YM-58483 (also known as BTP2), a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) through Calcium Release-Activated Calcium (CRAC) channels.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for YM-58483 powder?

A1: For long-term stability, YM-58483 powder should be stored at -20°C.[1] Under these conditions, the compound is stable for at least two to four years.[1][2]

Q2: How should I store YM-58483 once it is dissolved in a solvent?

Q3: In which solvents is YM-58483 soluble?

A3: YM-58483 is soluble in DMSO and ethanol.[7][8] It is practically insoluble in water.[3][9] For in vivo studies, a homogeneous suspension can be prepared using vehicles like CMC-Na.[3][9]

Q4: What is the primary mechanism of action of YM-58483?

A4: YM-58483 is a selective blocker of store-operated Ca²⁺ entry (SOCE). It inhibits the function of Calcium Release-Activated Calcium (CRAC) channels, which are composed of STIM1 and ORAI1 proteins.[10] This blockade prevents the sustained influx of calcium into the cell following the depletion of intracellular calcium stores, thereby modulating downstream signaling pathways.[11]

Q5: Are there any known degradation products of YM-58483?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Aqueous Buffer YM-58483 has low aqueous solubility.Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous experimental buffer is kept to a minimum (typically <0.5%) to maintain solubility. Prepare the final dilution from a high-concentration stock solution just before use.
Inconsistent or No Inhibitory Effect 1. Improper storage leading to degradation.2. Incorrect concentration used.3. Insufficient pre-incubation time.1. Verify that the compound has been stored correctly as per the guidelines. Use a fresh aliquot if possible.2. Confirm the final concentration in your assay. The IC₅₀ for CRAC channel inhibition is approximately 100 nM.[1][10][11]3. Pre-incubate the cells with YM-58483 for a sufficient period (e.g., 30 minutes) before stimulating store-operated calcium entry.[3]
Cell Toxicity Observed The concentration of YM-58483 or the solvent (e.g., DMSO) is too high.Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type. Ensure the final solvent concentration is well-tolerated by your cells.
Variability in Fluorescence Readings (Calcium Assays) 1. Uneven loading of calcium indicator dye (e.g., Fura-2 AM).2. Phototoxicity or photobleaching.1. Ensure homogenous cell suspension during dye loading and optimize loading time and concentration. The use of a non-ionic detergent like Pluronic F-127 can aid in dye dispersion.[7]2. Minimize exposure of fluorescently labeled cells to excitation light. Use the lowest possible light intensity and exposure time.

Data Summary Tables

Table 1: Storage and Stability of YM-58483

FormStorage TemperatureReported StabilityCitations
Powder-20°C≥ 4 years[1]
Powder-20°C≥ 2 years[2][6]
Powder-20°C3 years[3][9]
In Solvent-80°C1 year[3]
In Solvent-20°C1 month[3]

Table 2: Solubility of YM-58483

SolventMaximum ConcentrationCitations
DMSO100 mM[7][8]
DMSO84 mg/mL (~199 mM)[3][9]
DMSO125 mg/mL (~297 mM)[4]
Ethanol100 mM[7][8]
Ethanol42 mg/mL (~100 mM)[3][9]
WaterInsoluble[3][9]

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Influx using Fura-2 AM

This protocol provides a general guideline for measuring store-operated calcium entry in cultured cells. Optimization for specific cell types and equipment is recommended.

Materials:

  • YM-58483

  • Fura-2 AM

  • Pluronic F-127 (optional)

  • Anhydrous DMSO

  • HEPES-buffered saline solution (HBSS) or similar physiological buffer

  • Thapsigargin or another SERCA pump inhibitor to induce store depletion

  • Calcium-free HBSS

  • HBSS containing CaCl₂

  • Probenecid (optional, to prevent dye leakage)

  • Adherent or suspension cells

  • Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (e.g., 80-90%) in a suitable format (e.g., 96-well black-walled, clear-bottom plates).

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM stock solution (e.g., 1-5 mM) in anhydrous DMSO.

    • Prepare a loading buffer by diluting the Fura-2 AM stock solution into HBSS to a final concentration of 1-5 µM. The addition of 0.02-0.04% Pluronic F-127 can aid in dye solubilization.[7]

    • Remove the culture medium, wash the cells once with HBSS, and add the Fura-2 AM loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.[8]

  • De-esterification:

    • Remove the loading buffer and wash the cells twice with HBSS.

    • Add fresh HBSS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester.[7]

  • YM-58483 Incubation:

    • Replace the buffer with calcium-free HBSS containing the desired concentrations of YM-58483 or vehicle control (e.g., DMSO).

    • Incubate for 30 minutes at room temperature.

  • Measurement of Store-Operated Calcium Entry:

    • Place the plate in the fluorescence reader/microscope.

    • Begin recording the ratio of fluorescence intensities (F340/F380).

    • Add a store-depleting agent (e.g., 1 µM Thapsigargin) to the calcium-free buffer to release calcium from the endoplasmic reticulum.

    • After the intracellular calcium levels return to baseline, add CaCl₂ (to a final concentration of e.g., 2 mM) to the buffer to initiate store-operated calcium entry.

    • Continue recording the fluorescence ratio to measure the influx of extracellular calcium.

  • Data Analysis: The change in the F340/F380 ratio is proportional to the intracellular calcium concentration. The inhibitory effect of YM-58483 is determined by comparing the rise in the fluorescence ratio in YM-58483-treated cells to that in vehicle-treated cells after the addition of extracellular calcium.

Protocol 2: NFAT Reporter Assay for T-Cell Activation

This protocol describes a general method to assess the effect of YM-58483 on T-cell activation using an NFAT-luciferase reporter cell line (e.g., Jurkat-NFAT-Luc).

Materials:

  • Jurkat-NFAT-Luciferase reporter cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell activators (e.g., anti-CD3 antibody, Phorbol 12-myristate 13-acetate (PMA), and Ionomycin)

  • YM-58483

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Plating: Seed the Jurkat-NFAT-Luc cells in a 96-well plate at a density of approximately 1 x 10⁵ cells per well.

  • Compound Treatment:

    • Prepare serial dilutions of YM-58483 in culture medium. Also, prepare a vehicle control (DMSO).

    • Add the YM-58483 dilutions or vehicle control to the respective wells.

    • Pre-incubate the cells with the compound for 30-60 minutes at 37°C.

  • T-Cell Stimulation:

    • Add the T-cell activators (e.g., anti-CD3 antibody or a combination of PMA and Ionomycin) to the wells to stimulate the T-cell signaling pathway leading to NFAT activation.

    • Incubate the plate for 6-18 hours at 37°C in a CO₂ incubator.[12][13]

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the NFAT transcriptional activity. The inhibitory effect of YM-58483 is calculated by comparing the luminescence in the compound-treated wells to the vehicle-treated (stimulated) wells.

Visualizations

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Ca Ca²⁺ Store STIM1_inactive STIM1 (Inactive) ER_Ca->STIM1_inactive High [Ca²⁺] keeps STIM1 inactive ORAI1 ORAI1 Channel (Closed) NFAT_p NFAT (Phosphorylated) Inactive Calcineurin Calcineurin caption1 Resting State

Caption: Diagram of a resting cell's calcium signaling components.

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Store_Depleted Ca²⁺ Store Depleted STIM1_active STIM1 (Active) Oligomerization ER_Store_Depleted->STIM1_active Depletion activates STIM1 ORAI1_open ORAI1 Channel (Open) STIM1_active->ORAI1_open STIM1 interacts with and opens ORAI1 Ca_influx Ca²⁺ Influx (SOCE) ORAI1_open->Ca_influx YM58483 YM-58483 YM58483->ORAI1_open Blocks channel Calcineurin_active Active Calcineurin Ca_influx->Calcineurin_active Activates NFAT_dephos NFAT (Dephosphorylated) Active Calcineurin_active->NFAT_dephos Dephosphorylates Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_dephos->Gene_Transcription Translocates to nucleus

Caption: YM-58483 mechanism of action on the CRAC signaling pathway.

G start Start prep_stock Prepare YM-58483 Stock Solution (e.g., in DMSO) start->prep_stock prep_working Prepare Working Dilutions in Assay Buffer prep_stock->prep_working cell_treatment Pre-incubate Cells with YM-58483 prep_working->cell_treatment stimulate Stimulate Cells to Induce SOCE/NFAT Activation cell_treatment->stimulate measure Measure Experimental Readout (Ca²⁺ Influx or Luciferase Activity) stimulate->measure analyze Analyze Data and Compare to Vehicle Control measure->analyze end End analyze->end

Caption: General experimental workflow for using YM-58483.

References

Technical Support Center: BTP2 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays to assess the cytotoxicity of BTP2.

Frequently Asked Questions (FAQs)

Q1: What is BTP2 and what is its primary mechanism of action?

BTP2, also known by its designation YM-58483, is a potent and selective inhibitor of store-operated calcium entry (SOCE).[1][2][3] It primarily functions by blocking calcium release-activated calcium (CRAC) channels, which are crucial for regulating calcium influx in non-excitable cells like lymphocytes.[2][3][4] This inhibition of calcium signaling can suppress immune cell activation, proliferation, and cytokine production.[1][2][3][5]

Q2: Which cell viability assays are recommended for assessing BTP2 cytotoxicity?

Standard colorimetric and enzymatic assays are suitable for assessing BTP2 cytotoxicity. The most commonly used include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity in viable cells.[6]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: A second-generation tetrazolium salt assay that produces a water-soluble formazan, simplifying the protocol.

  • LDH (Lactate Dehydrogenase) Assay: Quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

The choice of assay may depend on the specific cell type and experimental goals. It is often advisable to use two different types of assays to confirm results.

Q3: What is the solubility of BTP2 for in vitro experiments?

BTP2 (YM-58483) is soluble in DMSO and ethanol, typically up to 100 mM.[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final desired concentrations in the cell culture medium.

Q4: What are the known IC50 values for BTP2?

The reported IC50 values for BTP2 are primarily for its inhibitory effects on calcium signaling and immune cell function, not direct cytotoxicity.

  • CRAC Channel Inhibition: ~100 nM for thapsigargin-induced Ca2+ influx.[2][3][4]

  • T-cell Proliferation: ~330 nM in a mixed lymphocyte reaction.[1][5]

  • Cytokine Production (IL-5, IL-13): ~125-148 nM in human peripheral blood cells.[1]

Data Presentation

As direct cytotoxicity data for BTP2 is limited in publicly available literature, the following table is provided as a template for researchers to present their empirically determined IC50 values.

Cell LineAssay TypeIncubation Time (hours)BTP2 IC50 (µM) [95% CI]Notes
Example: JurkatMTT48[Insert experimental value]T-cell leukemia
Example: A549MTS72[Insert experimental value]Lung carcinoma
Example: PBMCLDH24[Insert experimental value]Primary cells
Example: HEK293MTT48[Insert experimental value]Non-cancer line

Experimental Workflow for BTP2 Cytotoxicity Assessment

The following diagram outlines a general workflow for assessing the cytotoxicity of BTP2 using a 96-well plate-based viability assay.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate prep_btp2 Prepare BTP2 Serial Dilutions add_btp2 Add BTP2 and Vehicle Controls prep_btp2->add_btp2 seed_plate->add_btp2 incubate Incubate (e.g., 24, 48, 72h) add_btp2->incubate add_reagent Add Viability Reagent (MTT/MTS/LDH) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Absorbance/Luminescence incubate_reagent->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Workflow for BTP2 cytotoxicity testing.

BTP2-Induced Cytotoxicity Signaling Pathway

BTP2's inhibition of SOCE can lead to apoptosis through the intrinsic (mitochondrial) pathway. The disruption of calcium homeostasis can induce mitochondrial stress, leading to the release of pro-apoptotic factors.

G BTP2 BTP2 CRAC CRAC Channels (Orai1/STIM1) BTP2->CRAC Inhibits Ca_influx Store-Operated Ca2+ Entry (SOCE) BTP2->Ca_influx Blocks CRAC->Ca_influx Mediates Ca_homeostasis Disruption of Ca2+ Homeostasis Ca_influx->Ca_homeostasis Maintains Mito_stress Mitochondrial Stress Ca_influx->Mito_stress Influences Bcl2_family Bcl-2 Family Modulation (e.g., Bax/Bak activation) Mito_stress->Bcl2_family MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bcl2_family->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

BTP2-induced apoptotic signaling pathway.

Troubleshooting Guides

General Troubleshooting for Viability Assays
IssuePossible Cause(s)Recommended Solution(s)
High Variability Between Replicates 1. Uneven cell seeding. 2. Pipetting errors. 3. "Edge effect" in 96-well plates.1. Ensure a homogenous single-cell suspension before and during plating. 2. Calibrate pipettes regularly; use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity.
Low Absorbance/Signal 1. Too few cells seeded. 2. Cells are not proliferating. 3. Insufficient incubation time with assay reagent.1. Optimize cell seeding density for your specific cell line and assay duration. 2. Ensure cells are healthy and in the exponential growth phase before starting the experiment. 3. Follow the assay protocol for the recommended incubation time; you may need to optimize this for your cell line.
High Background Signal 1. Contamination (bacterial or fungal). 2. Phenol red in media interfering with colorimetric readings. 3. Serum components in media reacting with assay reagents.1. Regularly check cultures for contamination; practice good aseptic technique. 2. Use phenol red-free medium for the assay incubation steps. 3. Use serum-free medium during the assay incubation if possible, or run appropriate background controls.
BTP2-Specific Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Precipitate in Culture Medium 1. BTP2 concentration exceeds its solubility limit in aqueous media. 2. Interaction of BTP2 with media components.1. Ensure the final concentration of DMSO (from the BTP2 stock) is low (typically <0.5%) and consistent across all wells. 2. Visually inspect the wells after adding BTP2. If precipitation occurs, consider lowering the highest concentration or using a different solvent system if compatible with your cells.
Unexpectedly High Viability at High BTP2 Concentrations (MTT/MTS Assay) 1. BTP2 may interfere with mitochondrial reductases, leading to an artificial increase in formazan production. 2. The color of BTP2 might interfere with the absorbance reading.1. Run a cell-free control: add BTP2 to media in a well without cells, then perform the MTT/MTS assay to see if BTP2 directly reduces the tetrazolium salt. 2. Run a background control with BTP2 in media to measure its intrinsic absorbance at the assay wavelength. Subtract this value from your experimental readings.
Discrepancy Between MTT/MTS and LDH Results 1. BTP2 may have a cytostatic (inhibiting proliferation) rather than a cytotoxic (cell-killing) effect at certain concentrations. 2. BTP2's mechanism (calcium channel blockade) might affect mitochondrial function without immediately compromising membrane integrity.1. MTT/MTS assays measure metabolic activity, which can decrease due to cytostatic effects. LDH assays only measure cell death (membrane rupture). Consider the different endpoints of the assays when interpreting results. 2. Use a third assay, such as a caspase activation assay, to confirm apoptosis induction.
Vehicle (DMSO) Control Shows Cytotoxicity 1. The final concentration of DMSO is too high. 2. The specific cell line is highly sensitive to DMSO.1. Ensure the final DMSO concentration is kept at a minimum (ideally ≤0.1%) and is the same for all treatment and vehicle control wells. 2. Perform a DMSO dose-response curve for your cell line to determine the maximum non-toxic concentration.

Experimental Protocols

MTT Assay Protocol for BTP2 Cytotoxicity

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • BTP2 Treatment:

    • Prepare a 10 mM stock solution of BTP2 in sterile DMSO.

    • Perform serial dilutions of the BTP2 stock in complete culture medium to achieve 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the BTP2 dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest BTP2 dose) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilization buffer to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

LDH Assay Protocol for BTP2 Cytotoxicity
  • Cell Seeding and BTP2 Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is crucial to also set up controls for spontaneous LDH release (no treatment) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Do not disturb the cell pellet.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = 100 * (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)

References

Adjusting YM-58483 incubation time for optimal inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of YM-58483, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YM-58483?

A1: YM-58483, also known as BTP2, is a selective blocker of store-operated Ca2+ entry (SOCE).[1][2] It potently and selectively inhibits CRAC channels, which are crucial for mediating sustained calcium influx in non-excitable cells like lymphocytes following the depletion of intracellular calcium stores.[3][4] This inhibition of Ca2+ influx subsequently suppresses downstream signaling pathways, leading to the modulation of immune responses.[5][6]

Q2: What are the common applications of YM-58483 in research?

A2: YM-58483 is widely used as a tool to study the role of CRAC channels and SOCE in various cellular processes. Its applications include:

  • Inhibiting T-cell activation, proliferation, and cytokine production (e.g., IL-2, IL-4, IL-5).[2][5][6]

  • Studying inflammatory and autoimmune responses.[7]

  • Investigating allergic responses, such as in models of asthma.[4][5]

  • Exploring its potential as an analgesic agent.[3]

Q3: What is a typical effective concentration or IC50 value for YM-58483?

A3: The half-maximal inhibitory concentration (IC50) of YM-58483 varies depending on the cell type and the specific process being measured. For inhibition of thapsigargin-induced sustained Ca2+ influx, the IC50 is consistently reported to be around 100 nM.[4][6] IC50 values for other biological responses are summarized in the table below.

Troubleshooting Guide: Optimizing YM-58483 Incubation Time

A critical parameter for achieving optimal and reproducible inhibition with YM-58483 is the pre-incubation time before cell stimulation. This guide provides a systematic approach to determine the ideal incubation period for your specific experimental setup.

Issue: Inconsistent or suboptimal inhibition with YM-58483.

This issue can arise from an inadequate incubation time, which may not be sufficient for the inhibitor to effectively engage with its target before the cellular activation process is initiated.

Solution: Perform a time-course experiment to determine the optimal pre-incubation time.

The following experimental protocol outlines a general procedure to systematically evaluate the effect of different pre-incubation times on the inhibitory activity of YM-58483.

Experimental Protocols

Protocol 1: Determination of Optimal YM-58483 Incubation Time

Objective: To determine the pre-incubation time that results in the most potent and consistent inhibition of a specific cellular response by YM-58483.

Materials:

  • Cells of interest (e.g., Jurkat T-cells, primary lymphocytes)

  • Cell culture medium

  • YM-58483 stock solution (e.g., in DMSO)

  • Cell stimulation agent (e.g., Thapsigargin, anti-CD3 antibody, ionomycin)

  • Assay-specific reagents (e.g., Calcium indicator dyes like Fura-2 AM, antibodies for flow cytometry, ELISA kits for cytokine detection)

  • Multi-well plates (e.g., 96-well)

  • Incubator (37°C, 5% CO2)

  • Plate reader, flow cytometer, or other relevant detection instrument

Procedure:

  • Cell Preparation: Plate your cells at the desired density in a multi-well plate and allow them to equilibrate under standard culture conditions.

  • YM-58483 Dilution: Prepare a series of dilutions of YM-58483 in your cell culture medium. It is recommended to test a range of concentrations around the expected IC50 value.

  • Time-Course Incubation:

    • For each YM-58483 concentration, set up multiple identical wells.

    • Add the diluted YM-58483 to the wells at different time points before the addition of the stimulus. For example, you can test pre-incubation times of 5, 15, 30, 60, and 120 minutes. A common starting point for many cell types is a 30-minute pre-incubation.[2]

  • Cell Stimulation: At time zero (after the longest pre-incubation time has elapsed), add the stimulating agent to all wells simultaneously (except for negative controls).

  • Incubation with Stimulus: Incubate the plate for the appropriate duration required for the cellular response to occur (e.g., calcium influx, cytokine production). This time will be dependent on your specific assay.

  • Assay Measurement: Perform the assay to measure the cellular response. This could involve measuring intracellular calcium levels, expression of activation markers, or quantification of secreted cytokines.

  • Data Analysis:

    • For each pre-incubation time, plot the dose-response curve for YM-58483.

    • Calculate the IC50 value for each pre-incubation time.

    • The optimal pre-incubation time is the shortest duration that yields the lowest and most consistent IC50 value.

Data Presentation

Table 1: Reported IC50 Values for YM-58483

Target/ProcessCell Type/ModelIC50 ValueReference
Thapsigargin-induced Ca2+ influxJurkat T-cells100 nM[4][6]
T-cell proliferation (MLR)Mouse splenocytes330 nM[1][7]
T-cell proliferation12.7 nM
IL-5 & IL-13 productionHuman peripheral blood cells125 nM & 148 nM[1]
IL-4 & IL-5 productionMurine Th2 T-cell clone~100 nM[5]
Histamine releaseRBL-2H3 cells460 nM[1]
Leukotriene productionRBL-2H3 cells310 nM[1]

Visualizations

Signaling Pathway of YM-58483 Action

G Antigen Antigen/Stimulus TCR T-Cell Receptor (TCR) Antigen->TCR PLC Phospholipase C (PLC) TCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) Ca2+ Store IP3->ER Ca2+ Release STIM1 STIM1 ER->STIM1 Senses Ca2+ Depletion ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 Activates Ca_influx Ca2+ Influx (SOCE) ORAI1->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Translocates to Nucleus YM58483 YM-58483 YM58483->ORAI1 Inhibits G Start Start: Prepare Cells Add_Inhibitor Add YM-58483 at Varying Pre-incubation Times (e.g., 5, 15, 30, 60 min) Start->Add_Inhibitor Add_Stimulus Add Stimulus to All Wells Add_Inhibitor->Add_Stimulus Incubate Incubate for Response (e.g., Ca2+ influx, Cytokine release) Add_Stimulus->Incubate Measure Measure Cellular Response Incubate->Measure Analyze Analyze Data: Plot Dose-Response Curves Calculate IC50 for each time point Measure->Analyze Determine Determine Optimal Incubation Time (Shortest time for lowest, consistent IC50) Analyze->Determine G Start Inconsistent Inhibition? Check_Incubation Is Pre-incubation Time Optimized? Start->Check_Incubation Perform_Time_Course Perform Time-Course Experiment Check_Incubation->Perform_Time_Course No Check_Concentration Is YM-58483 Concentration Appropriate? Check_Incubation->Check_Concentration Yes Perform_Time_Course->Check_Concentration Titrate_Concentration Titrate YM-58483 Concentration Check_Concentration->Titrate_Concentration No Check_Reagents Are Reagents (Stimulus, etc.) Working Correctly? Check_Concentration->Check_Reagents Yes Titrate_Concentration->Check_Reagents Validate_Reagents Validate Reagents with Positive Controls Check_Reagents->Validate_Reagents No Success Optimal Inhibition Achieved Check_Reagents->Success Yes Validate_Reagents->Success

References

Overcoming vehicle control issues with DMSO-dissolved YM-58483

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing YM-58483 dissolved in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on overcoming vehicle control issues.

Frequently Asked Questions (FAQs)

Q1: What is YM-58483 and what is its primary mechanism of action?

Q2: Why is DMSO a commonly used vehicle for YM-58483?

YM-58483 is a hydrophobic compound with low aqueous solubility. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, including YM-58483, making it suitable for creating stock solutions for both in vitro and in vivo experiments.[1][7][8] YM-58483 is soluble in DMSO up to 125 mg/mL.[1]

Q3: What are the potential off-target effects of DMSO as a vehicle?

While essential for dissolving compounds like YM-58483, DMSO is not biologically inert and can exert its own effects on experimental systems.[8][9][10][11] These effects are concentration-dependent and can include:

  • Cytotoxicity: Higher concentrations of DMSO can be toxic to cells, leading to decreased viability and proliferation.[8][9][12]

  • Alterations in Gene Expression: DMSO has been shown to alter the expression of various genes.[10]

  • Impact on Signaling Pathways: The vehicle itself can interfere with intracellular signaling cascades.[10]

  • Changes in Membrane Permeability: DMSO can increase the permeability of cell membranes.[10][11]

Therefore, it is crucial to include a vehicle-only control group in all experiments to differentiate the effects of YM-58483 from those of the solvent.[13][14]

Q4: What is the maximum recommended concentration of DMSO for my experiments?

The ideal DMSO concentration is a balance between ensuring the compound remains in solution and minimizing vehicle-induced effects. The maximum tolerated concentration is highly dependent on the cell type and the duration of the experiment.[11][12] The following table provides general guidelines:

Cell TypeRecommended Maximum DMSO ConcentrationNotes
Most Cancer Cell Lines≤ 0.5%Some robust lines may tolerate up to 1%, but this should be verified.[15]
Primary Cells≤ 0.1%Generally more sensitive to DMSO toxicity.[15]
Stem Cells≤ 0.1%Can be very sensitive; lower concentrations are preferable.[15]
In vivo (rodent models)< 10% v/vIdeally, keep the percentage to a minimum (<1% v/v if possible).[16]

It is strongly recommended to perform a dose-response curve for DMSO on your specific cell line to determine the highest non-toxic concentration before beginning your experiments with YM-58483.[8][11][15]

Troubleshooting Guide: Vehicle Control Issues

This guide provides a step-by-step approach to resolving common issues related to DMSO vehicle controls in experiments with YM-58483.

Problem 1: High cytotoxicity observed in the vehicle control group.

  • Possible Cause: The final DMSO concentration is too high for your specific cell type or experimental duration.

  • Solution:

    • Verify Calculations: Double-check all dilution calculations to ensure the final DMSO concentration is what you intended.

    • Perform a DMSO Dose-Response Assay: Determine the maximum non-toxic concentration of DMSO for your cells using a viability assay (e.g., MTT, trypan blue).

    • Reduce Exposure Time: If your experimental design allows, consider shortening the incubation time with the compound and vehicle.

Problem 2: The vehicle control group shows unexpected biological activity (e.g., changes in gene expression, altered signaling).

  • Possible Cause: DMSO is exerting a biological effect on your system. This is a known phenomenon.[8]

  • Solution:

    • Strict Comparison: The primary comparison for your YM-58483-treated group should always be the vehicle control group, not an untreated (media only) group. This allows you to subtract the effects of the vehicle.[8][13]

    • Lower DMSO Concentration: If the vehicle's effect is confounding your results, try to lower the final DMSO concentration. This may require re-optimizing the solubility of YM-58483.

    • Consider Alternative Solvents: In cases where DMSO's effects are significant and unavoidable, you might explore alternative solvents. Some emerging options include zwitterionic liquids (ZIL) and Cyrene™.[17][18][19][20] However, these may require extensive validation for your specific application.

Problem 3: YM-58483 precipitates out of solution when diluted in aqueous media.

  • Possible Cause: The final DMSO concentration is too low to maintain the solubility of YM-58483 at the desired working concentration.

  • Solution:

    • Increase Final DMSO Concentration: If your cells can tolerate it (based on your dose-response data), slightly increasing the final DMSO percentage may be necessary.

    • Use Co-solvents (in vivo): For in vivo studies, a common formulation to improve solubility is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

    • Prepare Fresh Working Solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1]

Data Presentation: YM-58483 Activity and Solubility

The following tables summarize key quantitative data for YM-58483.

Table 1: In Vitro Inhibitory Concentrations (IC50) of YM-58483

Target/AssayCell TypeIC50 Value
Thapsigargin-induced Ca2+ influxJurkat T cells100 nM[2][5]
T cell proliferation (MLR)Mouse splenocytes330 nM[1][21]
Histamine releaseRBL-2H3 cells460 nM[1][22]
Leukotriene productionRBL-2H3 cells310 nM[1][22]
IL-5 productionHuman peripheral blood cells125 nM[1][22]
IL-13 productionHuman peripheral blood cells148 nM[1][22]

Table 2: YM-58483 Solubility Information

SolventMaximum Concentration
DMSO125 mg/mL (296.69 mM)[1]
Ethanol42.13 mg/mL (100 mM)
WaterInsoluble[7]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration (In Vitro)

  • Cell Plating: Seed your cells in a 96-well plate at the density used for your main experiments and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Create a series of DMSO dilutions in your complete cell culture medium. A suggested range is 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Include a "medium-only" control (0% DMSO).

  • Treatment: Replace the existing medium with the prepared DMSO dilutions. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned YM-58483 experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT or MTS assay.

  • Data Analysis: Normalize the results to the "medium-only" control (set as 100% viability). The highest DMSO concentration that maintains ≥95% cell viability is generally considered safe for your experiments.[8]

Protocol 2: General Workflow for an In Vitro Experiment with YM-58483

  • Prepare Stock Solution: Dissolve YM-58483 in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C or -80°C as recommended.[1]

  • Prepare Working Solutions: On the day of the experiment, dilute the YM-58483 stock solution in complete culture medium to achieve your desired final concentrations. Ensure the final DMSO concentration does not exceed the predetermined non-toxic limit for your cells.

  • Experimental Groups: Set up the following experimental groups:

    • Untreated Control: Cells in culture medium only.

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest concentration YM-58483 group.

    • Experimental Groups: Cells treated with varying concentrations of YM-58483.

  • Treatment and Incubation: Add the respective solutions to your cells and incubate for the desired experimental duration.

  • Assay: Perform your specific experimental assay (e.g., cytokine measurement, Western blot, calcium imaging).

  • Data Analysis: Compare the results of the YM-58483-treated groups to the vehicle control group to determine the specific effects of the compound.

Visualizations

G cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Ca2+ bound) STIM1_active STIM1 (unbound) Oligomerized STIM1_inactive->STIM1_active conformational change Orai1 Orai1 Channel (Closed) STIM1_active->Orai1 translocates and binds to Ca_store Ca2+ Store Depletion Ca_store->STIM1_inactive triggers CRAC_channel CRAC Channel (Open) Orai1->CRAC_channel opens Ca_influx Ca2+ Influx CRAC_channel->Ca_influx mediates Downstream Downstream Signaling (e.g., NFAT activation, Cytokine production) Ca_influx->Downstream YM58483 YM-58483 YM58483->CRAC_channel Inhibits

Caption: YM-58483 inhibits the STIM1-Orai1 signaling pathway.

G start Start Experiment prep_stock Prepare YM-58483 Stock in 100% DMSO start->prep_stock dmso_test Determine Max Non-Toxic DMSO Concentration start->dmso_test prep_working Prepare Working Solutions (YM-58483 & Vehicle Control) prep_stock->prep_working dmso_test->prep_working setup_groups Set Up Experimental Groups: - Untreated - Vehicle (DMSO) - YM-58483 prep_working->setup_groups treat_cells Treat Cells & Incubate setup_groups->treat_cells assay Perform Assay treat_cells->assay analyze Analyze Data (Compare YM-58483 to Vehicle) assay->analyze end End analyze->end

Caption: General experimental workflow for using YM-58483.

G issue Issue: Unexpected result in vehicle control group is_toxic Is there high cytotoxicity? issue->is_toxic is_activity Is there unexpected biological activity? issue->is_activity no verify_conc Verify DMSO concentration calculations is_toxic->verify_conc yes compare_to_vehicle Compare drug effect directly to vehicle control is_activity->compare_to_vehicle yes run_dose_response Run DMSO dose-response viability assay verify_conc->run_dose_response reduce_time Reduce incubation time run_dose_response->reduce_time lower_dmso Lower final DMSO concentration compare_to_vehicle->lower_dmso alt_solvent Consider alternative solvent lower_dmso->alt_solvent

Caption: Troubleshooting logic for DMSO vehicle control issues.

References

Navigating BTP2: A Technical Guide to Validating its Inhibitory Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the inhibitory effect of BTP2 (YM-58483), a potent inhibitor of Store-Operated Calcium Entry (SOCE). Here you will find detailed troubleshooting guides, frequently asked questions, experimental protocols, and visual aids to ensure the successful design and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is BTP2 and what is its primary mechanism of action?

BTP2, also known as YM-58483, is a bis(trifluoromethyl)pyrazole derivative that functions as a potent blocker of Store-Operated Calcium Entry (SOCE).[1][2] SOCE is a critical calcium influx pathway activated in response to the depletion of calcium from intracellular stores, such as the endoplasmic reticulum (ER). BTP2 primarily inhibits the Calcium Release-Activated Calcium (CRAC) channels, which are key components of SOCE.[1][3] Its mechanism is considered more indirect compared to direct pore blockers.[1]

Q2: What are the known downstream effects of BTP2 inhibition?

By blocking SOCE, BTP2 effectively suppresses the activation of the transcription factor Nuclear Factor of Activated T-cells (NFAT).[2] Activated NFAT translocates to the nucleus and drives the expression of various genes, including those for cytokines like Interleukin-2 (IL-2), IL-4, IL-5, and Interferon-gamma (IFN-γ).[2][4] Consequently, BTP2 treatment leads to the inhibition of T-cell proliferation and cytokine production.[1][2]

Q3: What are the potential off-target effects of BTP2?

Researchers should be aware of potential off-target effects when using BTP2. It has been reported to activate TRPM4 channels and may have indirect effects on ryanodine receptors (RYRs) at higher concentrations.[1][5][6] These off-target activities should be considered when interpreting experimental results.[1]

Q4: In which cell types is BTP2 commonly used?

BTP2 is widely used in studies involving immune cells, such as Jurkat T cells, to investigate the role of SOCE in immune function.[2] It has also been used in other cell lines, including HEK293 cells and skeletal muscle cells, to study calcium signaling.[1][5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable inhibition of calcium influx. Incorrect concentration of BTP2: The IC50 for BTP2 can vary between cell lines.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line.
Cell health: Poor cell viability can affect experimental outcomes.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Improper dye loading: Inefficient loading of calcium indicators (e.g., Fura-2 AM, Fluo-4 AM) will result in a poor signal.Optimize dye loading conditions (concentration, incubation time, and temperature). The use of Pluronic F-127 can aid in dye solubilization.[1]
High background fluorescence. Incomplete removal of extracellular dye: Residual dye in the medium can contribute to high background.Wash cells thoroughly with a calcium-free buffer (e.g., HBSS) after dye loading.[1]
Autofluorescence: Some cell types exhibit inherent fluorescence.Include an unstained cell control to measure and subtract background autofluorescence.
Inconsistent results between experiments. Variability in cell density: The number of cells can influence the magnitude of the calcium response.Plate a consistent number of cells for each experiment and allow them to adhere overnight.[1]
Inconsistent incubation times: The duration of inhibitor pre-incubation and store depletion can affect the results.Standardize all incubation times throughout the experimental workflow.
Unexpected cellular responses. Off-target effects of BTP2: At higher concentrations, BTP2 can have effects on other channels.[1][5][6]Use the lowest effective concentration of BTP2 determined from your dose-response curve. Consider using another SOCE inhibitor with a different mechanism of action (e.g., Synta66) as a control.[1]
Solvent effects: DMSO, the common solvent for BTP2, can have cytotoxic effects at high concentrations.Ensure the final DMSO concentration is consistent across all conditions and is at a non-toxic level (typically <0.1%).

Key Experimental Protocols

Intracellular Calcium Imaging to Measure SOCE Inhibition

This protocol assesses the ability of BTP2 to inhibit thapsigargin-induced SOCE using a fluorescent calcium indicator.

Materials:

  • Cells of interest (e.g., Jurkat T cells, HEK293 cells)

  • Cell culture medium

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Thapsigargin (SERCA pump inhibitor)

  • BTP2 (dissolved in DMSO)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish or 96-well plate and allow them to adhere overnight.

  • Dye Loading: Incubate cells with 2-5 µM of the Ca2+ indicator and a similar concentration of Pluronic F-127 in serum-free medium for 30-60 minutes at 37°C.[1]

  • Washing: Wash the cells twice with Ca2+-free HBSS to remove extracellular dye.[1]

  • Inhibitor Pre-incubation: Incubate the cells with various concentrations of BTP2 or vehicle (DMSO) in Ca2+-free HBSS for 10-30 minutes.[1]

  • Store Depletion: Add 1-2 µM thapsigargin to the Ca2+-free HBSS to deplete intracellular Ca2+ stores. This will cause a transient increase in cytosolic Ca2+ as it is released from the endoplasmic reticulum.[1]

  • Measurement of SOCE: Once the intracellular Ca2+ levels have returned to a stable baseline, add Ca2+-containing HBSS (e.g., 2 mM CaCl2) to the cells. The subsequent rise in intracellular Ca2+ is indicative of SOCE.[1]

  • Data Analysis: Measure the change in fluorescence over time. The inhibitory effect of BTP2 is determined by comparing the amplitude of the SOCE-mediated calcium influx in BTP2-treated cells to that in vehicle-treated cells.

Western Blot for NFATc2 Activation

This protocol determines the effect of BTP2 on the activation of NFATc2 by assessing its phosphorylation state. Dephosphorylation of NFAT leads to its nuclear translocation and activation.

Materials:

  • Cells of interest

  • Cell culture medium

  • BTP2 (dissolved in DMSO)

  • Stimulant (e.g., ionomycin or anti-CD3 antibody for Jurkat cells)

  • Triton X-100 lysis buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against NFATc2

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of BTP2 for 30 minutes at 37°C.[2]

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 µM ionomycin for 30 minutes at 37°C) to induce NFAT activation.[2]

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in Triton X-100 lysis buffer.[2]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-NFATc2 antibody. The dephosphorylated, active form of NFATc2 will migrate faster on the gel.[7]

  • Detection: Visualize the bands using a chemiluminescence detection system.

NFAT Reporter Assay

This assay measures the transcriptional activity of NFAT in response to a stimulus and the inhibitory effect of BTP2.

Materials:

  • Cells of interest

  • NFAT-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium

  • BTP2 (dissolved in DMSO)

  • Stimulant (e.g., PMA plus ionomycin)

  • Luciferase assay reagent

Procedure:

  • Transfection: Transfect the cells with an NFAT-luciferase reporter plasmid.

  • Cell Treatment: After 24-48 hours, pre-treat the cells with various concentrations of BTP2.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., PMA and ionomycin) to activate the NFAT pathway.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of BTP2 is determined by the reduction in luciferase activity in treated cells compared to vehicle-treated cells.

Visualizing Key Processes

To aid in the understanding of the experimental workflows and signaling pathways involved, the following diagrams have been generated.

SOCE_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Ca Ca2+ STIM1 STIM1 ER_Ca->STIM1 activates ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 activates Cytosol_Ca [Ca2+]i ORAI1->Cytosol_Ca PM_Ca_out Extracellular Ca2+ PM_Ca_out->ORAI1 influx Thapsigargin Thapsigargin Thapsigargin->ER_Ca depletes BTP2 BTP2 BTP2->ORAI1 inhibits Calcineurin Calcineurin Cytosol_Ca->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT_active NFAT (active) NFAT_P->NFAT_active translocates Gene_Expression Gene Expression (e.g., IL-2) NFAT_active->Gene_Expression promotes

Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway and the point of BTP2 inhibition.

SOCE_Inhibition_Workflow A 1. Plate cells and allow to adhere B 2. Load cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM) A->B C 3. Wash to remove extracellular dye B->C D 4. Pre-incubate with BTP2 or vehicle (DMSO) C->D E 5. Deplete ER Ca2+ stores with Thapsigargin (in Ca2+-free buffer) D->E F 6. Add extracellular Ca2+ to initiate SOCE E->F G 7. Measure fluorescence to quantify Ca2+ influx F->G H 8. Analyze data and determine % inhibition G->H

Caption: Experimental workflow for a SOCE inhibition assay using intracellular calcium imaging.

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered No Inhibition High Background Inconsistent Results Start->Problem NoInhibition No Inhibition Check BTP2 concentration Verify cell health Optimize dye loading Problem:f0->NoInhibition HighBackground High Background Improve washing steps Use unstained control Problem:f1->HighBackground InconsistentResults Inconsistent Results Standardize cell density Standardize incubation times Problem:f2->InconsistentResults Solution Implement Solution NoInhibition->Solution HighBackground->Solution InconsistentResults->Solution

Caption: A logical troubleshooting workflow for common issues encountered during BTP2 validation experiments.

References

Validation & Comparative

A Comparative Analysis of YM-58483 and SKF-96365 in the Inhibition of Store-Operated Calcium Entry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of cellular calcium signaling research, the precise modulation of ion channels is paramount. Among the tools available to researchers, small molecule inhibitors of store-operated calcium entry (SOCE) are indispensable. This guide provides a detailed comparison of two widely utilized SOCE inhibitors, YM-58483 (also known as BTP2) and SKF-96365, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs. This comparison is based on their mechanism of action, potency, and selectivity, supported by experimental data from key studies.

Executive Summary

YM-58483 is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, the primary conduits of SOCE. In contrast, SKF-96365 exhibits a broader inhibitory profile, targeting not only SOCE but also a range of other calcium and potassium channels, which can complicate the interpretation of experimental results. For studies requiring specific blockade of CRAC channel-mediated SOCE, YM-58483 offers a higher degree of precision. SKF-96365, while a useful tool for initial investigations of calcium influx, necessitates careful consideration of its off-target effects.

Mechanism of Action

YM-58483: A Selective CRAC Channel Inhibitor

YM-58483 acts as a potent blocker of SOCE by specifically inhibiting CRAC channels, which are composed of Orai1 proteins forming the channel pore and STIM1 proteins acting as the endoplasmic reticulum (ER) calcium sensors.[1] Upon depletion of ER calcium stores, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions where they activate Orai1 channels, leading to a sustained influx of calcium into the cell.[2][3][4] YM-58483 effectively blocks this influx.[1]

SKF-96365: A Broad-Spectrum Calcium Channel Blocker

SKF-96365 was one of the first-generation inhibitors of receptor-mediated calcium entry.[5] While it does inhibit SOCE, its mechanism is less specific than that of YM-58483.[6] SKF-96365 has been shown to block various channels, including Transient Receptor Potential Canonical (TRPC) channels, voltage-gated calcium channels, and potassium channels. Furthermore, some studies have reported that SKF-96365 can paradoxically increase intracellular calcium by enhancing the reverse mode of the Na+/Ca2+ exchanger or by inducing calcium release from intracellular stores, adding a layer of complexity to its pharmacological profile.

Quantitative Comparison of Inhibitory Potency

The efficacy of YM-58483 and SKF-96365 has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the reported IC50 values for each inhibitor against their primary and secondary targets. It is important to note that these values were determined in different experimental systems and should be considered as a guide rather than a direct comparison.

Table 1: Inhibitory Potency (IC50) of YM-58483

Target/ProcessCell TypeIC50Reference
Thapsigargin-induced Ca2+ influxJurkat T cells100 nM[1]
IL-2 ProductionJurkat T cells~100 nM
IL-4 and IL-5 ProductionMurine Th2 T cell clone~100 nM

Table 2: Inhibitory Potency (IC50) of SKF-96365

Target/ProcessChannel/Cell TypeIC50Reference
Receptor-Mediated Ca2+ EntryHuman Platelets8.5 - 11.7 µM[5]
TRPC3 ChannelsHEK293 cells~5 µM
Human CaV3.1 T-type Ca2+ channelsHEK293 cells~560 nM
Enhanced Reverse Mode of Na+/Ca2+ Exchanger (EC50)Human Glioblastoma cells9.79 µM

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by YM-58483 and SKF-96365.

YM58483_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive Depletion STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Orai1 Orai1 Channel STIM1_active->Orai1 Activation Cytosolic_Ca Cytosolic Ca2+ Increase Orai1->Cytosolic_Ca Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Orai1 Influx YM58483 YM-58483 YM58483->Orai1 Inhibition

Figure 1. Mechanism of YM-58483 action on SOCE.

SKF96365_Pathway cluster_PM Plasma Membrane SKF96365 SKF-96365 SOCE SOCE (Orai/STIM) SKF96365->SOCE Inhibition TRPC TRPC Channels SKF96365->TRPC Inhibition VGCC Voltage-Gated Ca2+ Channels SKF96365->VGCC Inhibition NCX Na+/Ca2+ Exchanger (Reverse Mode) SKF96365->NCX Enhancement Cytosolic_Ca_Inhibition Decreased Cytosolic Ca2+ SOCE->Cytosolic_Ca_Inhibition TRPC->Cytosolic_Ca_Inhibition VGCC->Cytosolic_Ca_Inhibition Cytosolic_Ca_Increase Increased Cytosolic Ca2+ NCX->Cytosolic_Ca_Increase

Figure 2. Diverse targets of SKF-96365.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the efficacy of YM-58483 and SKF-96365.

Measurement of Store-Operated Calcium Influx (General Protocol)

This protocol describes a common method for measuring SOCE using a fluorescent calcium indicator.

  • Cell Preparation and Dye Loading:

    • Cells (e.g., Jurkat T cells, HEK293 cells) are cultured under standard conditions.

    • Cells are harvested and washed with a physiological salt solution.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffer, typically for 30-60 minutes at room temperature or 37°C.

    • After loading, cells are washed to remove extracellular dye.

  • Depletion of Intracellular Calcium Stores:

    • Cells are resuspended in a calcium-free buffer containing a calcium chelator (e.g., EGTA).

    • To deplete the ER calcium stores, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, such as thapsigargin (typically 1-2 µM), is added. This leads to a transient increase in cytosolic calcium due to leakage from the ER.

  • Measurement of Calcium Influx:

    • After the cytosolic calcium level has returned to a stable baseline, calcium is added back to the extracellular solution (e.g., 1-2 mM CaCl2).

    • The subsequent increase in intracellular calcium, indicative of SOCE, is measured using a fluorometer or a fluorescence microscope.

  • Inhibitor Treatment:

    • To test the effect of an inhibitor, cells are pre-incubated with the compound (e.g., YM-58483 or SKF-96365) at various concentrations for a specified period before the addition of the store-depleting agent or before the re-addition of extracellular calcium.

The following diagram outlines this experimental workflow.

Calcium_Influx_Workflow Start Start: Cell Culture Dye_Loading Load cells with Ca2+ indicator dye Start->Dye_Loading Wash1 Wash to remove excess dye Dye_Loading->Wash1 Ca_Free Resuspend in Ca2+-free buffer Wash1->Ca_Free Inhibitor Add Inhibitor (e.g., YM-58483 or SKF-96365) Ca_Free->Inhibitor Thapsigargin Add Thapsigargin to deplete ER Ca2+ stores Inhibitor->Thapsigargin Measure1 Measure transient [Ca2+]i increase Thapsigargin->Measure1 Add_Ca Re-add extracellular Ca2+ Measure1->Add_Ca Measure2 Measure sustained [Ca2+]i increase (SOCE) Add_Ca->Measure2 Analysis Data Analysis (e.g., calculate IC50) Measure2->Analysis End End Analysis->End

Figure 3. Workflow for measuring SOCE inhibition.

Conclusion and Recommendations

The choice between YM-58483 and SKF-96365 depends critically on the specific research question and the experimental context.

  • YM-58483 is the preferred inhibitor for studies aiming to specifically investigate the role of CRAC channels and STIM-Orai mediated SOCE. Its high potency and selectivity minimize the confounding effects of off-target interactions, leading to more straightforward data interpretation.

  • SKF-96365 can be a useful tool for initial, broad-spectrum screening of the involvement of calcium influx in a cellular process. However, its lack of specificity necessitates caution. Any results obtained with SKF-96365 should be validated with more selective inhibitors like YM-58483 or through genetic approaches such as siRNA-mediated knockdown of specific channel subunits. Researchers should also be aware of its potential to increase intracellular calcium through mechanisms other than SOCE inhibition.

References

A Comparative Guide to CRAC Channel Inhibitors: BTP2 vs. Synta 66

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific molecular probe is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of two widely used Calcium Release-Activated Calcium (CRAC) channel inhibitors: BTP2 (YM-58483) and Synta 66.

This document outlines their mechanisms of action, presents a quantitative comparison of their potency, details potential off-target effects, and provides established experimental protocols for their characterization.

Mechanism of Action: A Tale of Two Pyrazoles

Both BTP2 and Synta 66 are small molecule inhibitors that target the Orai1 protein, the pore-forming subunit of the CRAC channel. However, the precise nature of their interaction with the channel remains a subject of ongoing research, with some conflicting findings.

BTP2 (YM-58483) , a bis(trifluoromethyl)pyrazole derivative, is a potent inhibitor of store-operated Ca2+ entry (SOCE).[1][2] Early studies suggested that BTP2 acts extracellularly to block the Orai1 channel pore.[1] However, more recent evidence indicates that BTP2 may also have intracellular effects, potentially impacting ryanodine receptors (RYRs) and exhibiting a complex, concentration-dependent mechanism of action.[3] Some research suggests that the inhibitory effect of BTP2 on CRAC channels is influenced by the extracellular Ca2+ concentration.[2]

Synta 66 , another pyrazole-containing compound, also directly inhibits the Orai1 channel.[4] Studies have shown that Synta 66 does not interfere with the upstream signaling events of STIM1 oligomerization or its translocation to the plasma membrane, suggesting a direct action on the channel itself.[1] There are conflicting reports regarding its site of action, with some studies indicating an extracellular mechanism, while others suggest it can inhibit from both the extracellular and intracellular sides of the plasma membrane.[1] It has been proposed that Synta 66 acts as a direct pore blocker, with its binding site located near the selectivity filter of the Orai1 channel.[4]

Quantitative Performance Comparison

The potency of CRAC channel inhibitors is a key consideration for experimental design. The following table summarizes the half-maximal inhibitory concentration (IC50) values for BTP2 and Synta 66 across various experimental systems. It is important to note that direct comparisons can be challenging due to variations in cell types, experimental conditions, and measurement techniques.

InhibitorTargetCell TypeIC50 ValueReference(s)
BTP2 CRAC Channels (SOCE)Jurkat T cells~10-100 nM[2][5]
CRAC Channels (ICRAC)RBL-2H3 cellsNot explicitly stated, but significant suppression at 10µM[1]
IL-2 ProductionJurkat T cells~10 nM[5]
Synta 66 CRAC Channels (ICRAC)RBL mast cells~1-3 µM[4][6]
CRAC Channels (SOCE)Over-expressed STIM1/Orai1 in HEK293 cells~4 µM[4]
CRAC Channels (ICRAC)Over-expressed STIM1/Orai1 in HEK293 cellsIC50 of ~4 µM[6]

Selectivity and Off-Target Effects

An ideal inhibitor exhibits high selectivity for its intended target. While both BTP2 and Synta 66 are potent CRAC channel blockers, their selectivity profiles differ.

BTP2 has been reported to inhibit TRPC3 and TRPC5 channels and activate TRPM4 channels.[2] Furthermore, at higher concentrations, BTP2 has been shown to impair the function of ryanodine receptors (RYRs) in skeletal muscle, indicating potential off-target effects on intracellular calcium handling.[3]

Synta 66 is generally considered to be a more selective CRAC channel inhibitor. However, one study noted that while it inhibits Orai1, it may potentiate Orai2 activity and have no effect on Orai3.[7] Comprehensive screening against a broad panel of ion channels is not widely available in the public domain.

Signaling Pathways and Inhibition Models

The following diagrams illustrate the CRAC channel activation pathway and the proposed points of inhibition for BTP2 and Synta 66.

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive Depletion leads to activation STIM1_active STIM1 (active) Oligomerization STIM1_inactive->STIM1_active Orai1 Orai1 Channel (closed) Ca_influx Ca2+ Influx Orai1->Ca_influx Receptor Cell Surface Receptor PLC PLC Receptor->PLC Agonist IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R IP3R->ER_Ca Ca2+ release STIM1_active->Orai1 Gating Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream BTP2 BTP2 BTP2->Orai1 Inhibition Synta66 Synta 66 Synta66->Orai1 Inhibition

CRAC channel activation and points of inhibition.

Experimental Methodologies

Accurate assessment of CRAC channel inhibition requires robust experimental protocols. Below are detailed methodologies for two common assays.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the CRAC channel current (ICRAC).

Objective: To measure the inhibitory effect of BTP2 or Synta 66 on ICRAC.

Cell Preparation:

  • Culture a suitable cell line (e.g., RBL-2H3 cells or HEK293 cells overexpressing STIM1 and Orai1) on glass coverslips.

  • Use cells 24-48 hours post-plating or transfection.

Solutions:

  • External (Bath) Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 2 MgCl₂, 10 HEPES (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH). To passively deplete stores and activate ICRAC, a high concentration of a Ca2+ chelator like BAPTA is included.

Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Monitor the development of the inwardly rectifying ICRAC over several minutes as the internal solution dialyzes into the cell.

  • Once a stable baseline ICRAC is achieved, perfuse the bath with the external solution containing the desired concentration of BTP2 or Synta 66.

  • Record the inhibition of ICRAC over time.

  • Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) periodically to determine the current-voltage (I-V) relationship.

Data Analysis:

  • Measure the inward current amplitude at a negative holding potential (e.g., -80 mV).

  • Normalize the current to the cell capacitance (pA/pF) to account for variations in cell size.

  • Plot the normalized current as a function of time to visualize the inhibitory effect.

  • Construct a dose-response curve by applying different concentrations of the inhibitor and calculate the IC50 value.

Patch_Clamp_Workflow start Prepare Cells and Solutions establish_patch Establish Whole-Cell Patch-Clamp start->establish_patch record_baseline Record Baseline ICRAC establish_patch->record_baseline apply_inhibitor Apply BTP2 or Synta 66 record_baseline->apply_inhibitor record_inhibition Record Inhibition of ICRAC apply_inhibitor->record_inhibition analyze_data Analyze Data (Current Density, IC50) record_inhibition->analyze_data end Conclusion analyze_data->end

Workflow for electrophysiological recording.
Calcium Imaging (Fura-2 AM)

This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to store depletion and inhibition.

Objective: To assess the effect of BTP2 or Synta 66 on store-operated calcium entry (SOCE).

Cell Preparation:

  • Seed cells on glass-bottom dishes or 96-well plates.

  • Allow cells to adhere overnight.

Dye Loading:

  • Wash cells with a physiological salt solution (e.g., HBSS).

  • Incubate cells with Fura-2 AM (e.g., 2-5 µM) in the salt solution for 30-60 minutes at room temperature or 37°C.

  • Wash cells to remove excess dye and allow for de-esterification for at least 15 minutes.

Procedure:

  • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Perfuse the cells with a Ca2+-free salt solution containing a SERCA pump inhibitor (e.g., 1 µM thapsigargin) to deplete intracellular Ca2+ stores. This will cause a transient increase in [Ca2+]i due to release from the ER.

  • Once the [Ca2+]i returns to near baseline, reintroduce a Ca2+-containing solution to initiate SOCE. This will result in a sustained increase in [Ca2+]i.

  • To test the inhibitors, pre-incubate the cells with the desired concentration of BTP2 or Synta 66 before the re-addition of Ca2+, or apply the inhibitor during the SOCE plateau.

Data Analysis:

  • Calculate the ratio of Fura-2 fluorescence emission at 510 nm when excited at 340 nm and 380 nm.

  • The 340/380 ratio is proportional to the [Ca2+]i.

  • Quantify the peak or plateau of the SOCE response in the presence and absence of the inhibitor.

  • Generate dose-response curves to determine the IC50 value.

Calcium_Imaging_Workflow start Prepare and Seed Cells load_dye Load Cells with Fura-2 AM start->load_dye deplete_stores Deplete ER Ca2+ Stores (Thapsigargin in Ca2+-free buffer) load_dye->deplete_stores readd_calcium Re-add Extracellular Ca2+ (with or without inhibitor) deplete_stores->readd_calcium measure_fluorescence Measure Fura-2 Fluorescence (340/380 nm ratio) readd_calcium->measure_fluorescence analyze_data Analyze Data (SOCE amplitude, IC50) measure_fluorescence->analyze_data end Conclusion analyze_data->end

Workflow for calcium imaging experiments.

Conclusion

Both BTP2 and Synta 66 are valuable tools for investigating CRAC channel function. BTP2 exhibits higher potency in some systems but may have a more complex pharmacological profile with potential off-target effects. Synta 66, while generally less potent, appears to offer greater selectivity for CRAC channels. The choice between these inhibitors will depend on the specific experimental context, including the cell type, the required potency, and the importance of minimizing off-target effects. The conflicting reports on their precise mechanisms of action highlight the need for careful experimental design and interpretation of results. The provided protocols offer a starting point for the rigorous characterization of these and other CRAC channel modulators.

References

Comparative Guide to the Cross-Reactivity of BTP2 with Other Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ion channel inhibitor BTP2 (also known as YM-58483) and its cross-reactivity with other ion channels. The information is supported by experimental data to assist in the evaluation of its selectivity and potential off-target effects.

Overview of BTP2

BTP2 is a potent small molecule inhibitor of store-operated Ca2+ entry (SOCE), a crucial Ca2+ influx pathway in non-excitable cells.[1][2] Its primary mechanism of action is the blockade of Ca2+ release-activated Ca2+ (CRAC) channels, which are composed of Orai1 proteins. This inhibition of SOCE leads to the suppression of downstream signaling pathways, including the activation of the nuclear factor of activated T-cells (NFAT), which is essential for the production of various cytokines involved in the immune response.

Quantitative Comparison of BTP2 Activity

The following table summarizes the inhibitory concentrations (IC50) of BTP2 against its primary target and other ion channels, as well as its impact on downstream cellular responses.

Target Ion Channel / ProcessIC50 ValueCell Type / Assay ConditionReference
Primary Target
CRAC Channel (Orai1)-mediated SOCE~100 nMJurkat T-cells (Thapsigargin-induced Ca2+ influx)
Off-Target Ion Channels
TRPC3Suppression (Quantitative data not available)-
TRPC5Suppression (Quantitative data not available)-
TRPM4Facilitation (Quantitative data not available)-
Ryanodine Receptor (RyR)Indirect impairment at >5 µMMechanically skinned skeletal muscle fibers
Voltage-gated Ca2+ ChannelsNo significant effect-
K+ ChannelsNo significant effect-
Cl- ChannelsNo significant effect-
Downstream Cellular Effects
T-cell Proliferation (Mixed Lymphocyte Reaction)330 nMMouse spleen cells[1][2]
Histamine Release460 nMIgE-primed RBL-2H3 cells[3]
Leukotriene Production310 nMIgE-primed RBL-2H3 cells[3]
IL-5 Production125 nMPHA-stimulated human peripheral blood cells[3]
IL-13 Production148 nMPHA-stimulated human peripheral blood cells[3]

Signaling Pathway of BTP2 Action

The following diagram illustrates the signaling pathway affected by BTP2.

BTP2_Signaling_Pathway cluster_cell Cell Membrane antigen Antigen tcr T-Cell Receptor (TCR) antigen->tcr plc PLC tcr->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er ca_er Ca2+ er->ca_er Release stim1 STIM1 er->stim1 Ca2+ depletion activates orai1 Orai1 (CRAC) stim1->orai1 Activates ca_influx Ca2+ Influx orai1->ca_influx calcineurin Calcineurin ca_influx->calcineurin btp2 BTP2 btp2->orai1 nfat_p NFAT-P calcineurin->nfat_p Dephosphorylates nfat NFAT nfat_p->nfat nucleus Nucleus nfat->nucleus Translocation cytokine Cytokine (e.g., IL-2) nucleus->cytokine Gene Transcription

BTP2 inhibits CRAC channels, blocking SOCE and downstream signaling.

Experimental Protocols

Measurement of Store-Operated Ca2+ Entry (SOCE) Inhibition using Fura-2 AM Calcium Imaging

This protocol is adapted for determining the IC50 of BTP2 on SOCE in a cell line such as Jurkat T-cells.

1. Cell Preparation and Dye Loading:

  • Plate Jurkat T-cells on poly-L-lysine coated coverslips.

  • Wash the cells with a physiological salt solution (e.g., HBSS).

  • Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with HBSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for 30 minutes.

2. Calcium Imaging:

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite Fura-2 alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

  • Perfuse the cells with a Ca2+-free HBSS.

  • To deplete intracellular Ca2+ stores and induce SOCE, apply a stimulus such as 1-2 µM thapsigargin (a SERCA pump inhibitor) in the Ca2+-free HBSS.

  • After store depletion is confirmed by a transient rise in intracellular Ca2+ from the ER, reintroduce HBSS containing 1-2 mM Ca2+ to initiate SOCE. This will be observed as a sustained increase in the Fura-2 ratio.

3. BTP2 Application and Data Analysis:

  • To determine the IC50, pre-incubate the cells with varying concentrations of BTP2 for 15-30 minutes before the reintroduction of extracellular Ca2+.

  • Measure the peak or plateau of the sustained Ca2+ influx in the presence of different BTP2 concentrations.

  • Plot the percentage of inhibition against the BTP2 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Workflow for Fura-2 AM Calcium Imaging

Fura2_Workflow plate_cells Plate cells on poly-L-lysine coverslips wash1 Wash with HBSS plate_cells->wash1 load_fura2 Load with Fura-2 AM (30-60 min, RT, dark) wash1->load_fura2 wash2 Wash twice with HBSS load_fura2->wash2 deesterify De-esterify (30 min, RT) wash2->deesterify mount Mount on microscope deesterify->mount perfuse_ca_free Perfuse with Ca2+-free HBSS mount->perfuse_ca_free deplete_stores Deplete ER Ca2+ stores (e.g., with Thapsigargin) perfuse_ca_free->deplete_stores perfuse_ca Reintroduce Ca2+ -containing HBSS deplete_stores->perfuse_ca After store depletion preincubate_btp2 Pre-incubate with varying [BTP2] deplete_stores->preincubate_btp2 During store depletion record_soce Record SOCE perfuse_ca->record_soce measure_inhibition Measure inhibition of SOCE record_soce->measure_inhibition preincubate_btp2->perfuse_ca calculate_ic50 Calculate IC50 measure_inhibition->calculate_ic50

References

Validating YM-58483's Mechanism of Action through Genetic Knockdown of Orai1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key experimental approaches used to investigate the function of the Orai1 calcium channel: genetic knockdown using small interfering RNA (siRNA) and pharmacological inhibition with YM-58483 (also known as BTP2). Understanding the nuances of these techniques is critical for validating the on-target mechanism of compounds like YM-58483 and for the accurate interpretation of experimental results in the field of calcium signaling and drug discovery.

Introduction to Orai1 and Store-Operated Calcium Entry

Store-operated calcium entry (SOCE) is a crucial Ca2+ influx pathway in numerous cell types, regulating a diverse array of physiological processes. The primary components of the SOCE machinery are the stromal interaction molecule (STIM) proteins, which act as endoplasmic reticulum Ca2+ sensors, and the Orai proteins, which form the pore of the Ca2+ release-activated Ca2+ (CRAC) channel in the plasma membrane.[1] Orai1 is the principal Orai isoform responsible for CRAC currents in many cell types.[2] Dysregulation of Orai1 function has been implicated in various diseases, making it a key therapeutic target.

YM-58483 is a potent and widely used pharmacological inhibitor of SOCE.[3] To definitively confirm that its mechanism of action is the inhibition of Orai1-mediated Ca2+ influx, a direct comparison with the effects of genetic knockdown of Orai1 is essential. This guide outlines the experimental data and protocols that support this validation.

Quantitative Comparison of Orai1 Inhibition Methods

The following tables summarize the quantitative data from studies employing either Orai1 siRNA or YM-58483 to inhibit SOCE. This allows for a direct comparison of the efficacy of these two methods.

Method Cell Type Knockdown/Inhibition Efficiency Effect on Store-Operated Calcium Entry (SOCE) Reference
Orai1 siRNA Human Aortic Smooth Muscle Cells (hASMCs)~82% reduction in Orai1 proteinSignificant attenuation of SOCE[4]
Orai1 siRNA Multiple Myeloma (KM3) cellsSignificant protein level reductionSignificant decrease in Ca2+ entry[5]
Orai1 siRNA Pulmonary Arterial Smooth Muscle Cells (PAH-hPASMCs)Significant mRNA and protein reductionReduction in SOCE amplitude[6]
YM-58483 (BTP2) MDA-MB-231 breast cancer cellsIC50 = 2.8 µM for Orai1-mediated SOCEPotent blocker of thapsigargin-induced SOCE[7]
YM-58483 (BTP2) HEK293 cells (overexpressing Orai isoforms)Essentially abrogates Orai1 and Orai2 activity; partial inhibition of Orai3Isoform-specific inhibition of CRAC currents[8]

Table 1: Comparison of Orai1 Knockdown and YM-58483 Inhibition on SOCE.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for Orai1 knockdown and pharmacological inhibition studies.

Protocol 1: Orai1 Knockdown using siRNA and Calcium Imaging

This protocol is adapted from studies investigating the role of Orai1 in SOCE.[4][5]

  • Cell Culture and Transfection:

    • Culture cells (e.g., hASMCs, HEK293) in appropriate media.

    • For transfection, seed cells to achieve 50-60% confluency on the day of transfection.

    • Prepare siRNA duplexes targeting Orai1 and a non-targeting control siRNA.

    • Use a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) to transfect cells with Orai1 siRNA or control siRNA according to the manufacturer's instructions.

    • Incubate cells for 48-72 hours post-transfection to allow for Orai1 protein depletion.

  • Western Blotting for Knockdown Verification:

    • Lyse transfected cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Orai1 and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody and visualize protein bands.

    • Quantify band intensity to determine the percentage of Orai1 knockdown.

  • Calcium Imaging:

    • Load cells with a Ca2+ indicator dye (e.g., Fura-2 AM) in a Ca2+-free buffer.

    • Induce endoplasmic reticulum Ca2+ store depletion using a SERCA inhibitor such as thapsigargin (e.g., 1-2 µM).

    • Reintroduce extracellular Ca2+ to initiate SOCE.

    • Measure changes in intracellular Ca2+ concentration using a fluorescence imaging system.

    • Compare the amplitude and rate of Ca2+ influx between Orai1 knockdown and control cells.

Protocol 2: Pharmacological Inhibition of Orai1 with YM-58483

This protocol outlines the use of YM-58483 to inhibit Orai1-mediated calcium influx.[7]

  • Cell Preparation and Dye Loading:

    • Culture and plate cells as for the siRNA experiment.

    • Load cells with a Ca2+ indicator dye (e.g., Fura-2 AM) in a physiological salt solution.

  • Pharmacological Treatment:

    • Prepare a stock solution of YM-58483 in a suitable solvent (e.g., DMSO).

    • Pre-incubate the cells with the desired concentration of YM-58483 or vehicle control for a specified period before initiating the experiment.

  • Calcium Imaging:

    • Follow the same procedure as in the siRNA protocol to induce store depletion with thapsigargin in a Ca2+-free medium.

    • Reintroduce extracellular Ca2+ in the continued presence of YM-58483 or vehicle.

    • Record and analyze the changes in intracellular Ca2+ to determine the inhibitory effect of YM-58483 on SOCE.

Visualizing the Concepts

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Inactive) Ca2+ bound STIM1_active STIM1 (Active) Ca2+ unbound STIM1_inactive->STIM1_active Store Depletion Orai1 Orai1 Channel (Closed) STIM1_active->Orai1 Activation Ca_store Ca2+ Store Orai1_open Orai1 Channel (Open) Orai1->Orai1_open Ca_influx Ca2+ Influx (SOCE) Orai1_open->Ca_influx Agonist Agonist Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 IP3->Ca_store Ca2+ Release

Caption: The Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Experimental_Workflow cluster_siRNA Genetic Knockdown Arm cluster_inhibitor Pharmacological Inhibition Arm start Start: Culture Cells siRNA_transfection Transfect with Orai1 siRNA or Control siRNA start->siRNA_transfection inhibitor_treatment Treat with YM-58483 or Vehicle start->inhibitor_treatment knockdown_verification Verify Knockdown (Western Blot) siRNA_transfection->knockdown_verification siRNA_ca_imaging Calcium Imaging (Thapsigargin-induced SOCE) knockdown_verification->siRNA_ca_imaging analysis Data Analysis and Comparison siRNA_ca_imaging->analysis inhibitor_ca_imaging Calcium Imaging (Thapsigargin-induced SOCE) inhibitor_treatment->inhibitor_ca_imaging inhibitor_ca_imaging->analysis

Caption: Workflow for comparing Orai1 knockdown and YM-58483.

Logical_Relationship premise1 Genetic knockdown of Orai1 reduces SOCE conclusion Conclusion: YM-58483's mechanism of action is through Orai1 inhibition premise1->conclusion supports premise2 YM-58483 treatment reduces SOCE premise2->conclusion supports

Caption: Logical framework for validating YM-58483's mechanism.

Conclusion

References

A Comparative Analysis of YM-58483 Free Base and Its Potential Salt Form for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a free base and a salt form of a compound can significantly impact experimental outcomes and therapeutic development. This guide provides a side-by-side comparison of the known properties of YM-58483 free base and the theoretically advantageous characteristics of a salt form.

YM-58483, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) through the calcium release-activated calcium (CRAC) channels.[1] It is a valuable tool for studying the role of CRAC channels in various cellular processes, including T-cell activation and mast cell degranulation. While YM-58483 is predominantly available and studied in its free base form, the development of a salt form could offer several advantages in terms of its physicochemical and pharmacokinetic properties.

Physicochemical Properties: A Comparative Overview

The decision to use a free base or a salt form often hinges on properties such as solubility, stability, and hygroscopicity. While experimental data for a specific salt form of YM-58483 is not publicly available, we can infer the likely benefits based on general principles of pharmaceutical chemistry. Salt formation is a common strategy to enhance the aqueous solubility and dissolution rate of poorly soluble parent drugs.[2]

Table 1: Comparison of Physicochemical Properties

PropertyYM-58483 Free BaseExpected Properties of YM-58483 Salt Form
Molecular Weight 421.32 g/mol [1]Higher than the free base, depending on the counter-ion
Formula C₁₅H₉F₆N₅OS[1]Modified to include the salt counter-ion
Aqueous Solubility Insoluble[3]Generally expected to be higher than the free base
Solubility in Organic Solvents Soluble to 100 mM in DMSO and ethanol[1]Likely to be soluble in polar protic solvents
Stability Stable as a powder at -20°C for up to 3 years[3]Potentially improved stability, especially in solution
Hygroscopicity Potentially sensitive to moisture, as noted by reduced solubility in hygroscopic DMSO[3]Variable, depending on the nature of the counter-ion
CAS Number 223499-30-7[1]A unique CAS number would be assigned

Biological Activity and Performance

YM-58483 free base has been extensively characterized as a potent inhibitor of CRAC channels, leading to the suppression of downstream signaling pathways. A salt form is not expected to alter the intrinsic mechanism of action of the molecule but may influence its bioavailability and, consequently, its in vivo efficacy. Enhanced aqueous solubility of a salt form can lead to improved absorption and higher plasma concentrations following oral administration.

Table 2: Comparison of Biological Activity

ParameterYM-58483 Free BaseExpected Performance of YM-58483 Salt Form
Mechanism of Action Selective inhibitor of store-operated Ca²⁺ entry (SOCE) and CRAC channels[1]Identical to the free base
In Vitro Potency (IC₅₀) ~100 nM for inhibition of thapsigargin-induced Ca²⁺ influxExpected to be similar to the free base in cell-based assays
T-Cell Proliferation Inhibition (IC₅₀) 12.7 nMExpected to be similar in vitro
Histamine Release Inhibition (IC₅₀) 460 nM from IgE-primed RBL-2H3 cells[4]Expected to be similar in vitro
Leukotriene Production Inhibition (IC₅₀) 310 nM from IgE-primed RBL-2H3 cells[4]Expected to be similar in vitro
IL-2 Production Inhibition Potently inhibits IL-2 production in T lymphocytesExpected to be similar in vitro
In Vivo Efficacy Orally active and demonstrates immunomodulatory and anti-inflammatory effectsPotentially enhanced bioavailability could lead to improved in vivo efficacy at similar or lower doses

Visualizing the Mechanism and Experimental Workflow

To better understand the context of YM-58483's application, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

YM_58483_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum CRAC CRAC Channel (Orai1) Ca_influx CRAC->Ca_influx PLC PLC IP3 IP₃ PLC->IP3 Generates TCR TCR TCR->PLC STIM1 STIM1 STIM1->CRAC Activates Ca_ER Ca²⁺ Store Ca_ER->STIM1 Sensed by Antigen Antigen Antigen->TCR Activation IP3->Ca_ER Depletes NFAT_activation NFAT Activation Ca_influx->NFAT_activation Leads to Cytokine_production Cytokine Production (e.g., IL-2) NFAT_activation->Cytokine_production YM58483 YM-58483 YM58483->CRAC Inhibits

YM-58483 mechanism of action in T-cells.

Calcium_Influx_Assay_Workflow start Start: Culture Jurkat T-cells load_dye Load cells with a Ca²⁺ sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) start->load_dye wash Wash cells to remove excess dye load_dye->wash incubate_compound Incubate cells with YM-58483 (free base or salt form) wash->incubate_compound stimulate Stimulate Ca²⁺ release and influx (e.g., with Thapsigargin or anti-CD3) incubate_compound->stimulate measure Measure fluorescence intensity over time (Plate Reader or Flow Cytometer) stimulate->measure analyze Analyze data to determine IC₅₀ measure->analyze

A generalized workflow for a calcium influx assay.

Experimental Protocols

Detailed and reproducible protocols are crucial for obtaining reliable experimental data. Below are methodologies for key assays used to characterize the activity of CRAC channel inhibitors like YM-58483.

Calcium Influx Assay in Jurkat T-cells

This assay measures the ability of YM-58483 to inhibit the increase in intracellular calcium concentration following stimulation.

  • Cell Culture: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Harvest cells in the logarithmic growth phase and resuspend them in a suitable buffer like Hanks' Balanced Salt Solution (HBSS) at a density of 1 x 10⁶ cells/mL.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Indo-1 AM) for 45-60 minutes at 37°C in the dark. The addition of an anion transporter inhibitor like probenecid may be necessary to prevent dye leakage.[5]

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Resuspend the cells in HBSS and incubate with various concentrations of YM-58483 (free base or a potential salt form) for 15-30 minutes at 37°C.

  • Measurement of Calcium Flux:

    • Establish a baseline fluorescence reading for 30-60 seconds using a fluorescence microplate reader or a flow cytometer.

    • Stimulate the cells with an agent that induces store-operated calcium entry, such as thapsigargin (an inhibitor of the sarco/endoplasmic reticulum Ca²⁺ ATPase) or anti-CD3 antibodies.

    • Record the fluorescence intensity for several minutes to capture the rise and plateau of the intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of YM-58483 is determined by comparing the fluorescence signal in treated wells to that of vehicle-treated control wells. The IC₅₀ value is calculated from the dose-response curve.

IL-2 Production Assay in Jurkat T-cells

This assay quantifies the inhibitory effect of YM-58483 on T-cell activation by measuring the production of Interleukin-2 (IL-2).

  • Cell Culture and Plating: Seed Jurkat T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.

  • Compound Treatment: Treat the cells with varying concentrations of YM-58483 for 1-2 hours.

  • T-cell Stimulation:

    • Stimulate the cells to produce IL-2 by adding a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or by using anti-CD3 and anti-CD28 antibodies.[1][6]

    • Incubate the cells for 16-24 hours at 37°C.[1][7]

  • Quantification of IL-2:

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of IL-2 production is calculated relative to the stimulated, vehicle-treated control. An IC₅₀ value can then be determined.

Histamine Release Assay in RBL-2H3 Cells

This assay assesses the effect of YM-58483 on mast cell degranulation by measuring the release of histamine or a surrogate marker, β-hexosaminidase.

  • Cell Culture and Sensitization:

    • Culture rat basophilic leukemia (RBL-2H3) cells in a 96-well plate.

    • Sensitize the cells overnight with anti-dinitrophenyl (DNP) IgE.

  • Compound Incubation: Wash the cells and incubate them with different concentrations of YM-58483 for 1 hour.

  • Degranulation Induction: Trigger degranulation by adding DNP-BSA antigen.

  • Measurement of Release:

    • Collect the supernatant.

    • Measure the amount of β-hexosaminidase released by incubating the supernatant with a fluorogenic or colorimetric substrate. The release of histamine can be quantified using an ELISA kit.[8][9][10]

  • Data Analysis: The percentage of histamine or β-hexosaminidase release is calculated, and the inhibitory effect of YM-58483 is determined by comparing it to the antigen-stimulated control.

Conclusion

References

A Comparative Guide to the Reproducibility of Results Using YM-58483 (BTP2) for CRAC Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YM-58483 (also known as BTP2), a widely used inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways to aid in the reproducible application of this compound in research and drug development.

Comparison with Alternative CRAC Channel Inhibitors

YM-58483 (BTP2) is a potent blocker of store-operated Ca2+ entry (SOCE), a process mediated by CRAC channels. Its efficacy has been demonstrated in numerous in vitro and in vivo studies. However, to ensure robust and reproducible research, it is crucial to understand its performance in relation to other available CRAC channel inhibitors, such as Synta66 and GSK-7975A.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for YM-58483 (BTP2) and its alternatives in various experimental setups.

InhibitorAssayCell TypeIC50Reference
YM-58483 (BTP2) Thapsigargin-induced Ca2+ influxJurkat T-cells100 nM
T-cell proliferation (MLR)Mouse splenocytes330 nM[1][2]
IL-2 productionJurkat T-cells~100 nM
IL-4 and IL-5 productionMurine Th2 T-cell clone~100 nM[3]
IL-5 and IL-13 productionHuman peripheral blood cells125 nM and 148 nM, respectively[1]
Histamine releaseRBL-2H3 cells460 nM[1]
Leukotriene productionRBL-2H3 cells310 nM[1]
Synta66 SOCE InhibitionMDA-MB-468 cellsNot explicitly stated, but effective at 10 µM
GSK-7975A Orai1/STIM1-mediated currentHEK293 cellsNot explicitly stated, but effective at 10 µM[4]
Orai3/STIM1-mediated currentHEK293 cellsNot explicitly stated, but effective at 10 µM[4]
Cyclosporine A T-cell proliferation (MLR)Mouse splenocytes12.7 nM[1][2]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell types, and assay methods.

Selectivity and Off-Target Effects

YM-58483 (BTP2) is reported to be a selective inhibitor of CRAC channels. It does not affect voltage-operated Ca2+ channels, K+ channels, or Cl- channels.[5] However, some studies suggest it may also suppress TRPC3 and TRPC5 channels and facilitate the TRPM4 channel.[5] Higher concentrations of BTP2 have been shown to have secondary effects on ryanodine receptors (RYRs) in skeletal muscle.[6]

GSK-7975A is also recognized as an effective CRAC channel inhibitor, appearing to act as an allosteric blocker of the Orai pore.[7] Synta66 is another selective and efficacious SOCE inhibitor that does not affect the clustering of STIM proteins.[7] The promiscuity of these inhibitors at higher concentrations underscores the importance of careful dose-response studies and the use of appropriate controls.

Experimental Protocols

To facilitate the reproducibility of published findings, this section provides detailed methodologies for key experiments involving YM-58483 (BTP2).

Calcium Imaging for Store-Operated Calcium Entry (SOCE) Inhibition

This protocol describes the measurement of SOCE inhibition using fluorescent calcium indicators like Fura-2 or Fluo-4.

Objective: To quantify the inhibition of thapsigargin-induced SOCE by YM-58483 (BTP2).

Materials:

  • Cells of interest (e.g., Jurkat T-cells, HEK293 cells)

  • Cell culture medium

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Ca2+-free Hank's Balanced Salt Solution (HBSS)

  • Ca2+-containing HBSS (e.g., 2 mM CaCl2)

  • Thapsigargin

  • YM-58483 (BTP2)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging and allow them to adhere.

  • Dye Loading: Load the cells with a Ca2+ indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in the presence of a mild detergent like Pluronic F-127 (at a similar concentration) in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with Ca2+-free HBSS to remove the extracellular dye.

  • Inhibitor Incubation: Pre-incubate the cells with the desired concentrations of YM-58483 (BTP2) or vehicle control (DMSO) in Ca2+-free HBSS for 10-30 minutes.

  • Store Depletion: Initiate the experiment by adding thapsigargin (e.g., 1-2 µM) to the Ca2+-free HBSS to passively deplete intracellular Ca2+ stores from the endoplasmic reticulum. This will induce a transient increase in cytosolic Ca2+.

  • Measurement of SOCE: After the cytosolic Ca2+ levels return to a stable baseline, add Ca2+-containing HBSS to the cells to initiate SOCE.

  • Data Acquisition: Record the fluorescence intensity over time using a fluorescence microscope or plate reader. For Fura-2, use ratiometric imaging at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.

  • Analysis: The magnitude of the increase in fluorescence upon the addition of extracellular Ca2+ represents SOCE. Compare the SOCE in YM-58483-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.

Whole-Cell Patch Clamp for CRAC Current Inhibition

This protocol details the electrophysiological measurement of CRAC channel currents (ICRAC) and their inhibition by YM-58483 (BTP2).

Objective: To measure the direct inhibition of CRAC channel currents by YM-58483 (BTP2).

Materials:

  • Cells expressing CRAC channels (e.g., RBL-1 cells, HEK293 cells overexpressing STIM1 and Orai1)

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular (bath) solution (e.g., containing in mM: 135 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • Intracellular (pipette) solution for passive store depletion (e.g., containing in mM: 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES; pH 7.2)

  • YM-58483 (BTP2)

Procedure:

  • Cell Plating: Plate cells on coverslips at a suitable density for patch clamp experiments.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration: Establish a giga-ohm seal between the patch pipette and a single cell. Rupture the cell membrane to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential of 0 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) at regular intervals (e.g., every 2 seconds) to elicit and monitor the development of the inwardly rectifying CRAC current as BAPTA from the pipette solution diffuses into the cell and depletes the internal stores.

  • Inhibitor Application: Once a stable ICRAC is established, perfuse the bath with the extracellular solution containing the desired concentration of YM-58483 (BTP2).

  • Data Acquisition: Continuously record the current during the application of the inhibitor to observe the kinetics of inhibition.

  • Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after the application of YM-58483 to quantify the percentage of inhibition.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action of YM-58483 (BTP2) and the experimental procedures, the following diagrams have been generated using the DOT language.

CRAC Channel Signaling Pathway and Point of Inhibition

This diagram illustrates the canonical CRAC channel signaling pathway leading to T-cell activation and the inhibitory action of YM-58483.

G cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Antigen Antigen TCR TCR Antigen->TCR PLC PLC TCR->PLC Orai1 Orai1 Ca2+ Ca2+ Orai1->Ca2+ Influx IP3 IP3 PLC->IP3 IP3R IP3R IP3->IP3R Calcineurin Calcineurin Ca2+->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (e.g., IL-2, IL-4, IL-5) NFAT->Gene_Expression Translocates to nucleus YM58483 YM-58483 (BTP2) YM58483->Orai1 ER_Ca2+ Ca2+ Stores IP3R->ER_Ca2+ Release STIM1 STIM1 STIM1->Orai1 Activates ER_Ca2+->STIM1 Depletion activates G Start Start Cell_Plating Plate Cells Start->Cell_Plating Dye_Loading Load with Ca2+ Indicator Cell_Plating->Dye_Loading Wash Wash Cells Dye_Loading->Wash Inhibitor_Incubation Incubate with YM-58483 (BTP2) Wash->Inhibitor_Incubation Store_Depletion Deplete Stores (Thapsigargin) Inhibitor_Incubation->Store_Depletion Add_Ca Add Extracellular Ca2+ Store_Depletion->Add_Ca Record_Fluorescence Record Fluorescence Add_Ca->Record_Fluorescence Analyze Analyze Data Record_Fluorescence->Analyze End End Analyze->End G YM58483 YM-58483 (BTP2) CRAC_Inhibition CRAC Channel Inhibition YM58483->CRAC_Inhibition SOCE_Block SOCE Blockade CRAC_Inhibition->SOCE_Block Ca_Signal_Reduction Reduced Intracellular Ca2+ Signaling SOCE_Block->Ca_Signal_Reduction NFAT_Inhibition Inhibition of NFAT Activation Ca_Signal_Reduction->NFAT_Inhibition Cytokine_Reduction Decreased Cytokine Production (IL-2, IL-4, IL-5, IFN-γ) NFAT_Inhibition->Cytokine_Reduction TCell_Prolif_Inhibition Inhibition of T-Cell Proliferation NFAT_Inhibition->TCell_Prolif_Inhibition In_Vivo_Effects In Vivo Therapeutic Effects (e.g., Asthma, GVHD) Cytokine_Reduction->In_Vivo_Effects TCell_Prolif_Inhibition->In_Vivo_Effects

References

A Head-to-Head Showdown: BTP2 and Other SOCE Inhibitors in the Researcher's Toolkit

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular signaling, the precise modulation of store-operated calcium entry (SOCE) is a critical experimental need. This guide provides a comprehensive, data-driven comparison of BTP2 (YM-58483), a widely used SOCE inhibitor, against other key players in the field, including Synta66, GSK-7975A, Pyr6, and ML-9. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying signaling pathways, this document aims to empower researchers to make informed decisions for their specific experimental contexts.

Store-operated calcium entry is a fundamental mechanism for calcium signaling in a multitude of cellular processes, ranging from immune responses to cell proliferation.[1] The primary mediators of SOCE are the calcium release-activated calcium (CRAC) channels, which are formed by ORAI and STIM proteins.[1] The therapeutic potential of targeting this pathway in various diseases, including autoimmune disorders and cancer, has led to the development of a diverse array of small molecule inhibitors. This guide will dissect the key characteristics of BTP2 in comparison to its alternatives, focusing on their potency, mechanisms of action, and potential off-target effects.

Quantitative Comparison of SOCE Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a pharmacological agent. The following tables summarize the reported IC50 values for BTP2 and other SOCE inhibitors across different cell lines. It is important to note that these values can vary depending on the specific experimental conditions, including the cell type, the method of SOCE activation, and the duration of inhibitor incubation.

Table 1: IC50 Values of SOCE Inhibitors in HEK293 Cells

InhibitorIC50 (nM) in HEK293 CellsReference
BTP2 (Pyr2)990[2]
Synta-66209[2]
GSK-7975A638[2]
Pyr3335[2]
GSK-5503A200[2]
7-azaindole 14d132[2]

Table 2: IC50 Values of SOCE Inhibitors in Jurkat T-Cells

InhibitorIC50 (nM) in Jurkat T-CellsReference
BTP2 (YM-58483)10 - 100 (incubation time dependent)[2][3]
BTP2 (YM-58483)10[1][4]
BTP2 (YM-58483)20 (anti-CD3 induced)[3]
Synta-66~1000[2]
GSK-7975A500[2]
7-azaindole 14d150[2]

Table 3: IC50 Values of SOCE Inhibitors in Other Cell Lines

InhibitorCell LineIC50 (nM)Reference
BTP2 (Pyr2)RBL-2H3590[2]
Pyr3RBL-2H3540[2]
Synta-66RBL1400[2]
Synta-66RBL-13000[2]
GSK-7975ARBL-2H3800[2]
BTP2 (YM-58483)RBL-2H3 (histamine release)460[1]
BTP2 (YM-58483)RBL-2H3 (leukotriene production)310[1]
BTP2 (YM-58483)Human Peripheral Blood Cells (IL-5 production)125[1]
BTP2 (YM-58483)Human Peripheral Blood Cells (IL-13 production)148[1]
ML-9-~10,000[5]

Mechanisms of Action and Points of Inhibition

Understanding how these inhibitors interact with the SOCE machinery is crucial for interpreting experimental results. The following diagram illustrates the canonical SOCE signaling pathway and the proposed points of action for BTP2 and its counterparts.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Lumen ER Lumen (High [Ca2+]) STIM1_inactive STIM1 (inactive) ER_Lumen->STIM1_inactive senses Ca2+ drop STIM1_active STIM1 (active) Oligomerized STIM1_inactive->STIM1_active Conformational change ORAI1_closed ORAI1 (closed) STIM1_active->ORAI1_closed Translocates & interacts SERCA SERCA Pump IP3R IP3 Receptor IP3R->ER_Lumen Ca2+ release Ca_ER Ca2+ ORAI1_open ORAI1 (open) CRAC Channel ORAI1_closed->ORAI1_open Gating Ca_Cytosol_high High [Ca2+] ORAI1_open->Ca_Cytosol_high PLC PLC IP3 IP3 PLC->IP3 Receptor Receptor Receptor->PLC IP3->IP3R Ca_Cytosol_low Low [Ca2+] Calcineurin Calcineurin Ca_Cytosol_high->Calcineurin NFAT_inactive NFAT (P) NFAT_active NFAT NFAT_inactive->NFAT_active Gene_Expression Gene Expression (e.g., IL-2) NFAT_active->Gene_Expression Translocates Calcineurin->NFAT_inactive Dephosphorylates Agonist Agonist Agonist->Receptor Ca_Extracellular Extracellular Ca2+ Ca_Extracellular->ORAI1_open Ca2+ influx BTP2 BTP2 BTP2->ORAI1_open Inhibits Synta66 Synta66 Synta66->ORAI1_open Pore block GSK7975A GSK-7975A GSK7975A->ORAI1_open Allosteric block ML9 ML-9 ML9->STIM1_active Inhibits translocation

Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway and the points of inhibition for various small molecule inhibitors.

  • BTP2 (YM-58483): This pyrazole derivative is a potent inhibitor of SOCE.[2] While its precise binding site is not fully elucidated, it is believed to act on the ORAI1 channel, inhibiting its function.[2] It is important to note that BTP2 has been reported to have off-target effects, including the inhibition of TRPC3 and TRPC5 channels and the activation of TRPM4 channels.[5]

  • Synta66: This compound acts as a direct pore blocker of the ORAI1 channel.[2] Its mechanism is well-defined, making it a valuable tool for studies requiring high selectivity for ORAI1.

  • GSK-7975A: This inhibitor functions as an allosteric blocker of the ORAI pore.[6] It does not interfere with the interaction between STIM1 and ORAI1, suggesting it binds to a site on the ORAI channel that is distinct from the STIM1 binding region.[6]

  • Pyr6: This pyrazole compound is a potent SOCE inhibitor that shows a higher selectivity for ORAI1-mediated SOCE over TRPC3-mediated calcium entry.[7]

  • ML-9: Originally identified as a myosin light chain kinase (MLCK) inhibitor, ML-9 has been shown to inhibit SOCE by preventing the translocation of STIM1 to the plasma membrane.[5]

Experimental Protocols

A standardized and reproducible experimental protocol is paramount for the accurate assessment of SOCE inhibition. The following section details a common method for measuring SOCE using the fluorescent calcium indicator Fura-2.

Protocol: Measurement of Store-Operated Calcium Entry (SOCE) Inhibition using Fura-2

Objective: To quantify the inhibitory effect of a compound (e.g., BTP2) on thapsigargin-induced SOCE.

Materials:

  • Adherent cells (e.g., HEK293 or Jurkat T-cells) cultured on glass coverslips or in a 96-well plate.

  • Fura-2 AM (cell-permeant form).

  • Pluronic F-127.

  • Anhydrous DMSO.

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.

  • Ca2+-free HBSS (supplemented with 1 mM EGTA).

  • Thapsigargin (SERCA inhibitor).

  • Test inhibitor (e.g., BTP2) dissolved in DMSO.

  • Fluorescence microscope or plate reader capable of ratiometric calcium imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells and allow them to adhere overnight.

    • Prepare a Fura-2 AM loading solution in HBSS.

    • Wash cells once with HBSS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Allow for complete de-esterification of the dye by incubating for an additional 30 minutes in HBSS.

  • SOCE Measurement and Inhibition:

    • Mount the coverslip in a perfusion chamber on the microscope or place the 96-well plate in the plate reader.

    • Establish a baseline fluorescence ratio by perfusing the cells with Ca2+-free HBSS.

    • For the inhibitor-treated group, pre-incubate the cells with the desired concentration of the test inhibitor in Ca2+-free HBSS for a specified time. The control group should be treated with the vehicle (DMSO).

    • Induce store depletion by adding thapsigargin (typically 1-2 µM) to the Ca2+-free HBSS. This will cause a transient increase in cytosolic Ca2+ as it is released from the endoplasmic reticulum.

    • Once the intracellular Ca2+ levels have returned to a stable baseline, reintroduce extracellular calcium by adding Ca2+-containing HBSS.

    • Record the subsequent increase in the F340/F380 ratio, which represents SOCE.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio upon the re-addition of extracellular calcium.

    • The magnitude of SOCE can be quantified as the peak increase in the ratio or the area under the curve.

    • Determine the percentage of inhibition by comparing the SOCE response in the inhibitor-treated group to the control group.

    • Generate a dose-response curve by testing a range of inhibitor concentrations to calculate the IC50 value.

SOCE_Inhibition_Workflow cluster_Treatment Treatment Groups Start Start: Plate Cells Load_Fura2 Load with Fura-2 AM Start->Load_Fura2 Wash1 Wash Cells Load_Fura2->Wash1 Deesterify De-esterify Fura-2 AM Wash1->Deesterify Establish_Baseline Establish Baseline in Ca2+-free HBSS Deesterify->Establish_Baseline Control Control (Vehicle) Establish_Baseline->Control Inhibitor Test Inhibitor Establish_Baseline->Inhibitor Add_Thapsigargin Add Thapsigargin (Store Depletion) Control->Add_Thapsigargin Inhibitor->Add_Thapsigargin Readd_Ca Re-add Extracellular Ca2+ Add_Thapsigargin->Readd_Ca Measure_Fluorescence Measure Fura-2 Fluorescence (340/380 nm ratio) Readd_Ca->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for assessing the inhibition of store-operated calcium entry (SOCE).

Conclusion and Recommendations

The choice of a SOCE inhibitor is highly dependent on the specific research question and the experimental system.

  • BTP2 remains a potent and widely utilized SOCE inhibitor, particularly in studies of immune cell function.[2] However, its known off-target effects on TRP channels necessitate careful consideration and the inclusion of appropriate controls.[5]

  • For studies demanding high selectivity for the ORAI1 channel and a well-defined mechanism of action, Synta66 is an excellent choice due to its direct pore-blocking activity.[2]

  • GSK-7975A offers a valuable alternative as an allosteric inhibitor that does not disrupt the STIM1-ORAI1 interaction, providing a different mode of pharmacological intervention.[6]

  • Pyr6 presents a more selective option for targeting ORAI1-mediated SOCE over certain TRPC channels.[7]

  • ML-9 provides a unique mechanism of action by targeting the upstream event of STIM1 translocation, which can be useful for dissecting the initial steps of SOCE activation.[5]

Ultimately, a thorough understanding of the pharmacological properties of each inhibitor, combined with rigorous experimental design, will enable researchers to effectively probe the intricate roles of store-operated calcium entry in health and disease.

References

A Comparative Guide to Alternative Small Molecule Inhibitors for CRAC Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Calcium Release-Activated Calcium (CRAC) channel is a pivotal component of store-operated calcium entry (SOCE), a fundamental signaling process in numerous cell types. Its critical role in immune responses, proliferation, and other cellular functions has made it a prime target for therapeutic intervention and a subject of intense academic research. While several small molecule inhibitors have been developed to probe CRAC channel function, a clear, comparative understanding of their performance is essential for selecting the appropriate tool for specific research needs. This guide provides an objective comparison of key alternative small molecule inhibitors for CRAC channel research, supported by experimental data and detailed protocols.

Comparative Analysis of CRAC Channel Inhibitors

The selection of a CRAC channel inhibitor is often dictated by its potency, selectivity, and mechanism of action. The following table summarizes the quantitative data for several widely used small molecule inhibitors, providing a direct comparison to aid in experimental design.

InhibitorTarget(s)IC50Cell TypeKey Characteristics & Off-Target Effects
BTP2 (YM-58483) ORAI1, ORAI2, TRPC channels~10-100 nMJurkat T cells, RBL cellsPotent inhibitor of SOCE. Also inhibits TRPC3 and TRPC5 channels. May have variable efficacy across different cell types.[1][2]
GSK-7975A ORAI1, ORAI3~4 µMHEK293 cellsActs downstream of STIM1-ORAI1 interaction, potentially as an allosteric modulator of the Orai pore.[1][2] Shows some inhibition of CaV1.2 channels at higher concentrations.[3]
RO2959 ORAI1 > ORAI2, ORAI3~25 nM (SOCE), 400 nM (ICRAC)CHO cells (Orai1/Stim1), RBL-2H3 cellsPotent and selective inhibitor of ORAI1-mediated SOCE.[1][4]
Synta66 ORAI1~1.4 µMRBL cellsSelective for ORAI1; has been shown to potentiate ORAI2-mediated currents. Does not affect STIM1 clustering.[1]
Pyr6 CRAC channels~0.49 µMRBL cellsSelective SOCE inhibitor, displaying higher potency for CRAC channels over TRPC3.[4]

CRAC Channel Signaling Pathway

The activation of CRAC channels is a well-orchestrated process initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). This diagram illustrates the key steps in the canonical CRAC channel signaling pathway.

CRAC_Signaling_Pathway CRAC Channel Signaling Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum GPCR GPCR/RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds ORAI1 ORAI1 (CRAC Channel) Ca_in Intracellular Ca2+ (Signal) ORAI1->Ca_in Influx STIM1_inactive STIM1 (Inactive) [Ca2+] STIM1_active STIM1 (Active) Oligomer STIM1_inactive->STIM1_active Unfolds & Oligomerizes STIM1_active->ORAI1 Translocates & Binds Ca_store Ca2+ Store IP3R->Ca_store Releases Ca_store->STIM1_inactive Depletes Ca_out Extracellular Ca2+ Ca_out->ORAI1

Caption: A diagram illustrating the CRAC channel activation cascade.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical experimental workflow for characterizing the efficacy and potency of small molecule inhibitors of CRAC channels using two common techniques: electrophysiology and calcium imaging.

Experimental_Workflow Inhibitor Characterization Workflow cluster_main cluster_ep Electrophysiology cluster_ci Calcium Imaging start Select Cell Line (e.g., HEK293, Jurkat, RBL) inhibitor_prep Prepare Inhibitor Stock & Serial Dilutions start->inhibitor_prep patch_clamp Whole-Cell Patch Clamp inhibitor_prep->patch_clamp dye_loading Load Cells with Ca2+ Indicator (e.g., Fura-2) inhibitor_prep->dye_loading store_depletion_ep Induce Store Depletion (e.g., IP3 in pipette) patch_clamp->store_depletion_ep record_icrac Record ICRAC store_depletion_ep->record_icrac apply_inhibitor_ep Apply Inhibitor record_icrac->apply_inhibitor_ep measure_block Measure % Block of ICRAC apply_inhibitor_ep->measure_block dose_response_ep Generate Dose-Response Curve & Calculate IC50 measure_block->dose_response_ep end Compare Potency & Selectivity dose_response_ep->end pre_incubation Pre-incubate with Inhibitor dye_loading->pre_incubation store_depletion_ci Induce Store Depletion (e.g., Thapsigargin) pre_incubation->store_depletion_ci ca_addback Calcium Add-back store_depletion_ci->ca_addback measure_fluorescence Measure Fluorescence Change ca_addback->measure_fluorescence dose_response_ci Generate Dose-Response Curve & Calculate IC50 measure_fluorescence->dose_response_ci dose_response_ci->end

Caption: A flowchart of the experimental process for inhibitor testing.

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Measuring ICRAC

This protocol is adapted for recording CRAC currents (ICRAC) in a mammalian cell line (e.g., RBL or HEK293 cells) to assess inhibitor activity.

A. Solutions and Reagents:

  • External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH). To induce store depletion, include 20 µM IP₃ in the pipette solution.

  • Inhibitor Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.

B. Cell Preparation:

  • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

C. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of 0 mV to minimize voltage-gated channel activity.

  • Allow the internal solution containing IP₃ to dialyze into the cell for 5-10 minutes to passively deplete ER calcium stores and activate ICRAC.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) every 5 seconds to elicit and monitor the development of the inwardly rectifying ICRAC.

  • Once a stable ICRAC is established, perfuse the chamber with the external solution containing the desired concentration of the inhibitor.

  • Record the current until a new steady-state is reached to determine the extent of inhibition.

  • To construct a dose-response curve, repeat the procedure with different inhibitor concentrations on separate cells.

D. Data Analysis:

  • Measure the peak inward current amplitude at a negative potential (e.g., -80 mV) before and after inhibitor application.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data with a Hill equation to determine the IC₅₀.

Fluorescence-Based Calcium Imaging for SOCE Inhibition

This protocol describes a ratiometric calcium imaging experiment using Fura-2 AM to measure SOCE in a population of cells and assess the potency of inhibitors.

A. Solutions and Reagents:

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Free Buffer: HBSS with 20 mM HEPES and 1 mM EGTA, pH 7.4.

  • Calcium-Containing Buffer: HBSS with 20 mM HEPES and 2 mM CaCl₂, pH 7.4.

  • Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.

  • Pluronic F-127 Stock Solution: 20% (w/v) in DMSO.

  • Thapsigargin (TG) Stock Solution: 1 mM in DMSO.

  • Inhibitor Stock Solution: 10-100 mM in DMSO.

B. Cell Preparation and Dye Loading:

  • Seed cells onto 96-well black-walled, clear-bottom plates and grow to confluency.

  • Prepare the Fura-2 loading solution by diluting Fura-2 AM stock to a final concentration of 2-5 µM in Loading Buffer. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersion.

  • Wash the cells once with Loading Buffer.

  • Incubate the cells with the Fura-2 loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with Loading Buffer to remove extracellular dye and allow for de-esterification for at least 15 minutes.

C. Imaging Procedure:

  • Place the 96-well plate into a fluorescence plate reader or on an inverted microscope equipped for ratiometric imaging.

  • Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

  • Begin recording the baseline fluorescence ratio (F340/F380) in Calcium-Free Buffer.

  • For inhibitor testing, add the desired concentrations of the inhibitor to the wells and incubate for a predetermined time (e.g., 10-30 minutes).

  • To deplete intracellular calcium stores, add thapsigargin (final concentration 1-2 µM) to the wells while continuing to record in Calcium-Free Buffer. A transient increase in the F340/F380 ratio, representing calcium release from the ER, should be observed.

  • Once the fluorescence ratio returns to a stable baseline, initiate SOCE by adding the Calcium-Containing Buffer.

  • Continue recording to measure the sustained increase in the F340/F380 ratio, which represents SOCE.

D. Data Analysis:

  • Quantify the magnitude of SOCE by subtracting the baseline fluorescence ratio (before calcium addition) from the peak ratio achieved after calcium addition.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (e.g., DMSO).

  • Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀.

References

Safety Operating Guide

Proper Disposal of YM-58790 Free Base: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe handling and disposal of YM-58790 free base, a research-grade calcium channel blocker. Adherence to these protocols is critical to ensure personnel safety and environmental protection, given the compound's hazardous properties.

Summary of Key Data

Properly understanding the chemical and toxicological properties of this compound is the first step in its safe management. The following table summarizes available data. It is important to note that specific quantitative toxicity values (LD50, EC50/LC50) are not publicly available in the reviewed safety data sheets.

ParameterValueReference
Chemical Name This compoundN/A
CAS Number 170069-77-5N/A
Molecular Formula C25H27N3O3SN/A
Molecular Weight 449.57 g/mol N/A
Physical State SolidN/A
Hazard Statements Harmful if swallowed. Toxic in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Very toxic to aquatic life with long lasting effects.
Acute Oral Toxicity (LD50) No data availableN/A
Acute Dermal Toxicity Toxic in contact with skin.
Aquatic Toxicity (EC50/LC50) Very toxic to aquatic life with long lasting effects.
Hazardous Decomposition Products Oxides of carbon (CO, CO2) and nitrogen (NO, NO2) under fire conditions.[1][1]

Experimental Protocols: Proper Disposal Procedures

The following step-by-step procedures must be followed for the disposal of this compound. These protocols are designed to minimize risk to laboratory personnel and the environment.

1. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is recommended.

2. Waste Collection and Segregation

  • Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, contaminated pipette tips, gloves) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

3. Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid dust generation and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material, and then place the absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

4. Disposal Pathway

  • DO NOT dispose of this compound down the drain or in regular trash. Its high aquatic toxicity poses a significant environmental threat.

  • Contact Environmental Health and Safety (EHS): All waste containing this compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Storage Pending Disposal: Store the sealed and labeled hazardous waste container in a designated, secure area, away from incompatible materials.

Workflow for Proper Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE B Identify YM-58790 Waste A->B C Use Designated Hazardous Waste Container B->C F Contain and Clean Spill B->F If Spill Occurs D Label Container Correctly C->D E Segregate from Other Waste D->E H Store Waste Securely E->H G Dispose of Cleanup Materials as Hazardous Waste F->G G->C I Contact EHS for Pickup H->I J Professional Disposal I->J

Disposal Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.